molecular formula C18H21NO B180899 1-Benzyl-3-phenoxypiperidine CAS No. 136421-63-1

1-Benzyl-3-phenoxypiperidine

Cat. No.: B180899
CAS No.: 136421-63-1
M. Wt: 267.4 g/mol
InChI Key: NKJBWZQGCAPMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenoxypiperidine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Piperidine derivatives are recognized as privileged structures in the development of central nervous system (CNS) active compounds . The 1-benzylpiperidine motif is a versatile framework investigated for its potential to interact with key neurological targets . Researchers are particularly interested in such structures for designing multitarget-directed ligands. This approach aims to address the complex symptomatology of neurodegenerative diseases like Alzheimer's by simultaneously modulating multiple biological pathways, such as the cholinergic and serotonergic systems . For instance, structurally similar compounds have been evaluated as inhibitors of acetylcholinesterase (AChE) and for their affinity to the serotonin transporter (SERT), representing a promising strategy to alleviate both cognitive deficits and neuropsychiatric symptoms . The incorporation of a phenoxy group at the 3-position provides a distinct pharmacophore, suggesting potential for unique binding interactions at various receptors or enzymes. This makes this compound a valuable intermediate for synthesizing novel compounds and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for CNS disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-phenoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)20-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJBWZQGCAPMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599805
Record name 1-Benzyl-3-phenoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136421-63-1
Record name 1-Benzyl-3-phenoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Benzyl-3-phenoxypiperidine from 1-benzyl-3-hydroxypiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-phenoxypiperidine from 1-benzyl-3-hydroxypiperidine. The primary method detailed is the Mitsunobu reaction, a reliable and widely used protocol for the conversion of alcohols to a variety of functional groups, including ethers. This document outlines the reaction mechanism, provides a detailed experimental protocol, and discusses the necessary analytical techniques for product characterization.

Introduction

This compound is a chemical scaffold of interest in medicinal chemistry and drug discovery. The synthesis of this compound from its precursor, 1-benzyl-3-hydroxypiperidine, involves the formation of an ether linkage between the piperidine ring and a phenyl group. While several etherification strategies exist, the Mitsunobu reaction offers a mild and efficient one-pot procedure for this transformation. The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon atom, a crucial consideration when working with chiral starting materials.

Reaction Mechanism: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the dehydration and substitution of a primary or secondary alcohol with a suitable nucleophile, in this case, phenol. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

The generally accepted mechanism involves the following key steps:

  • Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.

  • The betaine deprotonates the nucleophile (phenol) to form an ion pair.

  • The alcohol (1-benzyl-3-hydroxypiperidine) is activated by the phosphonium salt.

  • The phenoxide ion then acts as a nucleophile, attacking the activated alcohol in an Sₙ2 reaction, leading to the desired ether product and triphenylphosphine oxide.

Mitsunobu_Mechanism reagent reagent intermediate intermediate product product reactant reactant PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Phenoxide Phenoxide Betaine->Phenoxide + Phenol Phenol Phenol (Nucleophile) Phenol->Phenoxide Product This compound Phenoxide->Product Alcohol 1-Benzyl-3-hydroxypiperidine (Substrate) Activated_Alcohol Activated Alcohol (Oxyphosphonium salt) Alcohol->Activated_Alcohol + Betaine Activated_Alcohol->Product + Phenoxide TPPO Triphenylphosphine oxide (Byproduct) Activated_Alcohol->TPPO

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Mitsunobu reaction. This protocol is based on established procedures for similar transformations and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-benzyl-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Experimental_Workflow step step condition condition output output start Dissolve Reactants in THF cool Cool to 0°C start->cool reactants 1-benzyl-3-hydroxypiperidine Phenol Triphenylphosphine reactants->start add_diad Add DIAD/DEAD cool->add_diad react Stir at Room Temperature add_diad->react monitor Monitor by TLC react->monitor workup Work-up react->workup purify Purification workup->purify product This compound purify->product

An In-depth Technical Guide to 1-Benzyl-3-phenoxypiperidine: Chemical Properties, Characterization, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characterization, and potential biological significance of 1-Benzyl-3-phenoxypiperidine. Due to the limited availability of experimental data in peer-reviewed literature, this document combines available information from chemical suppliers with predicted data and proposed experimental protocols based on established chemical principles.

Chemical Properties and Data

This compound, also known as 3-Phenoxy-1-(phenylmethyl)piperidine, is a heterocyclic organic compound. Its core structure consists of a piperidine ring substituted with a benzyl group at the nitrogen atom and a phenoxy group at the 3-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
Synonyms 3-Phenoxy-1-(phenylmethyl)piperidine[ChemScene]
CAS Number 136421-63-1[ChemScene]
Molecular Formula C₁₈H₂₁NO[ChemScene]
Molecular Weight 267.37 g/mol [ChemScene]
Predicted Boiling Point 378.1 ± 35.0 °CChemicalBook (Predicted)
Predicted Density 1.089 ± 0.06 g/cm³ChemicalBook (Predicted)
Predicted pKa 8.49 ± 0.10ChemicalBook (Predicted)
Purity ≥97%[ChemScene]
Topological Polar Surface Area (TPSA) 12.47 ŲChemScene (Computed)
Predicted LogP 3.73ChemScene (Computed)
Hydrogen Bond Acceptors 2ChemScene (Computed)
Hydrogen Bond Donors 0ChemScene (Computed)
Rotatable Bonds 4ChemScene (Computed)

Note: Predicted values are based on computational models and may differ from experimental results.

Synthesis and Experimental Protocols

An alternative approach would be the Mitsunobu reaction, which allows for the conversion of an alcohol to a variety of functional groups, including ethers, under mild conditions.

Proposed Synthesis via Williamson Ether Synthesis

This proposed two-step synthesis starts from commercially available 3-hydroxypiperidine.

Step 1: N-Benzylation of 3-Hydroxypiperidine

The first step involves the protection of the secondary amine of 3-hydroxypiperidine with a benzyl group to form 1-benzyl-3-hydroxypiperidine.

  • Reaction: 3-Hydroxypiperidine + Benzyl bromide → 1-Benzyl-3-hydroxypiperidine

  • Detailed Protocol:

    • To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0-3.0 eq).

    • Stir the mixture at room temperature.

    • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-3-hydroxypiperidine.

Step 2: O-Arylation of 1-Benzyl-3-hydroxypiperidine (Williamson Ether Synthesis)

The second step is the formation of the ether linkage between 1-benzyl-3-hydroxypiperidine and a phenol derivative.

  • Reaction: 1-Benzyl-3-hydroxypiperidine + Phenol → this compound

  • Detailed Protocol:

    • In a round-bottom flask, dissolve 1-benzyl-3-hydroxypiperidine (1.0 eq) in a dry aprotic solvent like anhydrous DMF or THF.

    • Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the alkoxide.

    • To this mixture, add phenol (1.1 eq). For this specific synthesis, a reagent like diphenyliodonium triflate could be used as the source of the phenyl group, or a modified Ullmann condensation could be employed with bromobenzene and a copper catalyst. A more direct approach, though potentially lower yielding, would be to attempt a reaction with a more activated phenyl source.

    • Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature and quench it by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Williamson_Ether_Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: O-Arylation start1 3-Hydroxypiperidine reagents1 Benzyl Bromide, K₂CO₃, Acetonitrile start1->reagents1 Reacts with product1 1-Benzyl-3-hydroxypiperidine reagents1->product1 Forms start2 1-Benzyl-3-hydroxypiperidine reagents2 NaH, Phenol (or derivative), DMF start2->reagents2 Reacts with product2 This compound reagents2->product2 Forms purification Purification (Column Chromatography) product2->purification

Proposed workflow for the synthesis of this compound.

Characterization

As no experimental spectra for this compound are publicly available, this section provides predicted spectral data based on the analysis of its chemical structure and comparison with similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Multiple signals are expected in the range of δ 6.8-7.4 ppm, corresponding to the protons of the benzyl and phenoxy groups.

    • Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) is anticipated around δ 3.5-3.7 ppm.

    • Piperidine Ring Protons: A complex series of multiplets is expected between δ 1.5 and 3.2 ppm. The proton at the C3 position, attached to the phenoxy group, would likely appear as a multiplet in the downfield region of the piperidine signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Signals for the aromatic carbons of the benzyl and phenoxy groups are expected in the δ 115-160 ppm region. The carbon attached to the oxygen of the phenoxy group will be the most downfield.

    • Benzyl CH₂: A signal around δ 60-65 ppm.

    • Piperidine Ring Carbons: Signals for the piperidine carbons are expected in the δ 20-60 ppm range. The C3 carbon, bearing the phenoxy group, would be expected around δ 70-80 ppm.

  • IR (Infrared) Spectroscopy:

    • C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

    • C-H stretching (aliphatic): Peaks in the 2800-3000 cm⁻¹ region.

    • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O-C stretching (ether): A strong, characteristic peak in the 1200-1250 cm⁻¹ region.

    • C-N stretching (tertiary amine): A peak in the 1000-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 267.37).

    • Major Fragmentation Ion: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Other fragments would arise from the cleavage of the piperidine ring and the loss of the phenoxy group.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc HPLC start->hplc gcms GC-MS start->gcms structural_elucidation structural_elucidation nmr->structural_elucidation Provides information on proton and carbon environment functional_groups functional_groups ir->functional_groups Identifies functional groups molecular_weight molecular_weight ms->molecular_weight Determines molecular weight and fragmentation pattern purity_assessment purity_assessment hplc->purity_assessment Assesses purity purity_and_mw purity_and_mw gcms->purity_and_mw Confirms purity and molecular weight

A typical workflow for the characterization of a synthesized organic compound.

Potential Biological Activity and Signaling Pathways

While there is no direct pharmacological data for this compound, the benzylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activity of structurally related molecules, this compound may exhibit affinity for several key central nervous system (CNS) targets.

  • Sigma-1 (σ₁) Receptor: Many piperidine derivatives are known to be potent ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in the modulation of various neurotransmitter systems.

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT): The benzylpiperidine moiety is a common structural feature in compounds that act as inhibitors of monoamine transporters, including DAT and SERT.

Given these potential targets, a hypothesized signaling pathway could involve the modulation of dopaminergic and/or serotonergic neurotransmission via interaction with their respective transporters, or through the allosteric regulation of other receptors and ion channels mediated by the sigma-1 receptor.

Hypothesized_Signaling_Pathway cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects compound This compound dat Dopamine Transporter (DAT) compound->dat Inhibits sert Serotonin Transporter (SERT) compound->sert Inhibits sigma1 Sigma-1 Receptor compound->sigma1 Binds to dopamine ↑ Extracellular Dopamine dat->dopamine serotonin ↑ Extracellular Serotonin sert->serotonin neuro_modulation Modulation of Ion Channels & Receptors sigma1->neuro_modulation Therapeutic Outcomes\n(e.g., Antidepressant, Stimulant) Therapeutic Outcomes (e.g., Antidepressant, Stimulant) dopamine->Therapeutic Outcomes\n(e.g., Antidepressant, Stimulant) Therapeutic Outcomes\n(e.g., Antidepressant, Anxiolytic) Therapeutic Outcomes (e.g., Antidepressant, Anxiolytic) serotonin->Therapeutic Outcomes\n(e.g., Antidepressant, Anxiolytic) Therapeutic Outcomes\n(e.g., Neuroprotection, Cognitive Enhancement) Therapeutic Outcomes (e.g., Neuroprotection, Cognitive Enhancement) neuro_modulation->Therapeutic Outcomes\n(e.g., Neuroprotection, Cognitive Enhancement)

Hypothesized signaling pathways for this compound.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural similarity to known CNS-active agents. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted characterization data. Further experimental validation is necessary to confirm these properties and to fully elucidate its pharmacological profile and therapeutic potential. Researchers are encouraged to use the proposed protocols as a starting point for their investigations into this and related molecules.

In-depth Technical Guide: 1-Benzyl-3-phenoxypiperidine (CAS 136421-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available in-depth technical data, experimental protocols, and biological activity studies specifically for 1-Benzyl-3-phenoxypiperidine (CAS 136421-63-1). This document provides an overview of the available chemical information and discusses the potential pharmacological context based on structurally related 1-benzylpiperidine derivatives.

Core Compound Information

This compound is a chemical compound with the CAS number 136421-63-1. Basic chemical data has been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 136421-63-1ChemScene[1]
Molecular Formula C₁₈H₂₁NOChemScene[1]
Molecular Weight 267.37 g/mol ChemScene[1]
Synonyms 3-Phenoxy-1-(phenylmethyl)piperidineChemScene[1]
Purity ≥97% (as offered by suppliers)ChemScene[1]

Synthesis and Chemical Properties

A patented method for the preparation of 1-benzyl-3-piperidone hydrochloride, a related precursor, involves the reaction of N-benzyl glycine ethyl ester with 4-halogenated ethyl acetate, followed by cyclization and subsequent acidification.

Biological Activity and Pharmacological Context

There is no specific biological data, such as binding affinities, IC50 values, or in vivo efficacy, available for this compound. However, the 1-benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).

Structurally Related Compounds and Their Mechanisms of Action

Several derivatives of 1-benzylpiperidine have been investigated for various therapeutic applications:

  • Acetylcholinesterase (AChE) Inhibition: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, with potential applications in the treatment of Alzheimer's disease.[3] One of the most potent compounds in this series exhibited an IC50 of 0.56 nM for AChE.[3]

  • Dual HDAC and AChE Inhibition: Novel N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase, showing promise as multifunctional agents for Alzheimer's disease.[4]

  • Sigma and Dopamine Receptor Modulation: A structurally similar compound, 1-Benzyl-3-phenylpiperidin-4-amine, is hypothesized to act as a dual modulator of Dopamine D2 and Sigma-1 receptors, suggesting potential for antipsychotic and antidepressant applications.[5]

Hypothesized Signaling Pathway Involvement

Given the activities of related compounds, this compound could potentially interact with various CNS targets. A hypothetical workflow for investigating the in vivo efficacy of a novel 1-benzylpiperidine derivative is outlined below. This is based on protocols for similar compounds and is not specific to this compound.

G cluster_preclinical Preclinical In Vivo Workflow A Compound Synthesis and Purification B Animal Acclimatization (e.g., Rodent Models) A->B C Drug Administration (e.g., i.p., p.o.) B->C D Behavioral Assays (e.g., Locomotor Activity, Forced Swim Test) C->D E Post-mortem Tissue Collection (e.g., Brain) D->E F Biochemical Analysis (e.g., Receptor Occupancy, Neurotransmitter Levels) E->F G Data Analysis and Statistical Evaluation F->G

Hypothetical workflow for in vivo testing of a novel CNS compound.

Experimental Protocols

As no specific experimental studies for this compound have been published, detailed protocols cannot be provided. Research on this compound would likely begin with in vitro screening assays to determine its binding profile against a panel of CNS receptors and enzymes, followed by cellular assays to assess functional activity. If promising activity is identified, in vivo studies in animal models would be the next logical step.

A general procedure for the synthesis of related (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives involves reacting (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone with a benzyl chloride derivative in the presence of K₂CO₃.[6]

Conclusion

This compound (CAS 136421-63-1) is a commercially available compound with a well-defined chemical structure. However, a thorough search of the scientific literature reveals a notable absence of research into its synthesis, chemical properties, and biological activity. While the 1-benzylpiperidine scaffold is of significant interest in drug discovery, particularly for CNS disorders, the specific properties of the 3-phenoxy substituted derivative remain uncharacterized in the public domain. Future research would be required to elucidate its pharmacological profile and potential therapeutic applications. Researchers interested in this molecule would need to conduct foundational studies to determine its basic biological and pharmacological characteristics.

References

"1-Benzyl-3-phenoxypiperidine" IUPAC name and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-3-phenoxypiperidine: IUPAC Name, Structure, and Biological Profile Elucidation

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, a plausible synthetic route, and its potential biological activities based on structurally related compounds.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

The structure of this compound is characterized by a central piperidine ring, substituted at the nitrogen atom with a benzyl group and at the 3-position with a phenoxy group. This combination of a flexible piperidine core with aromatic moieties suggests its potential for interacting with biological targets within the central nervous system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 136421-63-1[1][2]
Molecular Formula C₁₈H₂₁NO[1]
Molecular Weight 267.37 g/mol [1]
Predicted Boiling Point 378.1 ± 35.0 °C[1]
Predicted Density 1.089 ± 0.06 g/cm³[1]

Structure Elucidation and Proposed Synthesis

The elucidation of the structure of this compound is confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which would verify the connectivity of the benzyl and phenoxy groups to the piperidine ring.

Synthesis_Workflow cluster_0 Synthesis of 3-Phenoxypiperidine cluster_1 N-Benzylation 3-Hydroxypiperidine 3-Hydroxypiperidine Mitsunobu_Reaction Mitsunobu Reaction (PPh3, DIAD) 3-Hydroxypiperidine->Mitsunobu_Reaction Phenol Phenol Phenol->Mitsunobu_Reaction 3-Phenoxypiperidine 3-Phenoxypiperidine Mitsunobu_Reaction->3-Phenoxypiperidine Alkylation N-Alkylation 3-Phenoxypiperidine->Alkylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Alkylation Base Base (e.g., K2CO3) Base->Alkylation This compound This compound Alkylation->this compound Sigma_Receptor_Signaling cluster_ER Ligand This compound (Hypothetical Ligand) Sigma1R Sigma-1 Receptor (σ₁R) Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates ER Endoplasmic Reticulum Cellular_Effects Modulation of Neuronal Excitability, Neuroprotection, Synaptic Plasticity Ca_release->Cellular_Effects Leads to Monoamine_Transporter_Interaction Ligand This compound (Hypothetical Inhibitor) Transporter Monoamine Transporter (DAT, SERT, or NET) Ligand->Transporter Inhibits Synaptic_Cleft Increased Synaptic Concentration Transporter->Synaptic_Cleft Leads to Synaptic_Vesicle Synaptic Vesicle Neurotransmitter Monoamine Neurotransmitter Synaptic_Vesicle->Neurotransmitter Releases Reuptake Reuptake Neurotransmitter->Reuptake Undergoes Reuptake->Transporter

References

Spectroscopic Data for 1-Benzyl-3-phenoxypiperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for 1-Benzyl-3-phenoxypiperidine could not be located. Commercial suppliers list the compound, but do not provide analytical data.[1][2]

This technical guide has been prepared to provide researchers, scientists, and drug development professionals with a predictive and methodological framework for the spectroscopic characterization of this compound. While experimentally determined spectra are not available, this document outlines the expected spectral characteristics based on the known properties of its constituent functional groups. Furthermore, it details the standard experimental protocols used to acquire such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAr-H (Benzyl)
~ 6.80 - 7.30m5HAr-H (Phenoxy)
~ 4.50 - 4.70m1HO-CH
~ 3.50 - 3.70s2HN-CH₂ -Ph
~ 2.80 - 3.20m2HN-CH ₂ (Piperidine, axial)
~ 2.20 - 2.60m2HN-CH ₂ (Piperidine, equatorial)
~ 1.50 - 2.10m4H-CH ₂-CH ₂- (Piperidine)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 157Ar-C -O (Phenoxy)
~ 138Ar-C (Benzyl, quaternary)
~ 129.5Ar-C H (Phenoxy)
~ 129.0Ar-C H (Benzyl)
~ 128.5Ar-C H (Benzyl)
~ 127.0Ar-C H (Benzyl)
~ 121.0Ar-C H (Phenoxy)
~ 116.0Ar-C H (Phenoxy)
~ 75O-C H
~ 63N-C H₂-Ph
~ 58N-C H₂ (Piperidine)
~ 50N-C H₂ (Piperidine)
~ 30Piperidine C H₂
~ 22Piperidine C H₂
Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment
3050 - 3030MediumC-H stretch (Aromatic)
2950 - 2800Medium-StrongC-H stretch (Aliphatic)
1600, 1490StrongC=C stretch (Aromatic)
1240StrongC-O stretch (Aryl ether)
1120StrongC-N stretch (Aliphatic amine)
750, 690StrongC-H bend (Aromatic, out-of-plane)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
267Moderate[M]⁺ (Molecular Ion)
176High[M - C₆H₅O]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

  • Sample Preparation: Approximately 10-20 mg of this compound would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters would include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans would be collected and the resulting free induction decay (FID) would be Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Key parameters would include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans would be accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid this compound would be placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition: The spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) would be prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis: A 1 µL aliquot of the sample solution would be injected into the GC, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program would typically start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Helium would be used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Caption: Generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Pharmacological Profile of 1-Benzyl-3-phenoxypiperidine: A Predictive Analysis and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature and databases reveals a lack of specific pharmacological data for the compound 1-benzyl-3-phenoxypiperidine. This document, therefore, presents a predictive pharmacological profile based on the analysis of structurally similar compounds. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a technical guide for researchers and drug development professionals investigating novel piperidine-based molecules.

Executive Summary

This compound is a novel chemical entity with a piperidine core, a structure prevalent in many centrally active pharmacological agents. While direct experimental data for this specific molecule is not publicly available, its structural motifs—a benzyl group attached to the piperidine nitrogen and a phenoxy substituent at the 3-position—suggest potential interactions with several key neurological targets. Analysis of analogous compounds indicates that this compound may exhibit activity as a modulator of dopamine receptors, sigma receptors, and monoamine transporters. This whitepaper outlines a hypothetical pharmacological profile and provides a roadmap for its experimental determination.

Predicted Pharmacological Profile

Based on the established activities of structurally related benzylpiperidine and phenoxypiperidine derivatives, a primary screening panel for this compound should prioritize targets within the central nervous system (CNS).

Predicted Receptor Affinities

The following table summarizes predicted binding affinities (Ki, nM) for this compound at key CNS receptors, extrapolated from data on similar compounds. Lower Ki values indicate higher predicted affinity.

Receptor TargetPredicted Ki (nM)Rationale based on Structural Analogs
Dopamine D2 Receptor50 - 200The 1-benzylpiperidine scaffold is a known feature of D2 receptor ligands.[1]
Dopamine D4 Receptor20 - 150Benzyloxy piperidine derivatives have shown significant D4 receptor antagonism.[2]
Sigma-1 (σ1) Receptor10 - 100Structural similarities to known sigma-1 receptor modulators are present.[1][3]
Sigma-2 (σ2) Receptor100 - 500Benzylpiperazine and related structures often show affinity for sigma-2 receptors.[3]
Serotonin Transporter (SERT)200 - 1000Some 1-benzylpiperidine derivatives act as inhibitors of SERT.[4]
Acetylcholinesterase (AChE)> 1000While some derivatives are potent AChE inhibitors, the specific substitution pattern may not favor this target.[5]
Histamine H3 Receptor> 1000The core structure shows less resemblance to potent H3 antagonists.[6]
Hypothesized Mechanism of Action

It is hypothesized that this compound may act as a dual antagonist of the Dopamine D2 and Sigma-1 receptors. Antagonism at D2 receptors is a well-established mechanism for antipsychotic effects, while modulation of the Sigma-1 receptor, an intracellular chaperone protein, is implicated in neuroprotection and cognitive enhancement.[1]

Methodologies for Pharmacological Profiling

A systematic approach is required to elucidate the pharmacological profile of a novel compound. The following sections detail standard experimental protocols.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Competition Binding:

    • A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the cell membranes.

    • Increasing concentrations of the test compound (this compound) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of the compound at its target receptors.

Example Protocol (cAMP Assay for D2 Receptor Antagonism):

  • Cell Culture: CHO cells stably expressing the human D2 receptor are cultured.

  • Assay Setup: Cells are plated in a 96-well plate and incubated.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A known D2 receptor agonist (e.g., quinpirole) is added at its EC50 concentration to stimulate the inhibition of adenylyl cyclase. Forskolin is added to stimulate cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified. The data is fitted to a dose-response curve to determine the IC50, from which the antagonist constant (Kb) can be derived.

Visualizations: Workflows and Pathways

Experimental Workflow for Pharmacological Profiling

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Profiling cluster_2 In Vivo Assessment a Target Prediction (Structural Analogs) b Chemical Synthesis a->b c Primary Screening (Radioligand Binding) b->c d Functional Assays (e.g., cAMP, Ca2+ flux) c->d e Selectivity Panel d->e f Pharmacokinetics (ADME) e->f g Behavioral Models (e.g., Antipsychotic, Antidepressant) f->g h Toxicity Studies g->h i Candidate Drug h->i Lead Optimization

Caption: General workflow for the pharmacological profiling of a novel compound.

Dopamine D2 Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 Dopamine Dopamine D2R D2 Receptor Gαi/o coupled Dopamine->D2R Activates Compound 1-Benzyl-3- phenoxypiperidine Compound->D2R Blocks G_protein Gαi Gβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Hypothesized antagonistic action on the D2 receptor signaling pathway.

Conclusion

While the specific pharmacological profile of this compound remains to be experimentally determined, a predictive analysis based on its structural components provides a strong rationale for its investigation as a novel CNS agent. The primary hypothesized mechanism of action is dual antagonism of dopamine D2 and sigma-1 receptors, suggesting potential therapeutic applications in psychiatric and neurological disorders. The experimental methodologies and workflows outlined in this guide provide a clear path for the systematic evaluation of this and other novel piperidine-based compounds. Further research is warranted to validate these predictions and fully characterize the therapeutic potential of this compound.

References

1-Benzyl-3-phenoxypiperidine: A Novel Research Chemical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature and chemical databases reveals no specific published research, experimental data, or established protocols for the compound 1-Benzyl-3-phenoxypiperidine . The following technical guide is a prospective framework for researchers, scientists, and drug development professionals interested in investigating this novel chemical entity. It is based on established principles of medicinal chemistry and pharmacology, drawing parallels from structurally related compounds.

Introduction

This compound is a novel piperidine derivative with a chemical structure that suggests potential activity within the central nervous system (CNS). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting various neurological and psychiatric disorders.[1] The presence of a benzyl group and a phenoxy moiety suggests possible interactions with a range of biological targets, including but not limited to, dopamine, serotonin, and sigma receptors, as well as monoamine transporters.[2][3] This document outlines a hypothetical research and development pathway for this compound, from its chemical synthesis to preclinical evaluation.

Chemical Synthesis

The synthesis of this compound can be approached through a convergent synthesis strategy, leveraging well-established chemical reactions. A plausible synthetic route would involve the preparation of a 3-hydroxypiperidine precursor, followed by N-benzylation and O-arylation.

Synthesis of Precursors

The key precursor for the synthesis of this compound is 3-hydroxypiperidine. This intermediate can be synthesized via the reduction of 3-piperidone or through the hydrogenation of 3-hydroxypyridine.[4][5] For stereoselective synthesis, enzymatic reduction or the use of chiral resolving agents can be employed to obtain specific enantiomers of 3-hydroxypiperidine.[6] The nitrogen of 3-hydroxypiperidine is typically protected, for instance with a Boc group, to allow for selective reactions on the hydroxyl group.

Proposed Synthesis of this compound

A potential two-step synthesis from a commercially available precursor, 1-benzyl-3-hydroxypiperidine, is outlined below. This method utilizes the Williamson ether synthesis.

Step 1: Deprotonation of 1-Benzyl-3-hydroxypiperidine 1-Benzyl-3-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.

Step 2: Williamson Ether Synthesis The resulting alkoxide is then reacted with a suitable phenoxy-group donor, such as fluorobenzene or a substituted variant, under conditions that facilitate nucleophilic aromatic substitution. Alternatively, and more classically for a Williamson ether synthesis, the alkoxide would be reacted with a phenyl halide, though this reaction is generally inefficient. A more viable approach would be a copper-catalyzed Ullmann condensation with a halobenzene.[7]

A plausible alternative is the N-alkylation of 3-phenoxypiperidine with benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a solution of 1-benzyl-3-hydroxypiperidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add the appropriate phenylating agent (e.g., fluorobenzene, 1.1 equivalents) and a suitable catalyst if necessary (e.g., a copper catalyst for Ullmann coupling).

  • Reaction Progression: Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Proposed Pharmacological Evaluation

Based on its structural similarity to known CNS-active compounds, this compound is hypothesized to interact with monoaminergic systems. The following sections outline a proposed workflow for its pharmacological characterization.

In Vitro Profiling

A primary screening of this compound should be conducted to determine its binding affinity for a panel of CNS receptors and transporters.

Table 1: Proposed In Vitro Binding Affinity Targets

Target ClassSpecific TargetsAssay Type
Dopamine Receptors D1, D2, D3, D4, D5Radioligand Binding Assay
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Radioligand Binding Assay
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Radioligand Uptake Assay
Sigma Receptors Sigma-1, Sigma-2Radioligand Binding Assay
Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest.

  • Assay Buffer: Utilize a suitable buffer system for each specific target (e.g., Tris-HCl with appropriate ions).

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of this compound.

  • Separation: After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Should in vitro studies reveal significant activity at specific targets, subsequent in vivo studies in animal models would be warranted to assess the compound's behavioral effects.

Table 2: Proposed In Vivo Behavioral Models

Potential Therapeutic IndicationAnimal ModelMeasured Parameters
Antipsychotic-like activity Amphetamine-induced hyperlocomotion, Prepulse inhibitionLocomotor activity, startle response
Antidepressant-like activity Forced swim test, Tail suspension testImmobility time
Anxiolytic-like activity Elevated plus maze, Open field testTime spent in open arms/center
Cognitive enhancement Novel object recognition, Morris water mazeRecognition index, escape latency
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
  • Animal Acclimation: Acclimate male rodents (e.g., mice or rats) to the testing environment.

  • Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Amphetamine Challenge: After a predetermined pretreatment time, administer d-amphetamine to induce hyperlocomotion.

  • Locomotor Activity Recording: Place the animals in automated locomotor activity chambers and record their activity (e.g., distance traveled, rearing frequency) for a set duration.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle- and amphetamine-only control groups to determine if the compound can attenuate amphetamine-induced hyperlocomotion.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_main_synthesis Synthesis of this compound 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine Hydrogenation 1-Benzyl-3-hydroxypiperidine 1-Benzyl-3-hydroxypiperidine 3-Hydroxypiperidine->1-Benzyl-3-hydroxypiperidine N-Benzylation 3-Piperidone 3-Piperidone 3-Piperidone->3-Hydroxypiperidine Reduction This compound This compound 1-Benzyl-3-hydroxypiperidine->this compound Williamson Ether Synthesis / Ullmann Condensation

Caption: Proposed synthetic route to this compound.

Preclinical Research Workflow

Preclinical_Workflow Synthesis_and_Purification Synthesis and Purification In_Vitro_Screening In Vitro Screening (Binding and Functional Assays) Synthesis_and_Purification->In_Vitro_Screening Lead_Identification Lead Identification (Potency and Selectivity) In_Vitro_Screening->Lead_Identification In_Vivo_Behavioral_Studies In Vivo Behavioral Studies (Efficacy Models) Lead_Identification->In_Vivo_Behavioral_Studies Pharmacokinetics_and_Toxicity Pharmacokinetics and Preliminary Toxicity In_Vivo_Behavioral_Studies->Pharmacokinetics_and_Toxicity Lead_Optimization Lead Optimization Pharmacokinetics_and_Toxicity->Lead_Optimization Lead_Optimization->Synthesis_and_Purification Iterative Process

Caption: General preclinical research workflow for a novel CNS compound.

Conclusion

This compound represents an unexplored area of chemical space with potential for novel pharmacological activity. The synthetic pathways to access this molecule are feasible through established organic chemistry reactions. The proposed in vitro and in vivo screening cascade provides a robust framework for elucidating its biological profile and therapeutic potential. Further research is required to synthesize and characterize this compound and to validate the hypotheses presented in this guide.

References

Discovery and isolation of "1-Benzyl-3-phenoxypiperidine" from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the chemical literature and natural product databases reveals no evidence of "1-Benzyl-3-phenoxypiperidine" being isolated from a natural source. This compound is recognized as a synthetic molecule, available commercially as a building block for organic synthesis and as a pharmaceutical intermediate. This guide will, therefore, pivot from the requested topic of natural isolation to the documented synthetic pathways and methodologies relevant to its creation, providing a practical resource for researchers working with this and related piperidine scaffolds.

Introduction: The Piperidine Scaffold in Chemistry and Medicine

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural alkaloids and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key biological interactions have made it a privileged structure in medicinal chemistry. Compounds featuring the 1-benzylpiperidine core, in particular, have been explored for a wide range of biological activities, including as ligands for serotoninergic and dopaminergic receptors, and as inhibitors of acetylcholinesterase.

While nature produces a diverse range of piperidine alkaloids, the specific combination of a benzyl group on the nitrogen and a phenoxy group at the 3-position, as seen in "this compound," is a hallmark of targeted chemical synthesis rather than a product of biosynthetic pathways.

Evidence for Synthetic Origin

Current scientific literature does not contain any reports of the discovery and isolation of "this compound" from plants, fungi, bacteria, or marine organisms. In contrast, chemical supplier databases explicitly categorize it under "Organic Synthesis Building Blocks" and "Pharmaceutical Intermediates". The available literature consistently points towards the synthesis of related structures, such as 1-benzyl-3-hydroxypiperidine and other substituted 1-benzylpiperidines, through established organic chemistry reactions.[1][2][3] Patents and research articles focus on the preparation and synthesis of such molecules, not their extraction from nature.[4][5]

General Synthetic Strategies for 3-Substituted-1-Benzylpiperidines

The synthesis of "this compound" would logically proceed through the functionalization of a pre-formed piperidine ring. Based on established methodologies for similar compounds, a plausible synthetic route would involve the reaction of a key intermediate, 1-benzyl-3-hydroxypiperidine, with a phenoxide source.

Key Intermediate: 1-Benzyl-3-hydroxypiperidine

This precursor is commercially available and can be synthesized through various methods. One common approach is the reduction of 1-benzyl-3-piperidone.

Proposed Synthesis of this compound

A standard method to form the ether linkage in "this compound" would be a Williamson ether synthesis. This would involve the deprotonation of the hydroxyl group in 1-benzyl-3-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to attack a suitable phenyl electrophile, or more commonly, the activation of the hydroxyl group followed by reaction with a phenoxide. A more direct and widely used method is the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction for the Synthesis of this compound

This protocol is a representative, generalized procedure based on standard Mitsunobu reaction conditions.

Objective: To synthesize this compound from 1-benzyl-3-hydroxypiperidine and phenol.

Materials:

  • 1-Benzyl-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-3-hydroxypiperidine (1.0 eq) and phenol (1.1 eq). Dissolve the starting materials in anhydrous THF.

  • Reagent Addition: To the stirred solution at 0 °C (ice bath), add triphenylphosphine (1.2 eq).

  • Mitsunobu Reagent: Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture. The reaction is often exothermic, and a color change (typically to a yellow or orange hue) may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The logical flow for the proposed synthesis can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1_benzyl_3_hydroxypiperidine 1-Benzyl-3-hydroxypiperidine mitsunobu Mitsunobu Reaction in Anhydrous THF 1_benzyl_3_hydroxypiperidine->mitsunobu phenol Phenol phenol->mitsunobu reagents PPh3, DIAD/DEAD reagents->mitsunobu quench Quench with NaHCO3 mitsunobu->quench Reaction Mixture extraction Ethyl Acetate Extraction quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography Crude Product final_product This compound chromatography->final_product Purified Product

References

Preliminary Bioactivity Screening of 1-Benzyl-3-phenoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative preliminary bioactivity profile for 1-Benzyl-3-phenoxypiperidine. As of the latest literature review, specific experimental data for this exact molecule is not publicly available. The presented data is a curated summary from studies on structurally analogous 1-benzylpiperidine derivatives and should be considered as a predictive guide for initial experimental design.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Derivatives of 1-benzylpiperidine have garnered significant interest for their potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease.[2][3][4] This guide outlines a projected preliminary bioactivity screening for this compound, focusing on targets suggested by the activities of its structural analogs. The primary hypothesized activities are the inhibition of acetylcholinesterase (AChE), and modulation of monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Predicted Bioactivity Profile

Based on the recurring biological targets of structurally similar 1-benzylpiperidine derivatives, a preliminary screening of this compound would logically focus on its potential as an acetylcholinesterase inhibitor and a monoamine transporter ligand.

Table 1: Representative Bioactivity Data of Structurally Similar 1-Benzylpiperidine Derivatives
Compound ClassTargetAssay TypeMeasurementRepresentative Value (IC₅₀/Kᵢ)Reference Compound
1-Benzylpiperidine DerivativesAcetylcholinesterase (AChE)Enzyme InhibitionIC₅₀0.1 - 10 µMDonepezil
1-Benzylpiperidine DerivativesSerotonin Transporter (SERT)Radioligand BindingKᵢ0.5 - 5 µMFluoxetine
1-Benzylpiperidine DerivativesDopamine Transporter (DAT)Radioligand BindingKᵢ1 - 15 µMGBR 12909

Note: The values presented are a synthesized range from multiple studies on various 1-benzylpiperidine derivatives and do not represent experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method.[5][6]

Principle: The activity of AChE is measured colorimetrically. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow anion detected spectrophotometrically at 412 nm.[5][7] The rate of color formation is proportional to AChE activity.

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer.

    • Prepare a 10 mM DTNB solution in Tris-HCl buffer.

    • Prepare a 200 mM acetylthiocholine iodide solution in Tris-HCl buffer.[7]

    • Prepare the AChE enzyme solution in Tris-HCl buffer to a final concentration of approximately 6.67 U/mL.[7]

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in triplicate:

      • 1710 µL of 50 mM Tris-HCl buffer, pH 8.0.[7]

      • 250 µL of the test compound at various concentrations (or buffer for control).[7]

      • 10 µL of 6.67 U/mL AChE solution.[7]

      • 20 µL of 10 mM DTNB.[7]

    • Incubate the plate at 37°C for 15 minutes.[7]

    • Initiate the reaction by adding 10 µL of 200 mM acetylthiocholine iodide.[7]

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 10 seconds for 3 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Serotonin Transporter (SERT) Binding Assay

This is a representative competitive radioligand binding assay protocol.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the serotonin transporter. The amount of radioactivity bound to the transporter is inversely proportional to the binding affinity of the test compound.

Materials:

  • HEK293 cells stably expressing human SERT.

  • Radioligand (e.g., [³H]Citalopram or a similar high-affinity SERT ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hSERT cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • Radioligand at a concentration near its Kd.

      • Test compound at various concentrations.

      • For non-specific binding, add a high concentration of the non-specific control instead of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Binding Assay

This protocol is a representative competitive radioligand binding assay.

Principle: Similar to the SERT assay, this experiment measures the displacement of a specific DAT radioligand by the test compound to determine its binding affinity for the dopamine transporter.

Materials:

  • Cell membranes from a cell line expressing human DAT (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]WIN 35,428 or [³H]BTCP).[1][2]

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).[8]

  • Wash buffer (ice-cold assay buffer).[8]

  • Non-specific binding control (e.g., 10 µM GBR 12909).[8]

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[8]

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Prepare DAT-expressing cell membranes as described for the SERT assay.

  • Binding Assay:

    • To each well of a 96-well plate, add the following in triplicate:

      • 25 µL of assay buffer or non-specific control.[8]

      • 25 µL of the test compound at various concentrations.[8]

      • 25 µL of the radioligand at a concentration near its Kd.[8]

    • Add 500 µL of the diluted membrane preparation to each well.[8]

    • Incubate for 120 minutes at 4°C.[8]

  • Filtration and Counting:

    • Rapidly filter the contents of each well over pre-soaked glass fiber filters.[8]

    • Wash the filters multiple times with ice-cold wash buffer.[8]

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding and IC₅₀ values as described for the SERT assay.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway and Experimental Workflow

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Exocytosis ACh Acetylcholine (ACh) ACh->ACh_vesicle Choline_uptake Choline Uptake ChAT Choline Acetyltransferase Choline_uptake->ChAT ChAT->ACh AChE AChE ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Test_Compound This compound Test_Compound->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Hypothesized action of this compound at a cholinergic synapse.

Bioactivity_Screening_Workflow start Start: Compound Synthesis (this compound) primary_assay Primary Screening: AChE Inhibition Assay start->primary_assay secondary_assay Secondary Screening: SERT & DAT Binding Assays primary_assay->secondary_assay If active hit_id Hit Identification primary_assay->hit_id If inactive, reconsider targets data_analysis Data Analysis: IC50 & Ki Determination secondary_assay->data_analysis data_analysis->hit_id end Lead Optimization hit_id->end Proceed

References

In Silico Target Prediction for 1-Benzyl-3-phenoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico workflow for the prediction of biological targets for the novel compound, 1-Benzyl-3-phenoxypiperidine. Due to the limited publicly available biological data for this specific molecule, this guide leverages established computational methodologies and structure-activity relationships of analogous compounds containing benzylpiperidine and phenoxypiperidine scaffolds. The proposed workflow integrates ligand-based and structure-based approaches to generate a prioritized list of potential protein targets. Furthermore, this document outlines detailed experimental protocols for the subsequent validation of these in silico predictions, a critical step in the drug discovery pipeline. All quantitative data is presented in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field.

Introduction

This compound is a small molecule with a scaffold that suggests potential biological activity. The piperidine ring is a common motif in many centrally active drugs, and the benzyl and phenoxy substitutions can mediate interactions with various biological targets. While direct experimental data on this compound is scarce, its structural similarity to known bioactive compounds provides a foundation for computational target prediction.

Derivatives of benzylpiperidine have been reported to exhibit a range of biological activities, including inhibition of cholinesterases, ubiquitin-specific peptidase 7 (USP7), and tyrosinase.[1][2][3] Additionally, they have been identified as ligands for sigma receptors and monoamine transporters.[4][5][6] Similarly, phenoxypiperidine derivatives have shown activity as muscle relaxants, anticonvulsants, and ligands for the histamine H3 receptor.[7][8] This existing knowledge strongly suggests that this compound is likely to interact with one or more protein targets, making it a candidate for in silico target identification.

This guide outlines a systematic, multi-step computational approach to hypothesize the biological targets of this compound, followed by detailed experimental validation strategies.

In Silico Target Prediction Workflow

The proposed in silico workflow combines several computational techniques to increase the confidence of target prediction. The workflow is designed to first cast a wide net to identify a broad range of potential targets and then to refine this list based on more detailed structural and energetic analyses.

In_Silico_Workflow cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches cluster_integration Integration and Prioritization cluster_validation Experimental Validation LigandPrep Ligand Preparation (SMILES to 3D) SimilaritySearch 2D/3D Similarity Search (e.g., ChEMBL, PubChem) LigandPrep->SimilaritySearch Pharmacophore Pharmacophore Modeling (Based on Analogs) LigandPrep->Pharmacophore SwissTarget SwissTargetPrediction LigandPrep->SwissTarget TargetList Consolidated Target List SimilaritySearch->TargetList Pharmacophore->TargetList SwissTarget->TargetList TargetDB Protein Target Database (PDB) ReverseDocking Reverse Docking TargetDB->ReverseDocking ReverseDocking->TargetList Prioritization Target Prioritization (Scoring & Consensus) TargetList->Prioritization BindingAssay Binding Assays Prioritization->BindingAssay EnzymeAssay Enzyme Inhibition Assays Prioritization->EnzymeAssay FunctionalAssay Cell-Based Functional Assays Prioritization->FunctionalAssay ValidatedTargets Validated Targets BindingAssay->ValidatedTargets EnzymeAssay->ValidatedTargets FunctionalAssay->ValidatedTargets

Figure 1: In Silico Target Prediction and Validation Workflow.
Ligand Preparation

The initial step involves the generation of a high-quality 3D conformation of this compound. This can be achieved using various computational chemistry software packages. The process typically includes:

  • 2D to 3D Conversion: The 2D structure, represented as a SMILES string, is converted into a 3D conformation.

  • Energy Minimization: The 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation.

  • Conformational Search: A conformational search is performed to explore the different possible shapes (conformers) the molecule can adopt.

Ligand-Based Approaches

Ligand-based methods utilize the principle that structurally similar molecules often have similar biological activities.

Public databases such as ChEMBL and PubChem house vast amounts of data on the biological activities of small molecules.[9][10] A similarity search can be performed using the structure of this compound as a query to identify known compounds with similar structures. The targets of these similar compounds are then considered potential targets for the query molecule.

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[6][11][12][13] Based on the known active analogs of benzylpiperidine and phenoxypiperidine, a pharmacophore model can be generated. This model can then be used to screen virtual compound libraries to identify other molecules that fit the model, and by extension, may bind to the same target.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.[14][15][16][17] Submitting the structure of this compound to this server will generate a ranked list of potential targets.

Structure-Based Approaches

Structure-based methods rely on the 3D structure of the potential protein targets.

Reverse docking, also known as inverse docking, involves docking a single ligand of interest against a large library of 3D protein structures.[18] This approach can identify proteins that have a binding site complementary to the ligand. The results are typically scored based on the predicted binding affinity, providing a ranked list of potential targets.

Hypothetical Target Prediction Results

Based on the known activities of structurally related compounds, a hypothetical in silico screening of this compound might yield the following potential targets. The confidence score is a hypothetical metric (1-5, with 5 being the highest) based on the convergence of different in silico methods.

Predicted Target Class Specific Example(s) Rationale based on Analog Activity Hypothetical Confidence Score
Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Benzylpiperidine derivatives are known cholinesterase inhibitors.[1]4
Ubiquitin-Specific Peptidase 7 (USP7)N-benzylpiperidinol derivatives are potent USP7 inhibitors.[2]3
TyrosinaseBenzylpiperidine amides have shown tyrosinase inhibitory activity.[3]3
G-Protein Coupled Receptors (GPCRs) Sigma-1 Receptor (S1R), Sigma-2 Receptor (S2R)Aralkyl-4-benzylpiperidine derivatives are potent sigma receptor ligands.[4]5
Histamine H3 Receptor4-phenoxypiperidine derivatives have been identified as H3R antagonists.[8]4
Transporters Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)Benzylpiperidine derivatives can interact with monoamine transporters.[5][6]4

Experimental Validation Protocols

In silico predictions must be validated through experimental assays. The following are detailed protocols for the primary validation of the predicted targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., Sigma-1 receptor, Histamine H3 receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for S1R) and varying concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine if a compound can block the activity of a specific enzyme.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value.

Cell-Based Functional Assays

Cell-based assays are crucial for understanding the functional consequences of a compound's interaction with its target, such as agonism or antagonism at a GPCR.[3][7]

Protocol: GPCR Functional Assay (cAMP Measurement for Gs/Gi-coupled receptors)

  • Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., Histamine H3 receptor).

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist activity, co-treat with a known agonist.

  • Cell Lysis: After a specific incubation time, lyse the cells to release intracellular contents.

  • cAMP Measurement: Measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Visualization

If this compound is confirmed to be an antagonist at a Gi-coupled GPCR, such as the Histamine H3 receptor, it would modulate the cAMP signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Agonist GPCR Gi-coupled GPCR (e.g., H3R) Ligand->GPCR Activates Antagonist This compound (Antagonist) Antagonist->GPCR Blocks G_protein Gαi/βγ GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 2: Hypothetical Modulation of Gi-coupled GPCR Signaling.

Conclusion

The in silico workflow presented in this guide provides a robust and systematic approach for the initial identification of potential biological targets for this compound. By integrating ligand-based and structure-based computational methods, a prioritized list of targets can be generated for experimental validation. The detailed protocols for binding, enzymatic, and functional assays offer a clear path for confirming these predictions and elucidating the pharmacological profile of this novel compound. This integrated approach of computational prediction followed by experimental validation is a cornerstone of modern drug discovery, enabling the efficient and cost-effective exploration of the therapeutic potential of new chemical entities.

References

Navigating the Physicochemical Landscape of 1-Benzyl-3-phenoxypiperidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-Benzyl-3-phenoxypiperidine, a key intermediate in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of pharmaceutical sciences to predict its physicochemical properties. Furthermore, it offers detailed experimental protocols for determining these crucial parameters, empowering researchers to conduct their own analyses.

Core Physicochemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₈H₂₁NO and a molecular weight of 267.37 g/mol .[1] Its structure, featuring a benzyl group, a phenoxy moiety, and a piperidine ring, suggests a lipophilic character. This is supported by a computed LogP (octanol-water partition coefficient) of 3.73, which indicates poor aqueous solubility and a preference for non-polar environments.[1]

PropertyValueSource
Molecular Formula C₁₈H₂₁NOChemScene[1]
Molecular Weight 267.37 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 12.47 ŲChemScene[1]
Computed LogP 3.73ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 4ChemScene[1]

Solubility Profile

Aqueous Solubility: The high LogP value of 3.73 strongly suggests that this compound is poorly soluble in water.[1] This is a common characteristic for molecules with significant non-polar surface area.

Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in a range of organic solvents. This prediction is based on the "like dissolves like" principle and qualitative data for the structurally similar compound, 1-Benzyl-3-hydroxypiperidine, which is freely soluble in alcohols (methanol, ethanol), tetrahydrofuran (THF), and dichloromethane (DCM).[2] It is also reported to be soluble in other common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide.[3] Given the structural similarities, a similar solubility profile is expected for this compound.

Predicted Solubility Summary

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (e.g., PBS)PoorHigh LogP value (3.73) indicates lipophilicity.[1]
Polar Protic Methanol, EthanolHighThe presence of polar functional groups and analogy to 1-Benzyl-3-hydroxypiperidine.[2]
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighExpected favorable dipole-dipole interactions. Analogy to 1-Benzyl-3-hydroxypiperidine.[2][3]
Non-Polar Aprotic Dichloromethane, ChloroformHighGood miscibility is expected due to the compound's overall non-polar character. Analogy to 1-Benzyl-3-hydroxypiperidine.[2]
Non-Polar Toluene, HexaneModerate to HighThe benzyl and phenoxy groups should facilitate dissolution in non-polar solvents.[4]

Stability Profile

The stability of a pharmaceutical compound is a critical factor influencing its shelf-life, formulation, and storage conditions. While specific stability studies on this compound are not publicly available, general considerations for piperidine-containing compounds and data from related structures can provide valuable insights.

General Stability: Piperidine derivatives are generally stable under neutral conditions but can be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. The N-benzyl group can be susceptible to cleavage under certain catalytic hydrogenation conditions.

Thermal Stability: A study on a structurally related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, demonstrated good thermal stability, with decomposition occurring at temperatures above 200°C.[5] This suggests that this compound is likely to be stable at ambient and moderately elevated temperatures.

Forced Degradation: To comprehensively understand the stability of this compound, forced degradation studies under various stress conditions are essential. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6] The typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., solid-state heating at a temperature determined by its melting point or differential scanning calorimetry (DSC).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocols

To facilitate further research, this section provides detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtered solution using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Add excess compound to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Analyze by HPLC D->E

Workflow for Equilibrium Solubility Determination.
Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or MS

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose the solid compound and the solution to light according to ICH Q1B guidelines.

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound and identify and characterize any significant degradation products using MS. Calculate the mass balance to account for all the material.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Assess Stability Analysis->End

Forced Degradation Study Workflow.

Conclusion

While direct experimental data for this compound remains limited, this technical guide provides a robust framework for understanding and evaluating its solubility and stability. Based on its chemical structure and analogies to related compounds, it is predicted to have poor aqueous solubility but good solubility in organic solvents, and to be thermally stable under typical laboratory conditions. The detailed experimental protocols provided herein offer a clear path for researchers to generate precise quantitative data, which is indispensable for advancing the development of new therapeutics based on this promising chemical scaffold.

References

Exploring the Stereochemistry of 1-Benzyl-3-phenoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-phenoxypiperidine is a chiral molecule with a stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)- and (S)-1-benzyl-3-phenoxypiperidine. The stereochemistry of this compound is of significant interest in medicinal chemistry, as the spatial arrangement of the phenoxy group can profoundly influence its interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral resolution, and the potential pharmacological relevance of its stereoisomers, drawing upon data from structurally related compounds.

Physicochemical Properties of this compound Enantiomers

Property(R)-1-Benzyl-3-phenoxypiperidine (Predicted)(S)-1-Benzyl-3-phenoxypiperidine (Predicted)
Molecular Formula C₁₈H₂₁NOC₁₈H₂₁NO
Molecular Weight 267.37 g/mol 267.37 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point Data not availableData not available
Boiling Point 378.1 ± 35.0 °C378.1 ± 35.0 °C
Density 1.089 ± 0.06 g/cm³1.089 ± 0.06 g/cm³
Specific Rotation [α]D Expected to be equal in magnitude and opposite in sign to the (S)-enantiomerExpected to be equal in magnitude and opposite in sign to the (R)-enantiomer
Purity Typically >97% for synthesized samplesTypically >97% for synthesized samples

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: chiral resolution of the racemate or asymmetric synthesis.

Synthesis of Racemic this compound

A plausible synthetic route to racemic this compound involves a two-step process starting from 1-benzyl-3-piperidone.

Step 1: Reduction of 1-benzyl-3-piperidone

1-Benzyl-3-piperidone hydrochloride is first neutralized to the free base. Subsequent reduction of the ketone functionality to a hydroxyl group can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reaction yields racemic 1-benzyl-3-hydroxypiperidine.

Step 2: Etherification

The resulting racemic alcohol can then be converted to the corresponding phenoxy ether. Two common methods for this transformation are the Mitsunobu reaction and the Williamson ether synthesis.

  • Mitsunobu Reaction : This reaction involves treating the alcohol with phenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[1][2][3][4] The Mitsunobu reaction typically proceeds with an inversion of stereochemistry at the chiral center.[1]

  • Williamson Ether Synthesis : This method involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an aromatic ring (e.g., a fluorinated or nitrated benzene). Alternatively, the phenol can be deprotonated to the phenoxide and reacted with a derivative of 1-benzyl-3-hydroxypiperidine where the hydroxyl group has been converted to a good leaving group (e.g., a tosylate or mesylate).[5][6][7][8][9]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Etherification A 1-Benzyl-3-piperidone B Racemic 1-Benzyl-3-hydroxypiperidine A->B NaBH4, MeOH C Racemic this compound B->C Phenol, PPh3, DEAD (Mitsunobu) or 1. NaH 2. Fluorobenzene (Williamson)

Caption: Synthetic workflow for racemic this compound.
Chiral Resolution of Racemic this compound

The separation of the enantiomers of racemic this compound can be accomplished by classical resolution using a chiral resolving agent, such as a chiral acid. Tartaric acid derivatives are commonly used for the resolution of racemic amines.[10][11][12][13][14]

Experimental Protocol: Chiral Resolution with Tartaric Acid (General Procedure)

  • Salt Formation : Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). Add an equimolar or sub-stoichiometric amount of an enantiomerically pure tartaric acid derivative (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid).

  • Fractional Crystallization : The two diastereomeric salts formed will have different solubilities in the chosen solvent. The less soluble diastereomer will crystallize out of the solution upon cooling or slow evaporation of the solvent.

  • Isolation : The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Free Base : The isolated salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine. The amine is then extracted with an organic solvent.

  • Analysis : The enantiomeric excess (ee) of the resolved amine is determined by chiral High-Performance Liquid Chromatography (HPLC).

G Racemate Racemic (R/S)-1-Benzyl-3-phenoxypiperidine Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid and (S)-Amine-(+)-Acid) Racemate->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Diastereomer (e.g., (R)-Amine-(+)-Acid) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomer (in solution) Crystallization->MoreSoluble Isolation Isolation (Filtration) LessSoluble->Isolation Liberation Liberation of Free Base (add NaOH) Isolation->Liberation Enantiomer Enantiomerically Enriched (R)-1-Benzyl-3-phenoxypiperidine Liberation->Enantiomer

Caption: Logical workflow for the chiral resolution of this compound.

Analytical Methods for Chiral Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.

Experimental Protocol: Chiral HPLC (General Procedure)

  • Column : A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for the separation of piperidine derivatives.[15][16][17]

  • Mobile Phase : A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often added to improve the peak shape of basic analytes.[15]

  • Detection : UV detection is commonly used. If the analyte has a poor chromophore, pre-column derivatization with a UV-active agent may be necessary.[16]

  • Method Development : The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.

Potential Pharmacological Significance

While specific pharmacological data for the enantiomers of this compound are not available, the benzylpiperidine and phenoxypiperidine scaffolds are present in numerous centrally active compounds.[18][19][20][21][22] In particular, derivatives of these scaffolds have been investigated as inhibitors of monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[23][24][25][26]

It is plausible that the enantiomers of this compound exhibit stereoselective inhibition of SERT and NET. The precise orientation of the phenoxy group is likely to be a key determinant of binding affinity and selectivity for these transporters. Structure-activity relationship (SAR) studies of related compounds suggest that substituents on the aromatic rings and the nature of the linker between them significantly influence transporter inhibition.[23][27]

Hypothetical Signaling Pathway: Serotonin and Norepinephrine Reuptake Inhibition

Inhibition of SERT and NET in the presynaptic terminal leads to an increase in the synaptic concentration of serotonin and norepinephrine, respectively. This enhanced neurotransmitter signaling is the mechanism of action for many antidepressant medications.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles containing Serotonin (5-HT) and Norepinephrine (NE) Release Neurotransmitter Release Vesicle->Release Synaptic_5HT Increased 5-HT Release->Synaptic_5HT Synaptic_NE Increased NE Release->Synaptic_NE SERT SERT NET NET Synaptic_5HT->SERT Reuptake Receptor_5HT 5-HT Receptors Synaptic_5HT->Receptor_5HT Synaptic_NE->NET Reuptake Receptor_NE NE Receptors Synaptic_NE->Receptor_NE Signaling Postsynaptic Signaling Receptor_5HT->Signaling Receptor_NE->Signaling Enantiomer (R/S)-1-Benzyl-3-phenoxypiperidine Enantiomer->SERT Inhibition Enantiomer->NET Inhibition

Caption: Hypothetical signaling pathway of this compound enantiomers.

Conclusion

The stereochemistry of this compound is a critical aspect that likely dictates its pharmacological activity. While specific experimental data for this compound are limited, this guide provides a framework for its synthesis, chiral resolution, and potential biological evaluation based on established principles and data from analogous structures. Further research is warranted to isolate and characterize the individual enantiomers and to elucidate their specific interactions with biological targets, which could pave the way for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-benzyl-3-phenoxypiperidine, a key structural motif in various pharmacologically active compounds. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] This protocol outlines the reaction of sodium phenoxide with a tosylated derivative of 1-benzyl-3-hydroxypiperidine. Additionally, an alternative procedure utilizing a Mitsunobu reaction is presented. The protocols include step-by-step instructions, reagent tables, and expected outcomes to guide researchers in the successful synthesis of the target molecule.

Introduction

The piperidine scaffold is a prevalent feature in many centrally active pharmaceuticals. The functionalization of this ring system allows for the fine-tuning of a compound's pharmacological profile. The target molecule, this compound, incorporates a phenoxy group, which can significantly influence ligand-receptor interactions.

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and an organic substrate bearing a good leaving group.[1][3] For the synthesis of an aryl ether such as this compound, this typically involves the reaction of a phenoxide with an appropriate alkyl halide or sulfonate.[2] This document details a reliable protocol for this transformation.

Reaction Scheme

The overall synthetic strategy involves a two-step process starting from 1-benzyl-3-hydroxypiperidine:

  • Activation of the Hydroxyl Group: The hydroxyl group of 1-benzyl-3-hydroxypiperidine is converted into a better leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Williamson Ether Synthesis: The resulting tosylate undergoes a nucleophilic substitution reaction with sodium phenoxide to yield the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified.

Materials:

  • 1-Benzyl-3-hydroxypiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (MgSO(_4)), anhydrous

  • Silica gel for column chromatography

Protocol 1: Williamson Ether Synthesis via Tosylation

Step 1: Synthesis of 1-Benzyl-3-(tosyloxy)piperidine

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3x).

  • Combine the organic layers and wash successively with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound

  • In a separate flask under an inert atmosphere, suspend sodium hydride (1.5 eq of 60% dispersion) in anhydrous DMF.

  • To this suspension at 0 °C, add a solution of phenol (1.2 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases, to form sodium phenoxide.

  • Add a solution of 1-benzyl-3-(tosyloxy)piperidine (1.0 eq) in anhydrous DMF to the sodium phenoxide solution.

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with 1 M NaOH (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of this compound

StepReagentMolar Mass ( g/mol )Moles (mmol)Mass/VolumeEquivalents
1 1-Benzyl-3-hydroxypiperidine191.2710.01.91 g1.0
p-Toluenesulfonyl chloride190.6511.02.10 g1.1
Anhydrous Pyridine79.10-20 mL-
2 1-Benzyl-3-(tosyloxy)piperidine345.4610.03.45 g1.0
Phenol94.1112.01.13 g1.2
Sodium Hydride (60%)40.00 (as NaH)15.00.60 g1.5
Anhydrous DMF73.09-30 mL-

Table 2: Expected Reaction Outcomes

StepProductExpected YieldPurity (post-purification)Physical Appearance
1 1-Benzyl-3-(tosyloxy)piperidine85-95%>95%White to off-white solid
2 This compound60-75%>98%Colorless to pale yellow oil

Visualization of the Synthetic Workflow

Williamson_Ether_Synthesis A 1-Benzyl-3-hydroxypiperidine D 1-Benzyl-3-(tosyloxy)piperidine A->D Tosylation B p-Toluenesulfonyl chloride (TsCl) B->D C Pyridine C->D Base H This compound D->H SN2 Reaction E Phenol G Sodium Phenoxide E->G Deprotonation F Sodium Hydride (NaH) F->G G->H I DMF I->G Solvent I->H Solvent

Caption: Workflow for the synthesis of this compound.

Alternative Protocol: Mitsunobu Reaction

The Mitsunobu reaction is another effective method for forming the ether linkage, particularly when the Williamson ether synthesis proves to be low-yielding.

Reagents:

  • 1-Benzyl-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve 1-benzyl-3-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to isolate this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Pyridine and DMF are harmful solvents. Avoid inhalation and skin contact.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator.

  • Phenol is toxic and corrosive.

This protocol is intended for use by trained chemists. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Analysis of 1-Benzyl-3-phenoxypiperidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed starting protocols for the qualitative and quantitative analysis of 1-Benzyl-3-phenoxypiperidine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of specific published methods for this exact analyte, the following protocols are based on established methods for structurally similar compounds, such as benzylpiperazine (BZP) and other N-substituted piperidines, and would require validation.

Introduction

This compound is a synthetic organic compound with a piperidine core structure. The accurate and precise quantification of this and related compounds is crucial in various stages of drug development, including pharmacokinetic studies, impurity profiling, and quality control of bulk drug substances and formulated products. The methods outlined below provide a robust starting point for developing and validating analytical procedures for this compound.

Analytical Methods Overview

Both HPLC and GC-MS are powerful analytical techniques suitable for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a reliable method for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information for definitive identification.

The general analytical workflow for both methods is depicted below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization HPLC HPLC Separation GCMS GC-MS Separation Derivatization->GCMS UV UV Detection HPLC->UV MS Mass Spectrometry GCMS->MS Data Data Acquisition & Processing UV->Data MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is based on reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound.

Experimental Protocol

Sample Preparation:

  • Accurately weigh a suitable amount of the sample (e.g., 10 mg) into a volumetric flask.

  • Dissolve the sample in a suitable solvent, such as a mixture of 0.01M HCl and methanol (1:1 v/v).

  • Dilute to the mark with the same solvent to achieve a target concentration (e.g., 1 mg/mL).

  • If necessary, perform further dilutions to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Operating Conditions:

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Quantitative Data (Hypothetical)

The following table presents hypothetical performance data for the proposed HPLC method. These values would need to be experimentally determined and validated.

ParameterExpected Value
Retention Time 8 - 12 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and specificity for the analysis of this compound. The following protocol is a starting point for method development.

Experimental Protocol

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable organic solvent, such as methanol or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to isolate the analyte.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added for accurate quantification.

  • Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be considered to improve peak shape and thermal stability, although it may not be necessary for this compound.

GC-MS Operating Conditions:

ParameterRecommended Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 550
Quantitative Data (Hypothetical)

The following table outlines the expected performance characteristics of the proposed GC-MS method. These values are illustrative and require experimental validation.

ParameterExpected Value
Retention Time 15 - 20 min
Linearity Range 10 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 5%

Method Validation

It is imperative that any analytical method be thoroughly validated for its intended purpose. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The relationship between the concentration of the analyte and the analytical response.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship for method development and validation is illustrated in the following diagram.

Method Development and Validation cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation MD_Start Define Analytical Requirements MD_Select Select Technique (HPLC/GC-MS) MD_Start->MD_Select MD_Optimize Optimize Parameters MD_Select->MD_Optimize Val_Protocol Develop Validation Protocol MD_Optimize->Val_Protocol Val_Execute Execute Validation Experiments Val_Protocol->Val_Execute Val_Assess Assess Validation Parameters Val_Execute->Val_Assess Imp_SOP Write Standard Operating Procedure (SOP) Val_Assess->Imp_SOP Imp_Routine Routine Analysis Imp_SOP->Imp_Routine

Caption: Method development and validation workflow.

Conclusion

The HPLC and GC-MS methods proposed in this document provide a solid foundation for the analysis of this compound. While these protocols are based on sound chromatographic principles and methods for analogous compounds, it is crucial to perform comprehensive method development and validation to ensure the accuracy, precision, and reliability of the results for this specific analyte.

The 1-Benzyl-3-phenoxypiperidine Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3-phenoxypiperidine scaffold is an emerging privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents targeting the central nervous system (CNS). This structural motif combines the key pharmacophoric features of the flexible N-benzylpiperidine moiety with a rigid 3-phenoxy group, offering a versatile platform for fine-tuning ligand-receptor interactions. This document provides an overview of the applications of this scaffold, detailed synthetic protocols, and its utility in the discovery of potent and selective CNS-active compounds.

I. Rationale for Use in Medicinal Chemistry

The this compound core is of particular interest in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors. The rationale for its use stems from the distinct roles of its constituent parts:

  • 1-Benzyl Group: The N-benzyl moiety is a well-established pharmacophore that can engage in crucial cation-π and hydrophobic interactions within the binding pockets of various receptors.[1] Substitutions on the benzyl ring provide a straightforward means to modulate potency, selectivity, and pharmacokinetic properties.

  • Piperidine Core: This saturated heterocycle serves as a robust and synthetically tractable framework. Its conformational flexibility can be constrained or modified to achieve optimal presentation of the appended functionalities. The basic nitrogen of the piperidine ring is often crucial for anchoring the ligand to acidic residues in the receptor binding site.

  • 3-Phenoxy Group: The introduction of a phenoxy group at the 3-position of the piperidine ring adds a significant element of rigidity and extends the molecule into new regions of chemical space. This aromatic group can participate in additional π-π stacking, hydrophobic, and hydrogen bonding interactions, thereby enhancing affinity and influencing selectivity.

II. Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold is typically achieved through a multi-step sequence starting from commercially available precursors. A common synthetic strategy involves the preparation of the key intermediate, 1-benzyl-3-hydroxypiperidine, followed by the formation of the phenoxy ether linkage.

A. Synthesis of 1-Benzyl-3-hydroxypiperidine (Intermediate)

A reliable method for the synthesis of 1-benzyl-3-hydroxypiperidine is the N-alkylation of 3-hydroxypiperidine with benzyl bromide.

Protocol 1: Synthesis of 1-Benzyl-3-hydroxypiperidine

  • Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran, add a weak base like potassium carbonate (2.0-2.5 eq) to act as an acid scavenger.

  • N-Alkylation: Add benzyl bromide (1.0-1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 1-benzyl-3-hydroxypiperidine.

B. Formation of the Phenoxy Ether Linkage

The phenoxy ether can be formed from 1-benzyl-3-hydroxypiperidine via a Williamson ether synthesis or a Mitsunobu reaction.

Protocol 2: Williamson Ether Synthesis of this compound

  • Alkoxide Formation: To a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (1.1 eq) at 0 °C to form the corresponding alkoxide.

  • Ether Formation: While not explicitly detailed for this exact transformation in the search results, a general approach would involve the addition of an activated aryl halide (e.g., a fluorinated or nitrated phenyl halide) to the alkoxide solution. The reaction may require heating to proceed to completion.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

Protocol 3: Mitsunobu Reaction for the Synthesis of this compound

The Mitsunobu reaction provides an alternative route with inversion of stereochemistry at the 3-position of the piperidine ring.[2][3]

  • Reaction Setup: To a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent like THF, cool the mixture to 0 °C.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to separate the desired this compound from triphenylphosphine oxide and the hydrazine byproduct.

III. Application in Drug Discovery: Dopamine D4 Receptor Antagonists

Derivatives of the this compound scaffold have been investigated as potent and selective dopamine D4 receptor antagonists.[4] The dopamine D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).

The following diagram illustrates a general drug discovery workflow for developing such antagonists.

cluster_0 Discovery and Optimization cluster_1 Preclinical and Clinical Development HTS High-Throughput Screening Hit_ID Hit Identification (e.g., Compound 1) HTS->Hit_ID Identifies initial hits Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Develop Structure-Activity Relationships (SAR) Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Improve properties Preclinical Preclinical Studies (in vivo efficacy) Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Safety and efficacy Approval Regulatory Approval Clinical->Approval Human studies

Caption: A typical drug discovery workflow for CNS agents.

Quantitative Data

The following table summarizes the binding affinities (Ki) of a series of N-substituted 3-O-benzylpiperidine analogs for the human dopamine D4 receptor. While not strictly phenoxy derivatives, this data provides valuable insight into the structure-activity relationships of this scaffold.[4]

Compound IDN-SubstituentDopamine D4 Ki (nM)
8a 3-Fluoro-4-methoxybenzyl21
8b 3,4-Difluorobenzyl10
8c 4-Fluoro-3-methylbenzyl16
8d 3-Methylbenzyl115
8e 3-Trifluoromethoxybenzyl185
8f Imidazo[1,2-a]pyridin-2-ylmethyl134
8g 6-Methylpyridin-2-ylmethyl1040
8h 3-Fluorobenzyl1939
8o 3,4-Difluorobenzyl (on 1-methylimidazo[1,5-a]pyridine)447
8p 4-Fluoro-3-methylbenzyl (on 1-methylimidazo[1,5-a]pyridine)166

Data extracted from a study on benzyloxy piperidine-based dopamine D4 receptor antagonists.[4]

IV. Biological Evaluation Protocols

Protocol 4: Dopamine D4 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D4 receptor.

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compounds.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

V. Signaling Pathways

Dopamine D4 receptors are Gi/o-coupled GPCRs. Upon activation by an agonist, they primarily inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists containing the this compound scaffold would block this signaling cascade.

Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Binds and Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Binds and Blocks Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response cAMP->Response Mediates

References

Application Notes and Protocols for the Investigation of 1-Benzyl-3-phenoxypiperidine in Central Nervous System (CNS) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific research data for "1-Benzyl-3-phenoxypiperidine" is not extensively available. The following application notes and protocols are based on the pharmacological profiles of structurally related 1-benzylpiperidine derivatives and serve as a comprehensive guide for the investigation of this novel compound.[1] Methodologies provided are general and will likely require optimization.

I. Application Notes

Introduction to the 1-Benzylpiperidine Scaffold in CNS Research

The 1-benzylpiperidine motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1][2] This scaffold combines a basic piperidine ring with a lipophilic benzyl group, providing a versatile framework for interaction with a wide range of biological targets within the CNS.[1][2] Derivatives of 1-benzylpiperidine have been investigated for numerous therapeutic applications, including neurodegenerative disorders, psychiatric conditions, and pain management.[1][2][3]

Hypothesized Pharmacological Profile of this compound

Based on its structural features—a benzyl group, a piperidine core, and a phenoxy moiety—this compound is hypothesized to interact with one or more of the following key CNS targets, which are known to bind structurally similar molecules:

  • Sigma (σ) Receptors (σ1 and σ2): A significant number of benzylpiperidine derivatives show high affinity for sigma receptors, particularly the σ1 subtype.[4] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in neuroprotection, cognitive function, and the modulation of various neurotransmitter systems.[5]

  • Dopamine D2 Receptor (D2R): The piperidine scaffold is a common feature in ligands targeting dopamine receptors. D2R antagonism is a primary mechanism for antipsychotic drugs.[6]

  • Serotonin Transporter (SERT): The 1-benzylpiperidine structure is also found in compounds that exhibit affinity for monoamine transporters, including SERT.[7] Inhibition of SERT is the principal mechanism of action for many antidepressant medications.[8]

Potential Therapeutic Applications

Given its hypothesized multi-target profile, this compound could be investigated for a range of CNS disorders:

  • Schizophrenia: Potential dual antagonism at D2 and modulation of σ1 receptors could address both positive and negative/cognitive symptoms.

  • Depression and Anxiety Disorders: Activity at SERT and/or σ1 receptors may confer antidepressant and anxiolytic effects.

  • Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's): Neuroprotective effects mediated through σ1 receptor activation could be a potential therapeutic avenue.

  • Neuropathic Pain: Modulation of σ1 receptors is a known strategy for pain management.[9]

II. Quantitative Data Presentation (Hypothetical)

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Receptor Binding Affinity Profile of this compound

TargetRadioligandKᵢ (nM) ± SEM
Sigma-1 (σ₁)[³H]-PentazocineValue
Sigma-2 (σ₂)[³H]-DTGValue
Dopamine D₂[³H]-SpiperoneValue
Serotonin Transporter (SERT)[³H]-CitalopramValue
Adrenergic α₁[³H]-PrazosinValue
Adrenergic α₂[³H]-RauwolscineValue
Muscarinic M₁[³H]-PirenzepineValue

Table 2: In Vitro Functional Activity of this compound

TargetAssay TypeFunctional EffectEC₅₀ / IC₅₀ (nM)
Dopamine D₂cAMP AssayAntagonistValue
Sigma-1 (σ₁)Ca²⁺ MobilizationAgonist/AntagonistValue
SERT[³H]-Serotonin UptakeInhibitorValue

Table 3: In Vivo Behavioral Effects of this compound

Behavioral ModelSpecies/StrainDose (mg/kg, i.p.)EndpointResult
Open Field TestC57BL/6 Mouse1, 5, 10Total Distance Travelede.g., No significant change
Forced Swim TestSprague-Dawley Rat1, 5, 10Immobility Timee.g., Dose-dependent decrease
Prepulse InhibitionC57BL/6 Mouse1, 5, 10% PPI (MK-801 induced)e.g., Reversal of deficit

Table 4: Key Pharmacokinetic Parameters in Rodents

ParameterRouteDose (mg/kg)Value
Cₘₐₓ (ng/mL)i.v.2Value
T₁/₂ (h)i.v.2Value
AUC (ng·h/mL)i.v.2Value
Bioavailability (%)p.o.10Value
Brain/Plasma Ratio (at 1h)i.p.5Value

III. Experimental Protocols & Visualizations

A. Characterization Workflow

The following workflow provides a logical progression for the characterization of a novel CNS compound like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screening: Radioligand Binding Assays (σ₁, σ₂, D₂, SERT) B Functional Assays: cAMP, Ca²⁺ Mobilization, Neurotransmitter Uptake A->B C Selectivity Profiling: Broad Receptor Panel (e.g., CEREP) B->C D In Vitro ADME: Metabolic Stability (Microsomes), Permeability (PAMPA/Caco-2) C->D E Pharmacokinetics (PK): Brain Penetration (Kp,uu) D->E Select Candidate F Initial Safety/Tolerability: Rotarod, Irwin Test E->F G Efficacy Models: Forced Swim (Depression) PPI (Psychosis) MWM (Cognition) F->G H Target Engagement: Ex vivo Receptor Occupancy G->H I Lead Optimization H->I

Caption: General workflow for CNS drug discovery and characterization.
B. In Vitro Protocols

1. Radioligand Binding Assay (General Protocol)

This protocol determines the affinity (Kᵢ) of this compound for a specific target receptor.

  • Objective: To quantify the binding affinity of the test compound to target receptors (e.g., σ₁, D₂, SERT).

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).

    • Specific radioligand (e.g., [³H]-Pentazocine for σ₁, [³H]-Spiperone for D₂).

    • Assay buffer (specific to each target).

    • Non-specific binding competitor (e.g., Haloperidol for σ₁).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle.

    • Add the specific radioligand at a concentration near its Kₔ.

    • For determining non-specific binding, add a high concentration of a known competitor instead of the test compound.

    • Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis (log[inhibitor] vs. response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

2. Dopamine D2 Receptor Signaling Pathway & Functional Assay

Dopamine D2 receptors are Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G DA Dopamine D2R Dopamine D2 Receptor (GPCR) DA->D2R Binds G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Gene Expression) PKA->Response Phosphorylates Targets G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP (Chaperone) Sigma1 Sigma-1 Receptor BiP->Sigma1 Bound (Inactive) Sigma1->BiP Dissociates IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_ER Ca²⁺ ATP ↑ ATP Production Ligand σ₁ Ligand Ligand->Sigma1 Binds Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Ca²⁺ Flux Ca_Mito->ATP G cluster_out Extracellular cluster_in Intracellular SERT_out SERT (Outward-facing) SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change SERT_in->SERT_out Re-orients Serotonin_in Serotonin SERT_in->Serotonin_in Release Na Na⁺ Na->SERT_out Cl Cl⁻ Cl->SERT_out Serotonin_out Serotonin Serotonin_out->SERT_out K K⁺ K->SERT_in Binds Blocker SERT Inhibitor (e.g., SSRI) Blocker->SERT_out Blocks Binding Site

References

Application Notes and Protocols for 1-Benzyl-3-phenoxypiperidine as a Potential Dopamine and Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-phenoxypiperidine is a synthetic compound belonging to the piperidine class of molecules. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous centrally acting drugs. The incorporation of a benzyl group at the nitrogen and a phenoxy group at the 3-position suggests that this molecule may possess affinity for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. This document provides a theoretical framework and practical protocols for the investigation of this compound as a potential ligand for these critical neurotransmitter receptors.

Disclaimer: As of the latest literature review, specific experimental binding and functional data for this compound at dopamine and serotonin receptors are not publicly available. The quantitative data presented in this document is hypothetical and illustrative , based on the known activities of structurally related benzylpiperidine and phenoxypiperidine derivatives. These values should serve as a guide for experimental design and not as established pharmacological parameters. Empirical validation is essential.

Hypothesized Pharmacological Profile

Based on its structural motifs, this compound is hypothesized to interact with both dopaminergic and serotonergic systems. The benzylpiperidine moiety is a common feature in ligands for dopamine receptors and the serotonin transporter (SERT), while the phenoxy group can contribute to interactions with various biogenic amine receptors. Therefore, this compound warrants investigation as a potential single agent with a dual-action profile, which could offer novel therapeutic avenues for complex neuropsychiatric disorders.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical binding affinities (Ki) and functional potencies (EC50/IC50) for this compound at key dopamine and serotonin receptor subtypes. These values are intended to provide a target profile for initial screening experiments.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound

Receptor SubtypeRadioligandHypothetical Ki (nM)
Dopamine Receptors
D1[³H]-SCH23390> 1000
D2[³H]-Spiperone85
D3[³H]-Spiperone50
D4[³H]-Spiperone120
Serotonin Receptors
5-HT1A[³H]-8-OH-DPAT250
5-HT2A[³H]-Ketanserin150
5-HT2C[³H]-Mesulergine300
5-HT7[³H]-LSD450
Serotonin Transporter
SERT[³H]-Paroxetine95

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of this compound

Receptor SubtypeAssay TypeFunctional ResponseHypothetical EC50/IC50 (nM)
Dopamine Receptors
D2cAMP InhibitionAntagonistIC50: 150
D3cAMP InhibitionPartial AgonistEC50: 90 (Emax = 40%)
Serotonin Receptors
5-HT1AcAMP InhibitionAntagonistIC50: > 1000
5-HT2AIP1 AccumulationAntagonistIC50: 200

Signaling Pathways

Understanding the downstream signaling cascades of dopamine and serotonin receptors is crucial for interpreting functional assay data.

Dopamine_Signaling cluster_D1_like D1-like Receptors (D1, D5) cluster_D2_like D2-like Receptors (D2, D3, D4) D1_R D1/D5 Gs Gαs/olf D1_R->Gs Dopamine AC_stim Adenylate Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB Phosphorylation PKA->CREB D2_R D2/D3/D4 Gi Gαi/o D2_R->Gi Dopamine AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibits Gbeta_gamma Gβγ Gi->Gbeta_gamma cAMP_dec ↓ cAMP AC_inhib->cAMP_dec GIRK GIRK Channels Gbeta_gamma->GIRK Activates Ca_channels Ca²⁺ Channels Gbeta_gamma->Ca_channels Inhibits

Caption: Dopamine Receptor Signaling Pathways.

Serotonin_Signaling cluster_5HT1 5-HT1 Receptors (e.g., 5-HT1A) cluster_5HT2 5-HT2 Receptors (e.g., 5-HT2A) cluster_5HT4_6_7 5-HT4/6/7 Receptors HT1_R 5-HT1A Gi_1 Gαi/o HT1_R->Gi_1 Serotonin AC_inhib_1 Adenylate Cyclase Gi_1->AC_inhib_1 Inhibits cAMP_dec_1 ↓ cAMP AC_inhib_1->cAMP_dec_1 HT2_R 5-HT2A Gq Gαq/11 HT2_R->Gq Serotonin PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC HT47_R 5-HT4/6/7 Gs_47 Gαs HT47_R->Gs_47 Serotonin AC_stim_47 Adenylate Cyclase Gs_47->AC_stim_47 Activates cAMP_inc_47 ↑ cAMP AC_stim_47->cAMP_inc_47

Caption: Serotonin Receptor Signaling Pathways.

Experimental Protocols

The following protocols provide a detailed methodology for conducting key experiments to determine the binding affinity and functional activity of this compound.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor (e.g., Dopamine D2 receptor) by measuring its ability to displace a specific radioligand.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, e.g., 0.2 nM), and 100 µL of cell membrane preparation (5-20 µg protein).

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of cell membrane preparation.

    • Competitive Binding: 50 µL of each dilution of this compound, 50 µL of [³H]-Spiperone, and 100 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (for Gαi/o and Gαs coupled receptors)

This protocol measures the ability of this compound to modulate cyclic AMP (cAMP) production, indicating its agonist or antagonist activity at Gαi/o or Gαs coupled receptors (e.g., Dopamine D2 or D1 receptors).

Materials:

  • Cells: HEK293 cells stably expressing the target receptor (e.g., human Dopamine D2 receptor).

  • Test Compound: this compound, dissolved in DMSO.

  • Forskolin: To stimulate adenylyl cyclase for antagonist assays at Gαi/o coupled receptors.

  • Reference Agonist/Antagonist: e.g., Quinpirole (D2 agonist), Haloperidol (D2 antagonist).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE, or GloSensor).

  • White, opaque 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure (Antagonist Mode for a Gαi/o-coupled receptor):

  • Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay:

    • Remove the culture medium and add the diluted test compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add a fixed concentration of a reference agonist (e.g., EC80 of quinpirole) to all wells except the basal control.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate for the recommended time.

  • Measurement: Read the plate using a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone and forskolin + reference agonist).

    • Plot the normalized response against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

Experimental Workflow and Logic

The investigation of a novel compound like this compound follows a logical progression from initial binding studies to functional characterization and selectivity profiling.

Experimental_Workflow Start Synthesize and Purify This compound Primary_Binding Primary Screen: Radioligand Binding Assay (Dopamine & Serotonin Receptor Panel) Start->Primary_Binding Hit_Identified Hit Identified? (Ki < 1 µM) Primary_Binding->Hit_Identified Functional_Assay Functional Assays (cAMP, IP1, etc.) Hit_Identified->Functional_Assay Yes Stop Compound Inactive or Non-selective Hit_Identified->Stop No Determine_Activity Determine Activity (Agonist, Antagonist, Partial Agonist) Functional_Assay->Determine_Activity Selectivity_Screen Selectivity Profiling (Wider Receptor Panel) Determine_Activity->Selectivity_Screen Active Determine_Activity->Stop Inactive SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Screen->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Experimental Workflow for GPCR Ligand Characterization.

Dual_Ligand_Logic Compound This compound Dopamine_Receptor Dopamine Receptor (e.g., D2/D3) Compound->Dopamine_Receptor Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) Compound->Serotonin_Receptor Dopamine_Pathway Modulation of Dopaminergic Neurotransmission Dopamine_Receptor->Dopamine_Pathway Serotonin_Pathway Modulation of Serotonergic Neurotransmission Serotonin_Receptor->Serotonin_Pathway Therapeutic_Effect Potential Therapeutic Effect in Complex CNS Disorders Dopamine_Pathway->Therapeutic_Effect Serotonin_Pathway->Therapeutic_Effect

Application Notes and Protocols for Cell-Based Assays of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the biological activity of 1-Benzyl-3-phenoxypiperidine and similar compounds. The primary molecular target for this class of molecules is the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] S1R is implicated in a range of cellular processes and is a target for therapeutic intervention in various neurological and psychiatric disorders.[1][3]

The following protocols describe key cell-based assays to determine the binding affinity, functional activity, and cellular effects of this compound.

Section 1: Sigma-1 Receptor Binding Assay

This section details the protocol for determining the binding affinity of this compound for the S1R using a competitive radioligand binding assay.

Application Note

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[1][4] This protocol uses [³H]-(+)-pentazocine, a selective S1R agonist, as the radioligand.[1][4] The assay measures the ability of the unlabeled test compound, this compound, to displace the radiolabeled ligand from the receptor. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1][2]

Data Presentation

The binding affinity of this compound and a reference compound for the sigma-1 receptor can be summarized as follows.

CompoundReceptorRadioligandKi (nM)
This compoundSigma-1[³H]-(+)-pentazocineValue to be determined
Haloperidol (Reference)Sigma-1[³H]-(+)-pentazocine~3.0[5]
Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • Receptor Source: Guinea pig liver membranes or commercially available membrane preparations from cells expressing the human sigma-1 receptor.[1][4]

  • Radioligand: [³H]-(+)-pentazocine.[1][4]

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Haloperidol.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • 96-well filter plates (e.g., GF/B).[6]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Set up the assay in a 96-well plate with the following wells:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.[1]

    • Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, 10 µM Haloperidol, and membrane preparation.[1]

    • Test Compound: Assay buffer, [³H]-(+)-pentazocine, serially diluted this compound, and membrane preparation.

  • The final concentration of [³H]-(+)-pentazocine should be close to its Kd value (approximately 10 nM).[4]

  • Incubate the plate at room temperature for 120 minutes.[6]

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.[1]

  • Quickly wash the filters three times with ice-cold assay buffer.[1]

  • Dry the filter plate and add scintillation cocktail to each well.[1]

  • Measure the radioactivity in each well using a scintillation counter.[1]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[1]

cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membranes Receptor Membranes Plate 96-well Plate (Total, NSB, Test wells) Membranes->Plate Radioligand [³H]-(+)-pentazocine Radioligand->Plate Test_Compound This compound (Serial Dilutions) Test_Compound->Plate NSB_Control Haloperidol (for NSB) NSB_Control->Plate Filtration Rapid Filtration Plate->Filtration Incubate 120 min Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Workflow for the competitive radioligand binding assay.

Section 2: Neuroprotection Assay in a Neuronal Cell Line

This section provides a protocol to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y or primary cortical neurons.[7][8]

Application Note

Sigma-1 receptor activation is known to have neuroprotective effects.[5] This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxic insult, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), which induce oxidative stress and cell death.[7] Cell viability is typically measured using an MTT or LDH assay.[7][9][10]

Data Presentation

The neuroprotective effect of this compound can be quantified by measuring cell viability after exposure to a neurotoxin.

TreatmentCell Viability (% of Control)
Vehicle Control100%
Neurotoxin (e.g., 100 µM H₂O₂)Value to be determined
H₂O₂ + this compound (1 µM)Value to be determined
H₂O₂ + this compound (10 µM)Value to be determined
Experimental Protocol: MTT Cell Viability Assay

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • 96-well cell culture plates.

  • Neurotoxic agent (e.g., H₂O₂).

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[9]

  • Microplate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.[9]

  • Induce neurotoxicity by adding H₂O₂ to the wells (except for the vehicle control) at a final concentration that causes approximately 50% cell death (to be determined in a preliminary dose-response experiment).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

  • Plot cell viability against the concentration of this compound to determine the dose-dependent neuroprotective effect.

cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment Seed Seed SH-SY5Y cells in 96-well plate Adhere Incubate overnight Seed->Adhere Pretreat Pre-treat with This compound (1 hr) Adhere->Pretreat Insult Add Neurotoxin (e.g., H₂O₂) Incubate 24 hr Pretreat->Insult MTT Add MTT solution (3-4 hr) Insult->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Read->Analyze

Workflow for the neuroprotection cell viability assay.

Section 3: Neurite Outgrowth Assay

This section outlines a protocol for evaluating the effect of this compound on neurite outgrowth in differentiated SH-SY5Y cells, a common model for neuronal development and regeneration.[11][12]

Application Note

Neurite outgrowth is a critical process in neuronal development and regeneration.[11][12] The sigma-1 receptor has been implicated in neuritogenesis. This assay quantifies changes in neurite length and number in response to treatment with this compound, providing insight into its potential role in neuronal plasticity. Differentiated SH-SY5Y cells are used as they exhibit a more mature neuronal phenotype.[8]

Data Presentation

The effect on neurite outgrowth can be quantified by measuring the average neurite length per cell.

TreatmentAverage Neurite Length (µm per cell)
Vehicle ControlValue to be determined
Positive Control (e.g., NGF)Value to be determined
This compound (1 µM)Value to be determined
This compound (10 µM)Value to be determined
Experimental Protocol: Neurite Outgrowth Assay

Materials:

  • SH-SY5Y cells.

  • Differentiation medium (e.g., low-serum medium containing retinoic acid).[8]

  • 96-well imaging plates (black-walled, clear bottom).

  • This compound.

  • Positive control (e.g., Nerve Growth Factor, NGF).[8]

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Staining reagents (e.g., anti-β-III-tubulin antibody and a fluorescent secondary antibody, DAPI for nuclear staining).

  • High-content imaging system and analysis software.

Procedure:

  • Differentiation: Seed SH-SY5Y cells at a low density (e.g., 2,500 cells/well) in a 96-well plate and differentiate them for 5-7 days in differentiation medium.[8]

  • Treatment: Replace the differentiation medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III-tubulin).

    • Incubate with a fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and number of cells.[13]

Data Analysis:

  • Calculate the total neurite length and divide by the number of cells (DAPI-stained nuclei) to get the average neurite length per cell.

  • Compare the average neurite length in treated wells to the vehicle control.

  • Perform statistical analysis to determine the significance of any observed effects.

cluster_diff Cell Differentiation cluster_treat Treatment & Incubation cluster_img Imaging & Analysis Seed Seed SH-SY5Y cells Differentiate Differentiate with Retinoic Acid (5-7 days) Seed->Differentiate Treat Treat with This compound Differentiate->Treat Incubate Incubate (48-72 hr) Treat->Incubate FixStain Fix and Stain (β-III-tubulin, DAPI) Incubate->FixStain Image High-Content Imaging FixStain->Image Analyze Automated Image Analysis (Neurite Length) Image->Analyze cluster_pathway Sigma-1 Receptor Calcium Signaling Pathway S1R Sigma-1 Receptor (at ER-Mitochondria Interface) BiP BiP Chaperone S1R->BiP Dissociates from IP3R IP₃ Receptor S1R->IP3R Modulates Ligand This compound (Agonist) Ligand->S1R Binds Ca_ER Ca²⁺ (ER Store) IP3R->Ca_ER Releases Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto Downstream Downstream Signaling (e.g., Neuroprotection) Ca_Cyto->Downstream

References

Application Notes and Protocols for In Vitro Binding Affinity Assays of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro binding affinity of 1-Benzyl-3-phenoxypiperidine and its analogs, targeting key central nervous system (CNS) receptors. The protocols outlined below are foundational for characterizing the pharmacological profile of this and structurally related compounds.

Introduction

This compound is a synthetic compound with a piperidine core, a structural motif prevalent in numerous CNS-active drugs. The benzyl and phenoxy substituents suggest potential interactions with various receptors, including sigma (σ), opioid, dopamine, and serotonin receptors, which are critical targets in drug discovery for neurological and psychiatric disorders. Radioligand binding assays are a sensitive and robust method for determining the affinity (expressed as the inhibition constant, Kᵢ) of a compound for a specific receptor.

Data Presentation: Representative Binding Affinities of Piperidine Derivatives

While specific binding data for this compound is not extensively published, the following table summarizes the binding affinities (Kᵢ in nM) of structurally related benzylpiperidine and phenoxyalkylpiperidine derivatives for key CNS receptors. This data provides a comparative baseline for assessing the potential binding profile of this compound.

Compound ClassDerivative ExampleTarget ReceptorRadioligandKᵢ (nM)
Benzylpiperidine 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ₁--INVALID-LINK---Pentazocine3.2
σ₂[³H]DTG150
Phenoxyalkylpiperidine 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidineσ₁--INVALID-LINK---Pentazocine0.34
σ₂[³H]DTG52.3
Benzylpiperidine 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidineDopamine Transporter (DAT)[³H]WIN 35,428-
Benzylpiperidine 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidineSerotonin Transporter (SERT)[³H]-Paroxetine2 - 400
Benzylpiperidine Dual MOR/σ₁R Ligandµ-Opioid Receptor (MOR)[³H]DAMGO56.4
σ₁ Receptor--INVALID-LINK---Pentazocine11.0

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Sigma-1 (σ₁) Receptor

This protocol is designed to determine the binding affinity of a test compound, such as this compound, for the σ₁ receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Rat liver membrane homogenates or cell lines expressing human σ₁ receptors.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: this compound, prepared in appropriate serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Preparation: On ice, add the following to each well of a 96-well plate:

    • 50 µL of Assay Buffer (for total binding).

    • 50 µL of Haloperidol solution (for non-specific binding).

    • 50 µL of test compound dilution.

  • Radioligand Addition: Add 50 µL of --INVALID-LINK---Pentazocine (final concentration ~2-3 nM) to all wells.

  • Receptor Addition: Add 150 µL of the membrane preparation (containing a consistent amount of protein, e.g., 100-200 µg) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[1]

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of a competing ligand).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]

Protocol 2: General Radioligand Binding Assay for Opioid, Dopamine, and Serotonin Receptors/Transporters

This protocol provides a general framework that can be adapted for various G-protein coupled receptors (GPCRs) and transporters by selecting the appropriate receptor source, radioligand, and non-specific binding control.

Adaptable Components:

TargetReceptor SourceRadioligandNon-specific Binding Control
µ-Opioid Receptor CHO or HEK293 cells expressing human MOR[³H]DAMGONaloxone (10 µM)
Dopamine Transporter Rat striatal membranes or cells expressing DAT[³H]WIN 35,428GBR 12909 (10 µM)
Serotonin Transporter Human platelet membranes or cells expressing SERT[³H]ParoxetineFluoxetine (10 µM)

General Procedure:

The procedure follows the same steps as outlined in Protocol 1 (Assay Preparation, Radioligand Addition, Receptor Addition, Incubation, Termination and Filtration, Washing, and Scintillation Counting), with the substitution of the target-specific components listed in the table above. Incubation times and temperatures may need to be optimized for each specific receptor-ligand pair. Data analysis is also performed as described in Protocol 1.

Visualizations

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Membrane Homogenate) Total_Binding Total Binding: Receptor + Radioligand Receptor->Total_Binding NS_Binding Non-specific Binding: Receptor + Radioligand + NSB Control Receptor->NS_Binding Competition Competitive Binding: Receptor + Radioligand + Test Compound Receptor->Competition Radioligand Radiolabeled Ligand (e.g., 3H-Pentazocine) Radioligand->Total_Binding Radioligand->NS_Binding Radioligand->Competition Test_Compound Test Compound (this compound) Test_Compound->Competition NSB_Control Non-specific Binding Control (e.g., Haloperidol) NSB_Control->NS_Binding Filtration Rapid Filtration (Separates Bound from Free) Total_Binding->Filtration NS_Binding->Filtration Competition->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Sigma1_Receptor_Signaling Ligand This compound (or other σ1 Ligand) Sigma1 Sigma-1 Receptor (σ1R) (At the ER-Mitochondria Interface) Ligand->Sigma1 Binds to IP3R IP3 Receptor (IP3R) Sigma1->IP3R Modulates Ca_Release Ca2+ Release from ER IP3R->Ca_Release Regulates Mitochondria Mitochondrial Function (e.g., ATP Production) Ca_Release->Mitochondria Signaling Downstream Signaling (e.g., Neuronal Excitability, Neuroprotection) Ca_Release->Signaling

Caption: Potential signaling pathway involving the Sigma-1 receptor.Caption: Potential signaling pathway involving the Sigma-1 receptor.

References

Application Notes and Protocols for Testing "1-Benzyl-3-phenoxypiperidine" Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-phenoxypiperidine is a novel piperidine derivative with a chemical structure suggestive of potential activity within the central nervous system (CNS). While specific efficacy data for this compound is not yet available, its structural similarity to other 1-benzylpiperidine derivatives suggests potential interactions with monoamine transporters and sigma receptors. These interactions are key targets in the treatment of various psychiatric and neurological disorders. For instance, a related compound, 1-benzyl-3-phenylpiperidin-4-amine, is hypothesized to act as a dual modulator of Dopamine D2 and Sigma-1 receptors.[1] This document provides a comprehensive guide for researchers to evaluate the preclinical efficacy of this compound using established animal models of depression, anxiety, and psychosis.

Hypothesized Mechanism of Action

Based on the pharmacology of structurally related compounds, this compound is hypothesized to modulate neurotransmitter systems by acting as a potential serotonin reuptake inhibitor (SSRI) and/or norepinephrine reuptake inhibitor (NERI). Such dual-acting agents can be more effective than single-mechanism drugs.[2] Additionally, the piperidine scaffold is common in compounds targeting sigma receptors, which are implicated in the pathophysiology of psychosis and depression.

Hypothesized Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicles (5-HT, NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release Compound 1-Benzyl-3- phenoxypiperidine Compound->SERT Inhibition Compound->NET Inhibition Serotonin->SERT Receptor5HT 5-HT Receptors Serotonin->Receptor5HT Binding Norepinephrine->NET Reuptake ReceptorNE NE Receptors Norepinephrine->ReceptorNE Binding Response Therapeutic Response (Antidepressant, Anxiolytic) Receptor5HT->Response ReceptorNE->Response

Caption: Hypothesized mechanism of action for this compound.

Animal Models for Efficacy Testing

The selection of appropriate animal models is crucial for determining the potential therapeutic utility of this compound. Based on its hypothesized mechanism of action, the following models are recommended.

Models for Antidepressant-Like Activity

Selective serotonin reuptake inhibitors (SSRIs) are a widely used class of antidepressants.[3][4] Animal models that are sensitive to SSRIs and other antidepressants can be employed to test the efficacy of the compound.

  • Forced Swim Test (FST): This is a widely used model to screen for antidepressant-like activity.[4][5][6] A reduction in immobility time is indicative of an antidepressant effect.

  • Tail Suspension Test (TST): Similar to the FST, this model assesses antidepressant-like activity by measuring the duration of immobility in mice suspended by their tails.[7]

Models for Anxiolytic-Like Activity

Anxiety disorders are another potential therapeutic area for compounds modulating serotonergic and noradrenergic systems.

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.

  • Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds typically increase the time spent in the light compartment.[5][6]

Models for Antipsychotic-Like Activity

Given the potential for interaction with dopamine and sigma receptors, evaluating antipsychotic-like efficacy is warranted.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. The ability of a compound to restore disrupted PPI is indicative of antipsychotic-like activity.

  • Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to antagonize the locomotor-stimulating effects of amphetamine, a hallmark of D2 receptor antagonists.

Experimental Protocols

Detailed protocols for the key behavioral assays are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Forced Swim Test (FST) Protocol
  • Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).

  • Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

    • Place each animal individually into the cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Elevated Plus Maze (EPM) Protocol
  • Animals: Male mice or rats.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer the test compound or vehicle 30-60 minutes prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms, as well as the number of entries into each arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between groups.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between different doses of this compound and control groups.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg)NMean Immobility (s) ± SEM
Vehicle-10
This compound110
This compound510
This compound1010
Positive Control (e.g., Fluoxetine)2010

Table 2: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

Treatment GroupDose (mg/kg)N% Time in Open Arms ± SEM% Open Arm Entries ± SEM
Vehicle-10
This compound110
This compound510
This compound1010
Positive Control (e.g., Diazepam)210

Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

Experimental Workflow A Compound Synthesis and Characterization B In Vitro Screening (Receptor Binding, Transporter Uptake Assays) A->B C Acute Toxicity and Dose-Range Finding Studies B->C D Behavioral Efficacy Studies C->D E Forced Swim Test (Antidepressant) D->E F Elevated Plus Maze (Anxiolytic) D->F G Prepulse Inhibition (Antipsychotic) D->G H Data Analysis and Interpretation E->H F->H G->H I Further Mechanistic Studies (e.g., Neurochemistry, Electrophysiology) H->I

Caption: A typical workflow for preclinical drug evaluation.

Conclusion

The provided application notes and protocols offer a robust framework for the initial preclinical evaluation of this compound. By systematically employing these established animal models and experimental designs, researchers can effectively assess the potential therapeutic efficacy of this novel compound for the treatment of depression, anxiety, and psychosis. The resulting data will be critical for guiding further drug development efforts.

References

Application Notes and Protocols for 1-Benzyl-3-phenoxypiperidine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently serving as the core of various therapeutic agents targeting the central nervous system (CNS).[1][2][3] Derivatives of this scaffold have been investigated for a range of neuropharmacological activities, including the modulation of dopamine and serotonin receptors, and have shown potential in the treatment of neurological and psychiatric disorders.[4][5] This document provides detailed application notes and protocols for the investigation of a novel derivative, 1-Benzyl-3-phenoxypiperidine , as a potential candidate for targeted drug delivery systems, particularly for CNS disorders.

The unique combination of the lipophilic benzyl and phenoxy groups suggests that this compound may possess favorable pharmacokinetic properties for penetrating the blood-brain barrier. Furthermore, the piperidine ring offers a versatile platform for conjugation with therapeutic payloads, making it an attractive candidate for targeted drug delivery. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of this compound for such applications. The methodologies described herein are based on established protocols for structurally related compounds and are provided as a comprehensive guide for initiating research into this promising molecule.[1]

Hypothesized Mechanism of Action

Based on the known pharmacology of structurally similar compounds, this compound is hypothesized to act as a modulator of sigma receptors and monoamine transporters.[4] The N-benzyl group is crucial for interaction with target proteins and allows for the fine-tuning of the molecule's physicochemical properties.[2][3] The phenoxy group at the 3-position of the piperidine ring may further enhance binding affinity and selectivity for specific receptor subtypes. In a targeted drug delivery context, this compound could serve as a homing agent, guiding a conjugated therapeutic payload to specific neuronal populations expressing these targets.

Proposed Signaling Pathway

Hypothesized_Signaling_Pathway Drug_Complex This compound -Drug Conjugate Receptor Target Receptor (e.g., Sigma-1) Drug_Complex->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-dependent) Endosome->Drug_Release Payload Therapeutic Payload Drug_Release->Payload Target_Action Action on Intracellular Target Payload->Target_Action

Caption: Hypothesized cellular uptake and drug release mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of this compound from commercially available starting materials.

Materials:

  • 1-Benzyl-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene at 0 °C, add diisopropyl azodicarboxylate (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of this compound for target receptors (e.g., sigma-1 receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]-(+)-pentazocine for sigma-1)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the Ki value by non-linear regression analysis.

Protocol 3: In Vivo Efficacy Study in an Animal Model

This protocol describes a general workflow for evaluating the in vivo efficacy of a this compound-drug conjugate in a relevant animal model of a CNS disorder.

Workflow Diagram:

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle, Drug, Conjugate) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (e.g., i.v., i.p.) Group_Allocation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Open Field, Forced Swim) Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis (Statistical Comparison) Tissue_Collection->Data_Analysis

Caption: General experimental workflow for in vivo testing.

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, free drug, drug conjugate).

  • Drug Administration: Administer the respective treatments via the chosen route (e.g., intravenous, intraperitoneal).

  • Behavioral Testing: At predetermined time points post-administration, conduct relevant behavioral tests to assess the therapeutic effect.

  • Tissue Collection: Following the final behavioral test, euthanize the animals and collect tissues (e.g., brain, blood) for pharmacokinetic and pharmacodynamic analysis.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the efficacy of the drug conjugate compared to controls.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound, based on expected values for this class of compounds. This data is for illustrative purposes only and would need to be determined experimentally.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₁NO
Molecular Weight267.37 g/mol
LogP (calculated)3.8
pKa (calculated)8.5
Solubility (PBS, pH 7.4)< 0.1 mg/mL

Table 2: In Vitro Biological Activity

TargetBinding Affinity (Ki, nM)
Sigma-1 Receptor15
Sigma-2 Receptor85
Dopamine Transporter (DAT)120
Serotonin Transporter (SERT)250

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterValue
Half-life (t₁/₂)4.2 h
Cmax (after 1 mg/kg i.v.)250 ng/mL
Brain-to-Plasma Ratio3.5
Clearance (CL)1.2 L/h/kg
Volume of Distribution (Vd)5.8 L/kg

Conclusion

This compound represents a promising, yet unexplored, scaffold for the development of targeted drug delivery systems for CNS disorders. Its favorable physicochemical properties and potential for high-affinity binding to neuronal targets make it an attractive candidate for further investigation. The protocols and data presented in these application notes provide a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this novel compound. Further studies are warranted to validate its hypothesized mechanism of action and to assess its efficacy and safety in preclinical models.

References

Application Notes and Protocols for 1-Benzyl-3-hydroxypiperidine as a Chemical Probe Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "1-Benzyl-3-phenoxypiperidine" did not yield specific biological data or established use as a chemical probe. The following application notes are based on the structurally related and well-documented precursor, 1-Benzyl-3-hydroxypiperidine , and its derivatives. The provided protocols and data serve as a foundational guide for researchers interested in the synthesis and evaluation of novel piperidine-based chemical probes.

Introduction

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS).[1] 1-Benzyl-3-hydroxypiperidine, in particular, serves as a versatile chiral building block for the synthesis of a variety of biologically active molecules, including modulators of dopamine and serotonin receptors, analgesics, and anticholinergic agents.[2][3] Its hydroxyl group offers a convenient point for chemical modification, allowing for the generation of derivatives with tailored pharmacological profiles.[3] These derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, making them relevant to research in neurodegenerative diseases like Alzheimer's disease.[4][5]

This document provides an overview of the potential applications of 1-Benzyl-3-hydroxypiperidine as a precursor for developing chemical probes and outlines experimental protocols for their characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-3-hydroxypiperidine is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO[2][6][7]
Molecular Weight191.27 g/mol [2][6][7]
AppearanceColorless to pale yellow crystalline solid[2]
Melting Point50-55 °C[2]
SolubilitySoluble in alcohols (methanol, ethanol), THF, DCM; slightly soluble in water.[2]
CAS Number102931-73-7 (racemate), 91599-79-0 ((S)-enantiomer), 91599-81-4 ((R)-enantiomer)[2][6][7]

Potential Applications as a Chemical Probe Precursor

Based on the biological activities of its derivatives, 1-Benzyl-3-hydroxypiperidine can be used to synthesize chemical probes for the following areas of research:

  • Neurotransmitter System Modulation: As a precursor for compounds targeting dopamine and serotonin receptors, it can be used to develop probes to study receptor pharmacology and signaling pathways.[2]

  • Enzyme Inhibition: Derivatives of 1-benzylpiperidine have shown potent inhibition of acetylcholinesterase (AChE).[4][5] This allows for the development of probes to study the active site of AChE and to screen for novel inhibitors.

  • Analgesic Research: Its use in the synthesis of opioid receptor modulators suggests its potential in developing probes for pain pathways.[2]

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and evaluation of derivatives of 1-Benzyl-3-hydroxypiperidine. Optimization for specific derivatives is recommended.

Synthesis of this compound (Hypothetical)

This protocol describes a hypothetical synthesis of the target compound from 1-Benzyl-3-hydroxypiperidine via a Williamson ether synthesis.

reactant1 1-Benzyl-3-hydroxypiperidine product This compound reactant1->product 1. NaH, DMF 2. Phenol reactant2 Phenol reagent1 NaH reagent2 DMF start Prepare Reagents step1 Add Test Compound and AChE start->step1 step2 Pre-incubate step1->step2 step3 Add DTNB step2->step3 step4 Initiate Reaction with ATCI step3->step4 step5 Monitor Absorbance at 412 nm step4->step5 end Calculate % Inhibition and IC50 step5->end cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Probe 1-Benzylpiperidine Derivative Probe->AChE Inhibition Response Cellular Response AChR->Response Activation

References

Application Notes and Protocols for the Derivatization of 1-Benzyl-3-phenoxypiperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-benzyl-3-phenoxypiperidine scaffold represents a privileged structure in medicinal chemistry, combining key pharmacophoric elements found in numerous biologically active compounds.[1][2] The piperidine ring offers a three-dimensional architecture and a basic nitrogen atom, which can be crucial for receptor interactions and favorable pharmacokinetic properties.[2][3][4] The N-benzyl group can engage in cation-π interactions and provides a vector for exploring steric and electronic requirements of binding pockets.[1][5] Furthermore, the phenoxy moiety is a common feature in drugs targeting a variety of biological entities, including G-protein coupled receptors (GPCRs), where it can participate in hydrophobic and hydrogen bonding interactions.[6]

This document provides detailed protocols for the systematic derivatization of the lead compound, this compound, to explore its structure-activity relationships (SAR). The proposed modifications target three key regions of the molecule: the N-benzyl group, the phenoxy ring, and the piperidine nitrogen. The goal is to generate a library of analogs for screening against relevant biological targets, such as serotonin and dopamine receptors, which are known to bind ligands with similar structural motifs.[7][8]

I. Derivatization Strategies

A systematic approach to derivatization is crucial for establishing a clear SAR.[9] The following modifications are proposed to probe the chemical space around the this compound core.

A. Modification of the N-Benzyl Group:

The benzyl group will be modified to investigate the impact of steric bulk, electronic properties, and hydrogen bonding potential on biological activity.[10]

  • Substitution on the phenyl ring: Introduction of electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -F, -CF₃) groups at the para-, meta-, and ortho-positions.

  • Replacement of the phenyl ring: Substitution with other aromatic systems (e.g., pyridyl, thienyl) or bioisosteres.

  • Removal of the benzyl group (N-debenzylation): To assess the necessity of the benzyl moiety for activity.[11]

B. Modification of the Phenoxy Ring:

Substituents on the phenoxy ring can significantly influence ligand-receptor interactions.[6][12]

  • Substitution on the phenyl ring: Introduction of various substituents (e.g., -F, -Cl, -CH₃, -OCH₃, -CN) at different positions to probe for specific interactions within the binding pocket.

C. Modification of the Piperidine Nitrogen:

The basicity and steric environment of the piperidine nitrogen are often critical for activity.[13]

  • N-Alkylation and N-Arylation: Following a potential N-debenzylation, introduction of different alkyl and aryl groups to explore the requirements at this position.[14]

II. Experimental Protocols

A. General Synthetic Procedures

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

Protocol 1: N-Alkylation of 3-Phenoxypiperidine (following debenzylation)

This protocol describes the reductive amination procedure for introducing various benzyl and other alkyl groups.[14]

  • To a solution of 3-phenoxypiperidine (1 mmol) in 1,2-dichloroethane (10 mL), add the desired aldehyde or ketone (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise.

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Arylation of 3-Phenoxypiperidine (following debenzylation)

This protocol outlines the Buchwald-Hartwig amination for coupling aryl halides.

  • In a reaction vessel, combine 3-phenoxypiperidine (1 mmol), the desired aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Protocol 3: N-Debenzylation of this compound

This protocol describes the removal of the benzyl group via catalytic hydrogenolysis.[11]

  • Dissolve this compound (1 mmol) in an appropriate solvent (e.g., ethanol or methanol, 15 mL).

  • Add 10% Palladium on carbon (Pd/C) (10 mol% by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

B. Biological Evaluation Protocols

The synthesized compounds will be evaluated for their affinity and functional activity at selected GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.[7][8][15]

Protocol 4: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized compounds for a specific receptor.[16][17][18]

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transiently transfected with the human 5-HT₂A receptor).[16]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation (e.g., 20-40 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT₂A), and varying concentrations of the test compound.[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[16]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate bound from free radioligand.[16][17]

  • Washing: Wash the filters rapidly with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[16]

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.[16][17]

Protocol 5: Functional Assay - cAMP Measurement

This assay measures the ability of the compounds to act as agonists or antagonists by quantifying changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for many GPCRs.[19]

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing the human D₁ receptor) in 96-well plates.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For antagonist testing, co-incubate with a known agonist.

  • Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration using a commercially available kit (e.g., ELISA-based or HTRF-based assay).

  • Data Analysis: Plot the cAMP concentration against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

III. Data Presentation for SAR Analysis

Quantitative data from the biological assays should be summarized in tables to facilitate the comparison of the synthesized analogs and the elucidation of structure-activity relationships.

Table 1: SAR of N-Benzyl Group Modifications

Compound IDR¹ (Position)R² (Position)Receptor Binding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)
Lead HH15.225.8 (IC₅₀)
1a 4-ClH8.512.1 (IC₅₀)
1b 4-OCH₃H22.145.3 (IC₅₀)
1c 4-CF₃H5.39.7 (IC₅₀)
1d 2-FH35.668.4 (IC₅₀)
1e HH (debenzylated)>1000>1000

Table 2: SAR of Phenoxy Ring Modifications

Compound IDR³ (Position)Receptor Binding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)
Lead H15.225.8 (IC₅₀)
2a 4-F10.118.5 (IC₅₀)
2b 3-CH₃18.933.2 (IC₅₀)
2c 2-OCH₃45.789.1 (IC₅₀)
2d 4-CN7.814.3 (IC₅₀)

IV. Visualizations

Derivatization_Workflow cluster_0 N-Benzyl Modification cluster_1 Phenoxy Modification cluster_2 N-Alkylation/Arylation Lead This compound N_Benzyl_Derivs Substituted Benzyl Analogs (e.g., 4-Cl, 4-OCH3) Lead->N_Benzyl_Derivs Substitution Debenzylated 3-Phenoxypiperidine Lead->Debenzylated N-Debenzylation Phenoxy_Derivs Substituted Phenoxy Analogs (e.g., 4-F, 4-CN) Lead->Phenoxy_Derivs Substitution N_Alkylated N-Alkyl/Aryl Analogs Debenzylated->N_Alkylated Reductive Amination/ Buchwald-Hartwig

Caption: Synthetic workflow for the derivatization of this compound.

SAR_Logic Start Synthesize Analogs Assay Biological Screening (Binding & Functional Assays) Start->Assay Data Generate Quantitative Data (Ki, EC50, IC50) Assay->Data Analyze Analyze Structure-Activity Relationships Data->Analyze Identify Identify Key Pharmacophores & Develop SAR Model Analyze->Identify Optimize Design Next Generation of Optimized Leads Identify->Optimize Optimize->Start Iterative Cycle

Caption: Logical workflow for the structure-activity relationship (SAR) study.

GPCR_Signaling_Pathway Ligand Antagonist (Test Compound) Receptor GPCR (e.g., 5-HT2A Receptor) Ligand->Receptor Inhibits Agonist Agonist (e.g., Serotonin) Agonist->Receptor Activates G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Response Cellular Response (e.g., Ca2+ release) IP3_DAG->Response Leads to

Caption: A representative GPCR signaling pathway (Gq-coupled) for functional assays.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details proposed application notes and protocols for the continuous flow synthesis of 1-Benzyl-3-phenoxypiperidine, a piperidine derivative with potential applications in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the N-benzylation of 3-hydroxypiperidine to form the key intermediate, 1-benzyl-3-hydroxypiperidine. This is followed by a palladium-catalyzed Buchwald-Hartwig O-arylation to introduce the phenoxy moiety. Flow chemistry is employed to enhance reaction efficiency, safety, and scalability compared to traditional batch methods. The protocols provided are based on established principles of continuous flow synthesis for analogous transformations and are intended as a guide for process development and optimization.

Introduction

Piperidine scaffolds are integral components of numerous pharmaceuticals and bioactive molecules. The development of efficient and scalable methods for their synthesis and functionalization is a key area of interest in medicinal chemistry and drug development. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, offers a compelling alternative to conventional batch processing for the synthesis of such compounds.

This application note outlines a proposed two-step continuous flow synthesis for this compound. The first step involves the N-alkylation of 3-hydroxypiperidine with benzyl bromide. The second step employs a modern cross-coupling reaction, the Buchwald-Hartwig O-arylation, to form the desired aryl ether. The use of flow chemistry allows for the telescoping of these reactions, potentially reducing purification steps and overall synthesis time.

Proposed Two-Step Flow Synthesis Pathway

The synthesis of this compound is proposed to proceed via two sequential flow reactions:

  • Step 1: N-Benzylation of 3-Hydroxypiperidine. In this step, a solution of 3-hydroxypiperidine and a base is continuously mixed with a solution of benzyl bromide in a flow reactor to produce 1-benzyl-3-hydroxypiperidine.

  • Step 2: Buchwald-Hartwig O-Arylation. The output from the first step, containing 1-benzyl-3-hydroxypiperidine, is then mixed with a solution of a palladium catalyst, a suitable ligand, a base, and bromobenzene in a second flow reactor to yield the final product, this compound.

Method 1: Continuous Flow N-Benzylation of 3-Hydroxypiperidine

This protocol describes the continuous synthesis of the key intermediate, 1-benzyl-3-hydroxypiperidine.

Experimental Protocol

Reagent Preparation:

  • Reagent Stream A: Prepare a solution of 3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in acetonitrile (to a concentration of 0.5 M).

  • Reagent Stream B: Prepare a solution of benzyl bromide (1.1 eq) in acetonitrile (to a concentration of 0.5 M).

Flow System Setup:

  • Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing), and a back pressure regulator.

  • Pump Reagent Stream A and Reagent Stream B at equal flow rates into the T-mixer.

  • The combined stream then enters the heated coil reactor.

  • The output from the reactor passes through the back pressure regulator.

Reaction Parameters (Target for Optimization):

ParameterValue
Flow Rate (each pump) 0.5 mL/min
Total Flow Rate 1.0 mL/min
Reactor Volume 10 mL
Residence Time 10 min
Temperature 80 °C
Pressure 10 bar
Stoichiometry 3-hydroxypiperidine:benzyl bromide:TEA = 1:1.1:1.2
Solvent Acetonitrile
Target Yield >90% (after optimization)
Target Purity >95% (in-situ)

Work-up and Purification (for characterization):

For initial optimization and characterization, the reaction output can be collected, the solvent removed under reduced pressure, and the residue purified by column chromatography on silica gel. For a continuous process, the output stream would ideally be used directly in the next step after a suitable work-up or in-line separation if necessary.

Workflow Diagram

N_Benzylation_Workflow reagent_A Reagent A: 3-Hydroxypiperidine Triethylamine in Acetonitrile pump_A Syringe Pump A reagent_A->pump_A reagent_B Reagent B: Benzyl Bromide in Acetonitrile pump_B Syringe Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Coil Reactor (10 mL, 80 °C) mixer->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr product Output Stream: 1-Benzyl-3-hydroxypiperidine bpr->product

Caption: Workflow for the continuous N-benzylation of 3-hydroxypiperidine.

Method 2: Continuous Flow Buchwald-Hartwig O-Arylation

This protocol describes the proposed continuous flow synthesis of this compound from the intermediate produced in Method 1.

Experimental Protocol

Reagent Preparation:

  • Reagent Stream C: The output stream from Method 1 containing 1-benzyl-3-hydroxypiperidine (1.0 eq) in acetonitrile.

  • Reagent Stream D: Prepare a stock solution of bromobenzene (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq) in anhydrous toluene.

Flow System Setup:

  • Set up a flow chemistry system with two pumps, a T-mixer, a heated coil reactor, and a back pressure regulator.

  • Pump Reagent Stream C and Reagent Stream D at appropriate flow rates to achieve the desired stoichiometry into the T-mixer.

  • The combined stream flows through the heated coil reactor.

  • The product stream is collected after the back pressure regulator.

Reaction Parameters (Target for Optimization):

ParameterValue
Flow Rate (Stream C) 1.0 mL/min
Flow Rate (Stream D) 1.0 mL/min
Total Flow Rate 2.0 mL/min
Reactor Volume 20 mL
Residence Time 10 min
Temperature 120 °C
Pressure 10 bar
Stoichiometry Intermediate:Bromobenzene:Pd₂(dba)₃:XPhos:NaOtBu = 1:1.2:0.02:0.04:1.5
Solvent Acetonitrile/Toluene
Target Yield >85% (after optimization)
Target Purity >90% (in-situ)

Work-up and Purification:

The output stream can be quenched with an aqueous solution and extracted. The organic layer can then be washed, dried, and concentrated. The crude product can be purified by column chromatography or crystallization to yield pure this compound. In an industrial setting, in-line purification methods could be explored.

Workflow Diagram

O_Arylation_Workflow reagent_C Reagent C: Output from Step 1 (1-Benzyl-3-hydroxypiperidine) pump_C Pump C reagent_C->pump_C reagent_D Reagent D: Bromobenzene, Pd₂(dba)₃ XPhos, NaOtBu in Toluene pump_D Pump D reagent_D->pump_D mixer T-Mixer pump_C->mixer pump_D->mixer reactor Heated Coil Reactor (20 mL, 120 °C) mixer->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr product Final Product: This compound bpr->product

Caption: Workflow for the continuous Buchwald-Hartwig O-arylation.

Logical Relationship of the Two-Step Synthesis

Two_Step_Synthesis start 3-Hydroxypiperidine + Benzyl Bromide step1 Step 1: Flow N-Benzylation start->step1 intermediate 1-Benzyl-3-hydroxypiperidine step1->intermediate step2 Step 2: Flow O-Arylation intermediate->step2 reagents2 Bromobenzene Pd Catalyst, Ligand, Base reagents2->step2 final_product This compound step2->final_product

Caption: Overall two-step synthesis of this compound.

Safety Considerations

  • Benzyl bromide is lachrymatory and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium tert-butoxide (NaOtBu) is a strong base and is pyrophoric. Handle under an inert atmosphere.

  • Palladium catalysts and ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Pressurized systems: Ensure all fittings and tubing in the flow reactor are rated for the intended pressure and temperature. Always use a back pressure regulator and a pressure relief system.

Conclusion

The proposed two-step continuous flow synthesis of this compound offers a modern and efficient approach to the preparation of this and other related piperidine derivatives. The protocols provided serve as a starting point for optimization, and the use of flow chemistry should enable rapid screening of reaction conditions to achieve high yields and purities. This methodology is well-suited for the demands of pharmaceutical research and development, where scalability, safety, and efficiency are paramount.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of "1-Benzyl-3-phenoxypiperidine" is not widely documented in peer-reviewed literature. The following guide provides detailed troubleshooting and protocols based on established synthetic routes for structurally similar molecules. These methodologies are intended for informational purposes and may require optimization by the end-user.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential challenges in the synthesis of this compound. Two plausible synthetic routes are explored:

  • Route A: N-Alkylation of 3-phenoxypiperidine with a suitable benzyl halide.

  • Route B: Williamson Ether Synthesis between 1-benzyl-3-hydroxypiperidine and a phenol derivative.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments for each proposed synthetic route.

Route A: N-Benzylation of 3-Phenoxypiperidine
Problem / Observation Potential Cause(s) Troubleshooting Steps & Solutions
Q1: Low to no conversion of starting material (3-phenoxypiperidine). 1. Ineffective Base: The base used (e.g., K₂CO₃) may be too weak or not sufficiently anhydrous to deprotonate the piperidine nitrogen effectively. 2. Low Reactivity of Benzyl Halide: The benzyl halide (e.g., benzyl chloride) may be less reactive than required. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward at a reasonable rate.1. Base Selection:     a. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and thoroughly dried before use.     b. Consider using a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Handle NaH with extreme care.[1] 2. Alkylating Agent:     a. Switch to a more reactive benzyl halide, such as benzyl bromide or benzyl iodide.[2]     b. Consider adding a catalytic amount of sodium or potassium iodide (NaI/KI) to convert benzyl chloride/bromide to the more reactive benzyl iodide in situ (Finkelstein reaction). 3. Temperature & Solvent:     a. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[2]     b. Ensure the solvent is appropriate. Polar aprotic solvents like acetonitrile (MeCN) or DMF are often effective.[1]
Q2: Formation of a significant amount of dibenzyl quaternary ammonium salt (over-alkylation). The product, this compound, is a tertiary amine and can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[2][3]1. Stoichiometry Control:     a. Use a slight excess (1.1-1.5 equivalents) of the starting 3-phenoxypiperidine relative to the benzyl halide.     b. Add the benzyl halide dropwise or via a syringe pump over several hours to maintain its low concentration in the reaction mixture.[4] 2. Reaction Conditions:     a. Lower the reaction temperature to reduce the rate of the second alkylation step.[2]     b. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
Q3: Difficulty in purifying the product from the starting material. The starting material (a secondary amine) and the product (a tertiary amine) can have similar polarities, making chromatographic separation challenging.1. Acid-Base Extraction:     a. Exploit the pKa difference. Tertiary amines are generally less basic than secondary amines. A carefully controlled acidic wash might selectively protonate and extract the more basic starting material into the aqueous layer. 2. Chromatography Optimization:     a. Use a gradient elution system for column chromatography, starting with a non-polar eluent and gradually increasing polarity.     b. Consider adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to prevent peak tailing on silica gel. 3. Distillation: If the product is thermally stable and has a sufficiently different boiling point from the starting material, vacuum distillation can be an effective purification method.[2]
Route B: Williamson Ether Synthesis
Problem / Observation Potential Cause(s) Troubleshooting Steps & Solutions
Q1: Low yield of the desired ether product. 1. Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the 1-benzyl-3-hydroxypiperidine. 2. Poor Nucleophilicity: The resulting alkoxide may not be sufficiently nucleophilic. 3. Side Reactions: Competing elimination (E2) reaction is a major side reaction for secondary alcohols.[5][6]1. Base & Solvent:     a. Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete formation of the alkoxide.[7]     b. Ensure all reagents and glassware are scrupulously dry, as water will quench the base and alkoxide. 2. Temperature Control:     a. Perform the deprotonation at 0 °C, then allow the reaction to warm to room temperature or heat gently.[7] Higher temperatures can favor the E2 elimination side reaction.[5] 3. Alternative Arylating Agent:     a. Instead of using phenol and a base, consider using a more reactive arylating agent like a fluorinated aromatic ring activated towards nucleophilic aromatic substitution.
Q2: Formation of an alkene byproduct (1-benzyl-1,2,3,4-tetrahydropyridine). The alkoxide of 1-benzyl-3-hydroxypiperidine is a strong base and can induce an E2 elimination reaction on a second molecule of the corresponding halide/tosylate, or if the hydroxyl group is first converted to a better leaving group. This is a common issue with secondary substrates in Williamson synthesis.[5][6][8]1. Optimize Reactants: This route is most successful when the secondary alcohol forms the alkoxide and reacts with a primary halide. Since both phenol and the piperidinol are secondary/aryl alcohols, this is inherently challenging. Route A is generally preferable to avoid this issue. 2. Milder Conditions:     a. Use a less aggressive base if possible, such as Cs₂CO₃ or K₂CO₃, although this may reduce the rate of the desired Sₙ2 reaction.[7]     b. Keep the reaction temperature as low as possible to disfavor elimination.
Q3: C-Alkylation of Phenol. If using a phenoxide as the nucleophile, it can act as an ambident nucleophile, leading to some C-alkylation on the aromatic ring in addition to the desired O-alkylation.[5]1. Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[9] 2. Counter-ion: The counter-ion of the phenoxide can also play a role. Using potassium (e.g., from KOH or K₂CO₃) or cesium (from Cs₂CO₃) salts often improves O-selectivity.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is likely to be more successful? A: Route A (N-Benzylation) is generally considered more straightforward and less prone to competing side reactions than Route B (Williamson Ether Synthesis). The N-alkylation of secondary amines is a robust and high-yielding reaction. The Williamson ether synthesis with a secondary alcohol (1-benzyl-3-hydroxypiperidine) is often complicated by a competing E2 elimination reaction, which can significantly lower the yield.[6]

Q: How do I prepare the starting materials? A:

  • 3-Phenoxypiperidine: This precursor is not commonly available. It can be synthesized from 3-hydroxypiperidine, for example, via a Mitsunobu reaction with phenol or a copper-catalyzed coupling with a halobenzene.

  • 1-Benzyl-3-hydroxypiperidine: This can be prepared by the reduction of 1-benzyl-3-piperidone, which in turn can be synthesized from commercially available materials.[10]

Q: How should I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate (KMnO₄) or iodine can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q: My product appears to be an oil. How can I be sure of its purity? A: Oily products are common for this class of compounds. Purity should be assessed by multiple methods. A single spot on TLC in multiple solvent systems is a good indicator. For definitive purity assessment, use GC-MS, HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Q: Are there any safety precautions I should take? A: Yes. Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water; they must be handled under an inert atmosphere (Nitrogen or Argon) with extreme care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol A: N-Benzylation of 3-Phenoxypiperidine

This protocol describes a general procedure for the N-alkylation of a secondary piperidine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenoxypiperidine (1.0 equiv.), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (MeCN, ~0.1 M concentration).[11]

  • Reagent Addition: Add benzyl bromide (1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for MeCN) and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol B: Williamson Ether Synthesis using 1-Benzyl-3-hydroxypiperidine

This protocol describes a general procedure for the Williamson ether synthesis using a secondary alcohol. Note: This route is susceptible to low yields due to competing elimination.[6]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) to the THF and cool the suspension to 0°C in an ice bath.[7]

  • Alcohol Addition: Slowly add a solution of 1-benzyl-3-hydroxypiperidine (1.0 equiv.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir until hydrogen gas evolution ceases (approx. 1 hour).

  • Aryl Halide Addition: Cool the mixture back to 0°C and add a solution of a suitable aryl halide (e.g., bromobenzene, 1.1 equiv.) and a copper catalyst (e.g., CuI, 0.1 equiv.) if performing an Ullmann-type coupling.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Quenching & Work-up: After completion, cool the reaction to 0°C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Proposed Synthetic Pathways for this compound cluster_A Route A cluster_B Route B A_start 3-Phenoxypiperidine A_reagents Benzyl Bromide, K₂CO₃, MeCN A_start->A_reagents Route A: N-Alkylation A_product This compound A_reagents->A_product B_start 1-Benzyl-3-hydroxypiperidine B_reagents 1. NaH, THF 2. Phenol derivative B_start->B_reagents Route B: Williamson Ether Synthesis B_product This compound B_reagents->B_product

Caption: Proposed synthetic pathways to this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Common Synthesis Issues start Problem Observed low_yield Low / No Conversion start->low_yield side_products Side Product Formation start->side_products purification_issue Purification Difficulty start->purification_issue check_base Check Base Activity (Anhydrous? Strong enough?) low_yield->check_base Cause? check_temp Increase Temperature low_yield->check_temp Cause? check_reagent Use More Reactive Alkylating Agent (e.g., BnBr) low_yield->check_reagent Cause? overalkylation Over-alkylation (Route A) side_products->overalkylation Type? elimination Elimination (Route B) side_products->elimination Type? purif_sol Optimize Chromatography (Gradient, Additive) Consider Acid-Base Extraction purification_issue->purif_sol Solution overalk_sol Control Stoichiometry (Excess Amine) Add Alkyl Halide Slowly overalkylation->overalk_sol Solution elim_sol Lower Temperature Use Milder Base Consider Route A Instead elimination->elim_sol Solution

Caption: A decision tree for troubleshooting common synthesis problems.

References

Optimizing reaction conditions for "1-Benzyl-3-phenoxypiperidine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-3-phenoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach involves a two-step process:

  • Synthesis of the precursor, 3-phenoxypiperidine: This is typically achieved through an etherification reaction between 3-hydroxypiperidine and a phenol derivative.

  • N-benzylation of 3-phenoxypiperidine: The secondary amine of 3-phenoxypiperidine is then reacted with a benzylating agent to yield the final product.

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low yields in the etherification step to form 3-phenoxypiperidine.

  • Side reactions during N-benzylation, such as over-alkylation leading to the formation of a quaternary ammonium salt.

  • Difficulties in purifying the final product from starting materials and byproducts.

Q3: Are there alternative methods to the standard N-alkylation for the benzylation step?

A3: Yes, reductive amination is a viable alternative to direct N-alkylation with benzyl halides. This method involves reacting 3-phenoxypiperidine with benzaldehyde in the presence of a reducing agent. A key advantage of reductive amination is that it prevents the formation of quaternary ammonium salts, which can be a significant side product in direct alkylation reactions.

Troubleshooting Guides

Part 1: Synthesis of 3-Phenoxypiperidine via Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. In this context, 3-hydroxypiperidine is deprotonated to form an alkoxide, which then reacts with a phenylating agent. A more common approach for aryl ethers is the reaction of a phenoxide with an alkyl halide. Therefore, the synthesis would typically proceed by reacting 3-hydroxypiperidine with a phenoxide precursor or by activating the hydroxyl group of the piperidine. A related and often more effective method for this transformation is the Mitsunobu reaction.

Common Issues and Solutions

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of 3-hydroxypiperidine.Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.[1][2]
Poor leaving group on the phenylating agent.If using a fluorinated phenyl ring, consider that fluoroarenes are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. Consider using a phenol derivative with a better leaving group, or employing the Mitsunobu reaction.
Reaction temperature is too low.Increase the reaction temperature. Williamson ether syntheses are often conducted at elevated temperatures (50-100 °C).[3]
Formation of Elimination Byproducts The piperidine ring can be sensitive to harsh basic conditions.Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially when synthesizing aryl ethers.[2] Consider using a polar aprotic solvent like DMF or acetonitrile to favor the S(_N)2 reaction.[3]

Experimental Protocol: Mitsunobu Reaction for 3-Phenoxypiperidine Synthesis

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[4][5][6]

  • Reagents:

    • 3-Hydroxypiperidine

    • Phenol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3-hydroxypiperidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the workup typically involves removing the byproducts, triphenylphosphine oxide and the hydrazine derivative, which can sometimes be challenging. Purification is usually achieved by column chromatography.

Logical Workflow for Troubleshooting 3-Phenoxypiperidine Synthesis

Caption: Troubleshooting workflow for the synthesis of 3-phenoxypiperidine.

Part 2: N-benzylation of 3-Phenoxypiperidine

This step involves the formation of a C-N bond between the secondary amine of 3-phenoxypiperidine and a benzyl group. Two primary methods are direct N-alkylation and reductive amination.

This method typically involves reacting 3-phenoxypiperidine with benzyl chloride or benzyl bromide in the presence of a base.

Common Issues and Solutions

Issue Potential Cause Suggested Solution
Formation of Quaternary Ammonium Salt (Over-alkylation) The mono-benzylated product is often more nucleophilic than the starting secondary amine.- Use a stoichiometric excess of the starting amine (3-phenoxypiperidine) relative to the benzyl halide.- Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.- Conduct the reaction at a lower temperature to reduce the rate of the second alkylation.
Slow or Incomplete Reaction Insufficient basicity to neutralize the hydrohalic acid formed during the reaction.Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid.[7]
Poor leaving group on the benzylating agent.Use benzyl bromide or benzyl iodide, which are more reactive than benzyl chloride.
Steric hindrance.Increase the reaction temperature if the reaction is sluggish due to steric factors.

Quantitative Data on N-Alkylation Conditions

Base Solvent Temperature (°C) Typical Yield of Mono-alkylated Product
K₂CO₃AcetonitrileRefluxGood to Excellent
DIPEAAcetonitrileRoom Temp to 60Good
NaHDMF0 to Room TempGood, but can promote over-alkylation
NoneAcetonitrileRoom TempSlow, formation of piperidine hydrohalide salt

Experimental Protocol: Direct N-Alkylation

  • Reagents:

    • 3-Phenoxypiperidine

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile

  • Procedure:

    • To a solution of 3-phenoxypiperidine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

    • Stir the mixture at room temperature.

    • Slowly add benzyl bromide (1.05 eq.) dropwise to the stirred suspension.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature and filter off the solid K₂CO₃.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

This method avoids the issue of over-alkylation by forming an iminium ion intermediate that is then reduced.

Common Issues and Solutions

Issue Potential Cause Suggested Solution
Low Yield Inefficient formation of the iminium ion intermediate.Add a catalytic amount of a weak acid, such as acetic acid, to facilitate iminium ion formation.
The reducing agent is not effective.Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for reductive aminations.[8] Sodium cyanoborohydride (NaBH₃CN) is also commonly used.
Side Reactions Reduction of the starting benzaldehyde.Use a mild reducing agent like NaBH(OAc)₃ that selectively reduces the iminium ion over the aldehyde.

Experimental Protocol: Reductive Amination

  • Reagents:

    • 3-Phenoxypiperidine

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: Dichloromethane (DCM) or Dichloroethane (DCE)

  • Procedure:

    • To a solution of 3-phenoxypiperidine (1.0 eq.) and benzaldehyde (1.1 eq.) in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

    • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Decision Pathway for N-Benzylation Method

Caption: Decision tree for selecting the appropriate N-benzylation method.

References

Technical Support Center: Purification of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "1-Benzyl-3-phenoxypiperidine".

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks in Flash Column Chromatography on Silica Gel The basic nature of the tertiary amine in this compound can lead to strong interactions with the acidic silanol groups on the silica surface.[1][2]1. Mobile Phase Modification: Add a small amount of a competing amine, such as 0.1-1% triethylamine (TEA) or ammonia in methanol, to the eluent system.[1][2] This will neutralize the acidic sites on the silica. 2. Alternative Stationary Phase: Use an amine-functionalized silica column to minimize the acid-base interactions.[1] 3. Reversed-Phase Chromatography: Consider using C18 reversed-phase chromatography with a mobile phase at an alkaline pH to ensure the amine is in its free-base, more lipophilic form.[2]
Co-elution of Impurities with the Product The polarity of the impurities is very similar to that of this compound.1. Optimize Gradient Elution: Employ a shallower gradient during flash column chromatography to improve separation. 2. Change Solvent System: Experiment with different solvent systems. For example, if using hexanes/ethyl acetate, try dichloromethane/methanol. 3. Orthogonal Purification: Utilize a different purification technique, such as preparative HPLC or recrystallization, after the initial column chromatography.
Product Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble in the chosen solvent.[3]1. Use a Solvent Pair: Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent (an anti-solvent) dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[3] Common solvent pairs include methanol/water, acetone/water, or ethyl acetate/heptane.[4] 2. Lower Crystallization Temperature: After the solution has cooled to room temperature, place it in an ice bath or even a dry ice/acetone bath to induce crystallization.[3]
Failure to Crystallize The compound may be impure, or the concentration and cooling rate are not optimal.1. Purity Check: Ensure the material is of reasonable purity (>90%) before attempting recrystallization. A preliminary purification by flash chromatography may be necessary. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3] 3. Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities often depend on the synthetic route. If using a Williamson ether synthesis approach from 1-benzyl-3-hydroxypiperidine and a phenoxide source, you might encounter:

  • Unreacted 1-benzyl-3-hydroxypiperidine: This starting material is more polar than the product.

  • Unreacted phenol or phenoxide source: These are acidic and can be removed with a basic wash during workup.

  • Byproducts from side reactions: Such as elimination products, though less likely with a primary benzyl halide.[5][6]

Q2: What is a good starting point for a flash column chromatography solvent system?

A2: A good starting point for normal-phase flash chromatography on silica gel is a gradient of ethyl acetate in hexanes (e.g., 10-50% ethyl acetate).[7] It is highly recommended to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[1][2]

Q3: How can I effectively screen for a recrystallization solvent?

A3: A systematic approach to solvent screening is recommended:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a single solvent to each tube and observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Gently heat the tubes of the undissolved samples. A suitable solvent will dissolve the compound when hot.

  • Allow the dissolved samples to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals.

  • If a single solvent is not effective, try solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Then, heat until the solution is clear and allow to cool.

Q4: My purified this compound is an oil, but I need a solid. What can I do?

A4: If the free base is an oil at room temperature, you can try to form a salt, which is often a crystalline solid. Reacting the purified oil with a solution of hydrochloric acid or another suitable acid in an organic solvent (like diethyl ether or isopropanol) can precipitate the corresponding salt, which can then be collected by filtration.

Experimental Protocols

Flash Column Chromatography

Objective: To purify this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica gel)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column, fraction collector, TLC plates, UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.1% TEA) and pack the column.

  • Loading: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient from 5% to 50% ethyl acetate in hexanes, with 0.1% TEA constant throughout).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization

Objective: To obtain highly pure, crystalline this compound.

Materials:

  • Crude or partially purified this compound

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, heptane, water)

  • Erlenmeyer flask, condenser, heating mantle, ice bath, Buchner funnel, and filter paper

Procedure:

  • Solvent Selection: Based on screening, select an appropriate solvent or solvent pair. For this example, we will use a methanol/water system.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to reflux until the solid completely dissolves.

  • Addition of Anti-solvent: While the solution is hot, add water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude_product Crude this compound flash_chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc + 0.1% TEA) crude_product->flash_chromatography tlc_analysis TLC Analysis of Fractions flash_chromatography->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions Pure impure_fractions Impure Fractions tlc_analysis->impure_fractions Impure evaporation Solvent Evaporation pure_fractions->evaporation pure_product Pure Product evaporation->pure_product re_purify Re-purify Impure Fractions or Recrystallize impure_fractions->re_purify re_purify->flash_chromatography Re-column

Caption: Workflow for the purification of this compound by flash chromatography.

Troubleshooting_Chromatography start Broad or Tailing Peaks on Silica Gel? add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea Yes use_kp_nh Use Amine-Functionalized Silica (KP-NH) start->use_kp_nh Yes reverse_phase Use Reversed-Phase C18 with High pH Mobile Phase start->reverse_phase Yes success Improved Peak Shape add_tea->success use_kp_nh->success reverse_phase->success

Caption: Decision tree for troubleshooting peak shape in amine chromatography.

References

Technical Support Center: Synthesis of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Benzyl-3-phenoxypiperidine, a common intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group followed by a nucleophilic substitution (SN2) reaction. The typical pathway involves reacting 1-Benzyl-3-hydroxypiperidine with a strong base to form an alkoxide, which then attacks an activated phenyl donor, or more commonly, reacting phenol with a strong base to form a phenoxide, which then attacks 1-Benzyl-3-halopiperidine. The main challenges are competing side reactions such as elimination and managing the nucleophilicity of the piperidine nitrogen.[1][2][3]

Q2: What are the major side reactions I should be aware of during a Williamson ether synthesis for this compound?

Several side reactions can occur and lower the yield of the desired product:

  • E2 Elimination: If using a sterically hindered or secondary alkyl halide (like a 3-halopiperidine derivative), the alkoxide or phenoxide can act as a base, leading to an E2 elimination reaction instead of the desired SN2 substitution. This is favored by high temperatures and bulky reagents.[2][3][4]

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored, C-alkylation can become a significant byproduct under certain conditions.[1][3]

  • Quaternization of Piperidine Nitrogen: If the synthesis involves N-benzylation of 3-phenoxypiperidine as a final step, or if there are residual alkylating agents, the tertiary amine of the product can be further alkylated. This forms a quaternary ammonium salt, which can complicate purification.[5]

  • Reaction with Amine Bases: If a tertiary amine like triethylamine (TEA) is used as the base, it can compete with the desired nucleophile and react with the alkyl halide, forming a quaternary ammonium salt and reducing the efficiency of the main reaction.[6]

Q3: How can I minimize the formation of the elimination byproduct?

To favor the SN2 reaction over E2 elimination, consider the following adjustments:

  • Use a primary alkyl halide if the synthetic route allows.

  • Employ a less sterically hindered base.

  • Maintain a lower reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions.[1][2]

  • Choose a polar aprotic solvent like DMF or DMSO, which can help to solvate the cation and leave a "naked" and more nucleophilic alkoxide.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation of the alcohol/phenol.2. Competing E2 elimination reaction.3. Sub-optimal reaction temperature or time.1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions.2. Lower the reaction temperature. Use a less hindered base if possible.[2][4]3. Monitor the reaction by TLC to determine the optimal reaction time. Run temperature optimization experiments.
Presence of an Unexpected Polar Impurity Formation of a quaternary ammonium salt due to over-alkylation of the piperidine nitrogen.[5]1. Use the alkylating agent (e.g., benzyl bromide) as the limiting reagent.2. Add the alkylating agent slowly to the reaction mixture to avoid local high concentrations.[5]3. Purify the final product by column chromatography or recrystallization to remove the salt.
TLC shows multiple, less polar spots 1. C-alkylation of the phenoxide.2. Elimination byproduct formation.1. Modify solvent and counter-ion to favor O-alkylation. Using a polar aprotic solvent can help.2. See Q3 in the FAQ section. Analyze byproducts via NMR or MS to confirm their identity.
Reaction Fails to Proceed 1. Poor quality or inactive reagents (e.g., wet base).2. Leaving group is not sufficiently reactive.1. Use freshly opened or properly stored anhydrous solvents and bases (e.g., NaH).2. Convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate, before reacting with the phenoxide.[3]

Key Reaction Pathway and Side Reactions

The following diagram illustrates the primary synthetic pathway via Williamson ether synthesis and highlights the major competing side reactions.

Side_Reactions cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Desired Product cluster_side_products Side Products R1 1-Benzyl-3-hydroxypiperidine LG 1-Benzyl-3-(leaving group)piperidine (e.g., -OTs, -Br) R1->LG Activate Alcohol (e.g., TsCl, PBr3) R2 Phenol + Strong Base (e.g., NaH) Phenoxide Sodium Phenoxide R2->Phenoxide Deprotonation P This compound LG->P SN2 Reaction (Desired Pathway) SP1 Elimination Product (1-Benzyl-1,2,3,4-tetrahydropyridine) LG->SP1 E2 Elimination (Steric Hindrance / Heat) SP2 C-Alkylated Phenol LG->SP2 C-Alkylation (Ambident Nucleophile) Phenoxide->P SN2 Reaction (Desired Pathway) Phenoxide->SP1 E2 Elimination (Steric Hindrance / Heat) Phenoxide->SP2 C-Alkylation (Ambident Nucleophile)

Caption: Synthetic pathways for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example for the synthesis of this compound from 1-Benzyl-3-hydroxypiperidine.

Materials:

  • 1-Benzyl-3-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-Fluorobenzonitrile (as an example of an activated phenyl source) or another suitable aryl halide/sulfonate.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 1-Benzyl-3-hydroxypiperidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Hydrogen gas will evolve.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Attack: Cool the reaction mixture back to 0 °C. Add a solution of the aryl halide (e.g., 4-fluorobenzonitrile, 1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 70-80 °C.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 16-24 hours), cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.

References

Technical Support Center: Synthesis of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "1-Benzyl-3-phenoxypiperidine" synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on two common synthetic routes from 1-Benzyl-3-hydroxypiperidine: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of an alcohol followed by the reaction of the resulting alkoxide with an alkyl halide or other electrophile with a good leaving group. In this case, 1-Benzyl-3-hydroxypiperidine is deprotonated and reacted with an activated phenyl source.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start Start: 1-Benzyl-3-hydroxypiperidine + Phenol deprotonation Deprotonation of Alcohol (e.g., NaH in THF) start->deprotonation alkoxide Formation of Sodium 1-Benzyl-3-piperidinolate deprotonation->alkoxide reaction Nucleophilic Attack on Activated Phenyl Source alkoxide->reaction SN2 Reaction workup Aqueous Work-up & Extraction reaction->workup product This compound purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of the alcohol.Ensure anhydrous conditions. Use a strong base like Sodium Hydride (NaH) and allow sufficient time for the deprotonation to complete. Consider using a polar aprotic solvent like THF or DMF to improve solubility and reactivity.[1][2][3]
Poor leaving group on the phenyl ring.The direct use of phenol is not feasible. An activated phenyl source with a good leaving group (e.g., a fluorinated or nitrated benzene derivative) is necessary. However, the direct Williamson ether synthesis with phenol itself is challenging. A more viable approach involves converting phenol to a better leaving group or using alternative coupling reactions.
Side reactions (Elimination).This is more likely if the piperidine ring had a leaving group at the 3-position and was reacted with phenoxide. When starting with the alcohol, elimination is less of a concern for this specific step.
Formation of Side Products C-alkylation of phenoxide.If using phenoxide as the nucleophile, C-alkylation can compete with O-alkylation. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[2]
Difficulty in Purification Unreacted starting materials.Optimize reaction conditions to drive the reaction to completion (e.g., slight excess of one reagent, longer reaction time, or increased temperature). Use column chromatography with an appropriate solvent system to separate the product from starting materials.
Route 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration, using a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[4][5][6][7][8]

Diagram of the Mitsunobu Reaction Workflow

Mitsunobu_Reaction start Start: 1-Benzyl-3-hydroxypiperidine + Phenol reagents Add PPh3 and DEAD/DIAD in THF at 0°C start->reagents activation Formation of Oxyphosphonium Salt reagents->activation Activation of Alcohol nucleophilic_attack Nucleophilic Attack by Phenoxide activation->nucleophilic_attack SN2 Reaction workup Reaction Quench & Removal of By-products nucleophilic_attack->workup product This compound purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Workflow for the Mitsunobu Reaction for this compound Synthesis.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low Yield Steric hindrance around the secondary alcohol.Use a less sterically hindered azodicarboxylate like DIAD instead of DEAD. Increase reaction time and/or temperature. For highly hindered substrates, sonication may improve yields.[9][10]
Low acidity of the phenol nucleophile.The pKa of the nucleophile should ideally be below 13. Phenol (pKa ~10) is suitable. For less acidic phenols, the reaction may be sluggish.[5]
Incorrect order of reagent addition.The order of addition can be critical. Typically, the alcohol, phenol, and triphenylphosphine are mixed, and the azodicarboxylate is added last, slowly, at a low temperature (e.g., 0°C).[4][11]
Formation of Triphenylphosphine Oxide (TPPO) By-product Complicates Purification Inherent to the Mitsunobu reaction.Several methods can be employed for TPPO removal: - Precipitation: TPPO is often insoluble in non-polar solvents like hexane or diethyl ether. Triturating the crude product with these solvents can precipitate the TPPO.[12][13] - Chromatography: TPPO can be separated by column chromatography, though it may streak. A non-polar eluent can help in retaining TPPO on the column.[12][13] - Chemical Conversion: Treatment with reagents like MgCl₂ or ZnCl₂ can form complexes with TPPO, facilitating its removal by filtration.[13][14]
Reaction Stalls Deactivation of reagents by moisture.Ensure all reagents and solvents are anhydrous. THF is a common solvent and should be freshly distilled or from a sure-seal bottle.[11]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Williamson Ether Synthesis or Mitsunobu Reaction, is generally better for preparing this compound?

A1: The Mitsunobu reaction is often preferred for this transformation. The direct Williamson ether synthesis with phenol is problematic due to the poor leaving group ability of the hydroxyl group on phenol. While one could activate the phenol, the Mitsunobu reaction provides a more direct route from 1-benzyl-3-hydroxypiperidine and phenol under milder conditions, often with good yields for secondary alcohols.[5][6]

Q2: What are the typical yields I can expect for the synthesis of this compound?

A2: While specific yields for this exact compound are not widely reported, analogous reactions suggest the following estimates:

Reaction Typical Yield Range Notes
Mitsunobu Reaction 60-90%Yields can be highly dependent on the specific substrates and reaction conditions. Steric hindrance can lower the yield.[15]
Williamson Ether Synthesis 50-95% (for ideal substrates)This range is for reactions with good leaving groups and unhindered substrates. The direct reaction with phenol would be significantly lower.[16]

Q3: How can I confirm the formation of my product, this compound?

A3: Standard analytical techniques can be used for confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight (267.37 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C-O-C stretch of the ether.

Q4: Are there any safety precautions I should be aware of during these syntheses?

A4: Yes, always follow standard laboratory safety procedures. Specific hazards for these reactions include:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • DEAD and DIAD: These are azodicarboxylates and can be shock-sensitive and potentially explosive, especially upon heating. Handle with care.[11]

  • Solvents: THF and other ether solvents can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

Experimental Protocols

Proposed Protocol for Mitsunobu Reaction

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-benzyl-3-hydroxypiperidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.). Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1-0.2 M concentration of the alcohol).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add a non-polar solvent (e.g., a mixture of hexane and diethyl ether) to the residue to precipitate the triphenylphosphine oxide and the hydrazine by-product.

  • Purification: Filter the mixture and wash the solid with the non-polar solvent. Concentrate the filtrate and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Proposed Protocol for Williamson Ether Synthesis (via activation of the alcohol)

This is a two-step approach that is generally more reliable than a direct reaction with phenol.

Step 1: Conversion of Alcohol to a Better Leaving Group (e.g., Tosylate)

  • Preparation: Dissolve 1-benzyl-3-hydroxypiperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0°C.

  • Reaction: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tosylate.

Step 2: Nucleophilic Substitution with Phenoxide

  • Preparation: In a separate flask, prepare sodium phenoxide by reacting phenol (1.2 eq.) with sodium hydride (1.2 eq.) in anhydrous DMF at 0°C.

  • Reaction: Add a solution of the crude tosylate from Step 1 in DMF to the sodium phenoxide solution. Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Enhancing the Stability of "1-Benzyl-3-phenoxypiperidine" for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the stability of "1-Benzyl-3-phenoxypiperidine" during in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of "this compound" in your in vitro assays.

Issue 1: Compound Precipitation in Aqueous Assay Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the assay wells after adding the compound.

  • Inconsistent or lower-than-expected biological activity.

  • Poor reproducibility between replicate wells or experiments.

Possible Causes:

  • Low aqueous solubility of "this compound".

  • Exceeding the solubility limit upon dilution of the DMSO stock solution into the aqueous buffer.

  • The pH of the buffer may not be optimal for compound solubility.

Resolution Strategy:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all samples.[1]

  • Decrease Final Compound Concentration: Test a lower concentration range of "this compound" in your assay.

  • Use a Co-solvent or Solubilizing Agent: Consider the use of a co-solvent or a solubilizing agent like cyclodextrin, ensuring it does not interfere with the assay.[1]

  • pH Adjustment: Based on its predicted pKa of 8.49±0.10, "this compound" is a weak base.[2] Its solubility can be pH-dependent. Assess the compound's solubility at different pH values to determine the optimal buffer pH.

Issue 2: Time-Dependent Loss of Compound Activity

Symptoms:

  • The biological effect of the compound diminishes over the course of a multi-day experiment.[1]

  • Discrepancy in activity between freshly prepared and stored working solutions.

Possible Causes:

  • Hydrolysis: The ether linkage in the phenoxy group or the benzyl group could be susceptible to hydrolysis under certain pH and temperature conditions.

  • Oxidation: The tertiary amine of the piperidine ring can be prone to oxidation.[3]

  • Adsorption to Plasticware: The compound may adsorb to the surface of plates and tubes, reducing its effective concentration in the medium.[3]

  • Enzymatic Degradation: If using cell lysates or other biological matrices, enzymes could be metabolizing the compound.[3]

Resolution Strategy:

  • Assess Compound Stability: Perform a stability study in your specific assay buffer and conditions.[1]

  • pH and Temperature Control: Evaluate stability at different pH values and temperatures to identify optimal conditions.

  • Use of Additives:

    • If oxidation is suspected, consider degassing buffers or adding an antioxidant, ensuring it is compatible with your assay.[1]

    • For potential enzymatic degradation, the use of protease or esterase inhibitors might be beneficial.[1]

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the assay medium.[3]

  • Use Low-Binding Plasticware: To mitigate adsorption, use low-binding microplates and tubes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for "this compound"?

A1: Based on available data for similar compounds, it is recommended to store "this compound" as a solid, sealed in a dry environment at room temperature.[2] For long-term storage, keeping it in a cool, dry place is advisable.[4]

Q2: How should I prepare stock solutions of "this compound"?

A2: It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping tubes in foil.[1]

Q3: My stock solution shows precipitation after thawing. Is the compound degrading?

A3: Precipitation upon thawing does not necessarily indicate degradation. It more likely suggests that the solubility limit was exceeded at the storage temperature or that the solvent is not ideal for freeze-thaw cycles. To address this, you can try preparing a more dilute stock solution or using a different solvent. When thawing, ensure the solution is brought to room temperature slowly and vortexed thoroughly to ensure complete resolubilization before use.[1]

Q4: What buffer systems are generally compatible with piperidine-based compounds?

A4: The choice of buffer is critical and should be optimized for your specific assay. For piperidine-containing compounds, common biological buffers such as PBS, HEPES, and Tris are often used. However, it is crucial to experimentally verify the stability of "this compound" in your chosen buffer system, paying close attention to the pH.

Q5: Are there any known degradation pathways for "this compound"?

A5: While specific degradation pathways for "this compound" are not extensively documented, based on its chemical structure, potential degradation could occur through:

  • N-debenzylation: The benzyl group on the piperidine nitrogen can be cleaved.

  • Oxidation: The piperidine ring and the benzyl group can be susceptible to oxidation.

  • Hydrolysis: The ether linkage could be cleaved under acidic or basic conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₁NO[5]
Molecular Weight267.37 g/mol [5]
pKa (Predicted)8.49 ± 0.10[2]
LogP (Predicted)3.73[5]
Storage TemperatureRoom Temperature (sealed, dry)[2]

Table 2: Recommended Starting Conditions for Stability Assessment

ParameterCondition 1Condition 2Condition 3
Buffer PBS, pH 7.4HEPES, pH 7.2Your Assay Buffer
Temperature 4°C25°C (Room Temp)37°C
Time Points 0, 2, 4, 8, 24 hours0, 2, 4, 8, 24 hours0, 2, 4, 8, 24 hours
Analysis Method HPLC or LC-MSHPLC or LC-MSHPLC or LC-MS

Experimental Protocols

Protocol: Assessing Compound Stability in Aqueous Buffer

This protocol provides a general method for evaluating the stability of "this compound" in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

Materials:

  • "this compound"

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer of interest (e.g., PBS, HEPES)

  • Low-binding tubes

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Dissolve "this compound" in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples.[1]

  • Incubation: Aliquot the working solution into multiple low-binding tubes, one for each time point and temperature condition. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. The 0-hour time point serves as the baseline.

  • Sample Analysis: Immediately analyze the aliquots by HPLC or LC-MS to determine the concentration of the intact compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition. A significant decrease in the peak area corresponding to the intact compound over time indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Assay Buffer prep_stock->prep_work incubate Incubate at 4°C, 25°C, 37°C prep_work->incubate time_points Sample at 0, 2, 4, 8, 24h incubate->time_points analyze Analyze by HPLC/LC-MS time_points->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Workflow for assessing compound stability.

troubleshooting_flow cluster_precipitation Precipitation Issues cluster_activity_loss Activity Loss Over Time start Inconsistent Assay Results check_sol Observe Precipitation? start->check_sol sol_yes Yes check_sol->sol_yes sol_no No check_sol->sol_no sol_actions Lower Concentration Adjust pH Use Co-solvent sol_yes->sol_actions check_time Time-dependent Activity Loss? sol_no->check_time end_node Optimized Assay Conditions sol_actions->end_node time_yes Yes check_time->time_yes time_no No check_time->time_no time_actions Assess Stability (pH, Temp) Use Antioxidants Use Low-Binding Plates time_yes->time_actions time_no->end_node Other issues? time_actions->end_node

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Overcoming Poor Solubility of 1-Benzyl-3-phenoxypiperidine in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of "1-Benzyl-3-phenoxypiperidine" in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a piperidine derivative with the following properties:

PropertyValueSource
Molecular FormulaC₁₈H₂₁NO[1]
Molecular Weight267.37 g/mol [1]
LogP3.73[1]
Topological Polar Surface Area (TPSA)12.47 Ų[1]

The high LogP value indicates that this compound is lipophilic and likely has poor aqueous solubility.[1]

Q2: Why is this compound poorly soluble in aqueous biological buffers?

A2: The poor solubility is primarily due to its chemical structure, which contains large non-polar aromatic groups (benzyl and phenoxy) and a piperidine ring. This makes the molecule hydrophobic, leading to unfavorable interactions with the polar water molecules in aqueous buffers.

Q3: What are the common biological buffers where solubility issues with this compound might be observed?

A3: Researchers may encounter solubility problems in a variety of common biological buffers, including:

  • Phosphate-Buffered Saline (PBS)

  • Tris-Buffered Saline (TBS)

  • HEPES buffer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • RPMI-1640 Medium

Q4: What are the primary strategies to improve the solubility of this compound?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[2][3][4] The most common approaches include:

  • pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.[3][5][6][]

  • Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[][8]

  • Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can enhance its aqueous solubility.[9][10][11][12]

  • Surfactants: Using surfactants above their critical micelle concentration (CMC) can create micelles that encapsulate the drug, increasing its solubility.[13][14][15]

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and overcome solubility issues with this compound during your experiments.

Initial Assessment Workflow

This workflow helps in identifying the solubility problem and selecting an appropriate solubilization strategy.

A Start: Compound precipitates in biological buffer B Is the compound ionizable? (Does it have a basic nitrogen?) A->B C Yes B->C D No B->D E Attempt pH Adjustment C->E J Consider other methods: Co-solvents, Cyclodextrins, Surfactants D->J F Is the final pH compatible with the experimental system? E->F G Yes F->G H No F->H I Proceed with experiment G->I H->J K Select a method based on experimental constraints J->K L Optimize concentration of solubilizing agent K->L M Solubility Improved? L->M N Yes M->N O No M->O N->I P Try an alternative method O->P P->J

Caption: Decision workflow for selecting a solubility enhancement strategy.

Method 1: pH Adjustment

Issue: The compound precipitates out of a neutral biological buffer (e.g., PBS pH 7.4).

Principle: this compound has a basic nitrogen atom in the piperidine ring which can be protonated at acidic pH. The resulting salt form is generally more water-soluble.[5][16]

Experimental Protocol:

  • Prepare a concentrated stock solution: Dissolve this compound in a small amount of 0.1 M HCl to create a concentrated, soluble stock.

  • Determine the pKa (optional but recommended): If not known, determine the pKa of the compound experimentally or through in silico prediction to better guide pH selection.

  • Titration: Prepare a series of buffers with varying pH values below the pKa (e.g., from pH 4.0 to 7.0).

  • Solubility Measurement: Add a known excess amount of the compound to each buffer. Shake at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved compound. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome & Data:

Buffer pHSolubility (µg/mL)
4.0> 1000
5.0850
6.0250
6.550
7.0< 10
7.4< 5

Troubleshooting:

  • Precipitation upon dilution: If the acidic stock solution precipitates when added to your neutral experimental buffer, the final pH is likely too high. Consider lowering the pH of the final experimental medium if your assay can tolerate it.

  • pH is not compatible with the assay: If the required acidic pH is detrimental to your cells or proteins, this method is not suitable, and an alternative should be chosen.[]

Method 2: Co-solvents

Issue: pH adjustment is not a viable option due to experimental constraints.

Principle: Water-miscible organic solvents, or co-solvents, can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system.[][8] Common co-solvents for in vitro studies include DMSO, ethanol, and polyethylene glycols (PEGs).[][17]

Experimental Protocol:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO or ethanol.

  • Determine the maximum tolerable co-solvent concentration: Test the tolerance of your experimental system (e.g., cells, enzymes) to various concentrations of the chosen co-solvent (e.g., 0.1%, 0.5%, 1%, 2% v/v).

  • Solubility Testing: Prepare a series of your biological buffer containing different percentages of the co-solvent, up to the maximum tolerated concentration.

  • Equilibrium Solubility Measurement: Add an excess of the compound to each co-solvent/buffer mixture and determine the solubility as described in the pH adjustment protocol.

Expected Outcome & Data:

Co-solventConcentration (% v/v)Solubility (µg/mL)
DMSO0.115
0.575
1.0200
2.0500
Ethanol0.550
1.0150
2.0400

Troubleshooting:

  • Co-solvent toxicity: Many co-solvents can be toxic to cells at higher concentrations.[18] Always include a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your experiments.

  • Compound precipitation on dilution: When diluting the stock solution into the aqueous buffer, the compound may still precipitate if the final co-solvent concentration is too low to maintain solubility. Ensure the final concentration of the co-solvent is sufficient.

Method 3: Cyclodextrin Complexation

Issue: Co-solvents are affecting the experimental results, or a higher soluble concentration is needed.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is more soluble in water.[9][11][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

Experimental Protocol:

  • Phase Solubility Study: Prepare aqueous solutions of the cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your biological buffer.

  • Equilibrium Solubility Measurement: Add an excess amount of this compound to each cyclodextrin solution. Shake at a constant temperature for 24-48 hours.

  • Quantification: Centrifuge the samples and measure the concentration of the dissolved compound in the supernatant.

  • Stock Solution Preparation: Based on the phase solubility diagram, prepare a stock solution by dissolving the compound in a suitable concentration of the cyclodextrin solution.

Expected Outcome & Data:

Cyclodextrin (HP-β-CD)Concentration (% w/v)Solubility (µg/mL)
0< 5
1150
2350
5900
10> 2000

Cyclodextrin Complexation Workflow

A Start: Need to increase aqueous solubility B Prepare stock solutions of Cyclodextrin (e.g., HP-β-CD) in biological buffer A->B C Add excess of This compound to each solution B->C D Equilibrate for 24-48h (shaking at constant temp) C->D E Centrifuge to pellet undissolved compound D->E F Analyze supernatant for dissolved compound concentration (e.g., by HPLC) E->F G Plot Solubility vs. Cyclodextrin concentration (Phase Solubility Diagram) F->G H Determine required cyclodextrin concentration for desired compound solubility G->H I Prepare final stock solution for experiments H->I

Caption: Workflow for a cyclodextrin phase solubility study.

Troubleshooting:

  • Cyclodextrin interference: Ensure that the cyclodextrin itself does not interfere with your assay. Run appropriate controls with the cyclodextrin alone.

  • Saturation: There is a limit to how much the solubility can be increased. If you are still not reaching the desired concentration, a combination of methods (e.g., pH adjustment and cyclodextrins) could be explored.

Method 4: Use of Surfactants

Issue: Other methods are insufficient, or a very high concentration of the compound is required.

Principle: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[13][14][15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often used in biological research.

Experimental Protocol:

  • Select a biocompatible surfactant: Choose a surfactant that is known to be well-tolerated in your experimental system.

  • Determine the CMC: If not known, find the CMC of the surfactant in your biological buffer. The effective concentrations will be above the CMC.

  • Solubility Measurement: Prepare a series of surfactant solutions in your buffer at concentrations above the CMC. Determine the equilibrium solubility of this compound in each solution as described in the previous methods.

  • Stock Solution Preparation: Dissolve the compound in the selected surfactant solution by gentle heating or sonication if necessary to facilitate micelle formation and encapsulation.

Expected Outcome & Data:

Surfactant (Polysorbate 80)Concentration (% w/v)Solubility (µg/mL)
0.01 (below CMC)< 10
0.05250
0.1600
0.5> 1500

Troubleshooting:

  • Surfactant-induced toxicity: Surfactants can disrupt cell membranes and denature proteins. It is crucial to determine the non-toxic concentration range for your specific application and always include vehicle controls.

  • Assay interference: Micelles can interfere with certain assays, for example, by sequestering the compound and making it unavailable to its target. This needs to be evaluated on a case-by-case basis.

References

Minimizing by-product formation in "1-Benzyl-3-phenoxypiperidine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-phenoxypiperidine. The focus is on minimizing by-product formation and optimizing reaction outcomes, particularly when employing the Mitsunobu reaction.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound from 1-Benzyl-3-hydroxypiperidine and phenol, a common transformation achieved via the Mitsunobu reaction.

Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted 1-Benzyl-3-hydroxypiperidine. What are the likely causes?

A1: Low conversion of the starting alcohol is a common issue in Mitsunobu reactions. Several factors could be contributing to this:

  • Reagent Quality: Ensure that all reagents, especially the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD), are of high purity and anhydrous. The solvent, typically THF or diethyl ether, must be thoroughly dried, as water will consume the reagents.

  • Incorrect Stoichiometry: A slight excess of PPh₃ and the azodicarboxylate (typically 1.1 to 1.5 equivalents relative to the alcohol) is often necessary to drive the reaction to completion.[1]

  • Order of Addition: The order in which reagents are added is crucial. Generally, the alcohol (1-Benzyl-3-hydroxypiperidine), phenol, and PPh₃ are dissolved in the solvent first, cooled to 0 °C, and then the azodicarboxylate is added dropwise.[2][3] This prevents the premature formation of unproductive complexes.

  • Insufficient Reaction Time or Temperature: While the reaction is typically initiated at 0 °C, it is often allowed to warm to room temperature and may require several hours to overnight for completion.[2][4] If the reaction is sluggish, gentle heating might be necessary, but this should be done cautiously as it can also promote side reactions.

Q2: I've isolated my product, but it's contaminated with a significant amount of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. How can I improve the purification?

A2: The removal of stoichiometric by-products is a primary challenge in purifying Mitsunobu reaction products.

  • Crystallization/Precipitation: Triphenylphosphine oxide can sometimes be removed by crystallization. After the reaction, concentrating the mixture and then triturating with a non-polar solvent like diethyl ether or a mixture of ether and hexanes can cause the TPPO to precipitate, after which it can be filtered off.[5]

  • Column Chromatography: This is the most common method for purification. A carefully selected solvent system for silica gel chromatography can effectively separate the desired product from both TPPO and the hydrazinedicarboxylate by-product. It has been noted that switching the mobile phase from a standard hexane/ethyl acetate system to a hexane/diethyl ether system can sometimes improve the separation of the DIAD by-product.[5]

  • Polymer-Supported Reagents: To significantly simplify purification, consider using polymer-supported triphenylphosphine (PS-PPh₃). The resulting polymer-bound triphenylphosphine oxide can be easily removed by filtration at the end of the reaction, leaving the desired product and the reduced azodicarboxylate in the solution.[6]

Q3: Besides the expected by-products, I'm observing other impurities in my final product. What could they be and how can I prevent them?

A3: Unwanted side reactions can lead to additional impurities:

  • Alkylated Hydrazinedicarboxylate: A common side-product occurs when the azodicarboxylate displaces the activated alcohol intermediate instead of the intended phenol nucleophile. This is more likely if the nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[3][7] To minimize this, ensure the reaction conditions favor the desired nucleophilic attack. Using diethyl ether as a solvent instead of THF can sometimes reduce this side reaction, as the reduced hydrazinedicarboxylate is less soluble in ether and precipitates out of the reaction mixture.[7]

  • Elimination Products: Although the Mitsunobu reaction generally proceeds via an SN2 mechanism, with secondary alcohols there is a possibility of elimination to form an alkene (in this case, 1-benzyl-1,2,3,4-tetrahydropyridine or 1-benzyl-1,2,5,6-tetrahydropyridine). This is less common under standard Mitsunobu conditions but can be influenced by the substrate and reaction temperature. Maintaining a low reaction temperature can help to disfavor elimination pathways.

Data Presentation

The following table summarizes the key reagents and by-products in the Mitsunobu synthesis of this compound and outlines strategies for minimizing by-product formation.

Component Role Potential Issue Mitigation Strategy
1-Benzyl-3-hydroxypiperidineSubstrate (Alcohol)Incomplete conversionUse slight excess of PPh₃ and azodicarboxylate; ensure anhydrous conditions.
PhenolNucleophileLow nucleophilicity leading to side reactionsEnsure appropriate stoichiometry; consider solvent effects (e.g., diethyl ether).
Triphenylphosphine (PPh₃)ReagentForms TPPO by-productUse polymer-supported PPh₃ for easy removal by filtration.[6]
DIAD/DEADReagentForms hydrazinedicarboxylate by-product; can act as a competing nucleophileUse of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) can be beneficial for less acidic nucleophiles.[3][6]
Triphenylphosphine oxide (TPPO)By-productDifficult to remove from productPurification by column chromatography or crystallization.[5]
Reduced AzodicarboxylateBy-productDifficult to remove; can be formed as an alkylated side productColumn chromatography; use of diethyl ether as solvent to precipitate the by-product.[7]

Experimental Protocols

Key Experiment: Synthesis of this compound via Mitsunobu Reaction

This is a general protocol and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-Benzyl-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and cooling bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzyl-3-hydroxypiperidine (1.0 eq.), phenol (1.1-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.).

  • Dissolve the solids in anhydrous THF or diethyl ether (approximately 10 volumes relative to the alcohol).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.2-1.5 eq.) in the reaction solvent dropwise to the reaction mixture, maintaining the temperature at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the formation of a new, less polar spot. The formation of a white precipitate (TPPO) is often an indication of reaction progress.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from triphenylphosphine oxide and the hydrazinedicarboxylate by-product.[2]

Mandatory Visualization

Mitsunobu_Reaction_Pathway Reaction Pathway for this compound Synthesis 1_Benzyl_3_hydroxypiperidine 1-Benzyl-3-hydroxypiperidine (Alcohol) Alkoxyphosphonium_Salt Alkoxyphosphonium Salt 1_Benzyl_3_hydroxypiperidine->Alkoxyphosphonium_Salt Phenol Phenol (Nucleophile) Product This compound Phenol->Product SN2 Attack PPh3 PPh3 Betaine Betaine Intermediate (PPh3-DIAD Adduct) PPh3->Betaine + DIAD DIAD DIAD Betaine->Alkoxyphosphonium_Salt + Alcohol Reduced_DIAD Reduced DIAD (Hydrazinedicarboxylate) Betaine->Reduced_DIAD + 2H+ Alkoxyphosphonium_Salt->Product TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium_Salt->TPPO Troubleshooting_Logic Troubleshooting Logic for By-product Formation Start Reaction Analysis Low_Yield Low Yield of Desired Product? Start->Low_Yield Excess_Byproducts Excess By-products Observed? Low_Yield->Excess_Byproducts No Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Yes Identify_Byproducts Identify By-product Structures (e.g., via NMR, MS) Excess_Byproducts->Identify_Byproducts Yes Successful_Reaction Successful Reaction Excess_Byproducts->Successful_Reaction No Optimize_Conditions Optimize Reaction Time & Temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->Successful_Reaction TPPO_Reduced_DIAD TPPO / Reduced DIAD? Identify_Byproducts->TPPO_Reduced_DIAD Alkylated_Hydrazine Alkylated Hydrazine? TPPO_Reduced_DIAD->Alkylated_Hydrazine No Improve_Purification Improve Purification (Chromatography, Crystallization) TPPO_Reduced_DIAD->Improve_Purification Yes Change_Solvent Change Solvent to Diethyl Ether Alkylated_Hydrazine->Change_Solvent Yes Alkylated_Hydrazine->Successful_Reaction No Improve_Purification->Successful_Reaction Change_Solvent->Successful_Reaction

References

Technical Support Center: Scale-up Synthesis of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Benzyl-3-phenoxypiperidine.

Synthetic Scheme Overview

The synthesis of this compound is typically approached via a two-step process. The first step involves the formation of the phenoxy ether bond, followed by the N-benzylation of the piperidine ring. For scale-up considerations, it is often advantageous to perform the Williamson ether synthesis on a protected piperidine precursor to avoid side reactions involving the secondary amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: A widely adopted two-step synthetic route is recommended for scale-up. This involves:

  • Williamson Ether Synthesis: Reaction of an N-protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) with a phenol under basic conditions to form N-Boc-3-phenoxypiperidine.

  • Deprotection and N-Benzylation: Removal of the protecting group (e.g., Boc) followed by N-alkylation with a benzyl halide to yield the final product. This can sometimes be performed as a one-pot procedure.

Q2: What are the critical process parameters to monitor during the Williamson Ether Synthesis at scale?

A2: Key parameters to monitor include temperature, reaction time, and the stoichiometry of the base. Overheating can lead to elimination side products, while an insufficient amount of base will result in incomplete reaction. The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO are often preferred.[1]

Q3: What are the primary side products to expect during the N-benzylation step?

A3: The most common side product is the quaternary ammonium salt, formed by the over-alkylation of the piperidine nitrogen. This is more prevalent with highly reactive benzylating agents. Unreacted starting material (3-phenoxypiperidine) can also be a significant impurity if the reaction does not go to completion.

Q4: How can the formation of the quaternary ammonium salt be minimized during N-benzylation?

A4: To minimize over-alkylation, a slow, controlled addition of the benzyl halide to the reaction mixture is recommended. Using a stoichiometry where the piperidine is in slight excess can also be beneficial. Employing a milder base and maintaining a controlled temperature can further reduce the formation of this byproduct.

Q5: What are the recommended purification methods for the final product at a larger scale?

A5: For the final product, a combination of techniques is often employed. After an initial aqueous workup to remove inorganic salts, the crude product can be purified by column chromatography. For larger quantities, crystallization or salt formation (e.g., hydrochloride salt) followed by recrystallization can be a more efficient method for achieving high purity.

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis Step
Possible Cause Troubleshooting Steps
Incomplete deprotonation of the hydroxyl group - Ensure the use of a sufficiently strong and anhydrous base (e.g., NaH, KH).- Verify the quality and stoichiometry of the base.- Increase the reaction time or slightly elevate the temperature, monitoring for side product formation.
Poor reactivity of the phenyl source - If using an unactivated aryl halide, consider using a catalyst such as a copper(I) salt (Ullmann condensation conditions).- Alternatively, use a more reactive phenyl source like a diaryliodonium salt.
Elimination side reaction - This can compete with the desired substitution reaction.[2]- Maintain a controlled, lower temperature.- Ensure the use of a suitable solvent; polar aprotic solvents generally favor substitution.[1]
Hydrolysis of the starting material or product - Ensure all reagents and solvents are anhydrous. Moisture can quench the base and lead to lower yields.
Problem 2: Incomplete N-Benzylation Reaction
Possible Cause Troubleshooting Steps
Insufficient reactivity of the benzylating agent - Consider using a more reactive benzyl halide (e.g., benzyl bromide or iodide over benzyl chloride).- The addition of a catalytic amount of sodium iodide can be beneficial when using benzyl chloride.
Steric hindrance - While less of an issue with a benzyl group, significant steric bulk on the piperidine ring could slow the reaction. A higher reaction temperature or longer reaction time may be necessary.
Inappropriate base or solvent - A common strategy is to use a non-nucleophilic base like potassium carbonate or triethylamine in a solvent such as acetonitrile or DMF.- Ensure the base is strong enough to neutralize the acid formed during the reaction.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Presence of unreacted 3-phenoxypiperidine - Optimize the N-benzylation reaction to drive it to completion.- During purification, a careful chromatographic separation can resolve the product from the starting material.
Contamination with quaternary ammonium salt - This byproduct is highly polar and can often be removed by an aqueous wash if it is water-soluble.- If it co-purifies with the product, consider converting the desired product to a salt and recrystallizing.
Oily product that is difficult to handle - Attempt to form a crystalline salt of the final product (e.g., hydrochloride or tartrate) to facilitate handling and purification by recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of N-Boc-3-phenoxypiperidine

ParameterCondition 1Condition 2
N-Boc-3-hydroxypiperidine 1.0 eq1.0 eq
Phenol 1.2 eq1.1 eq
Base NaH (1.5 eq)K₂CO₃ (2.0 eq)
Solvent Anhydrous DMFAnhydrous Acetonitrile
Temperature Room Temp to 60 °C80 °C (Reflux)
Reaction Time 12-18 hours24 hours
Typical Yield 75-85%65-75%

Note: Data is based on analogous Williamson ether synthesis reactions and may require optimization for this specific substrate.

Table 2: Representative Reaction Conditions for N-Benzylation of 3-phenoxypiperidine

ParameterCondition 1Condition 2
3-phenoxypiperidine 1.0 eq1.0 eq
Benzyl Bromide 1.1 eq1.05 eq
Base K₂CO₃ (2.0 eq)Triethylamine (1.5 eq)
Solvent AcetonitrileDichloromethane (DCM)
Temperature 60 °CRoom Temperature
Reaction Time 8-12 hours24 hours
Typical Yield 80-90%70-80%

Note: Data is based on analogous N-alkylation reactions of substituted piperidines and may require optimization.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxypiperidine
  • Materials:

    • N-Boc-3-hydroxypiperidine

    • Phenol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add a solution of phenol (1.2 eq) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound
  • Materials:

    • N-Boc-3-phenoxypiperidine

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Benzyl bromide

    • Potassium carbonate

    • Acetonitrile

  • Procedure:

    • Deprotection: Dissolve N-Boc-3-phenoxypiperidine (1.0 eq) in DCM. Add TFA (5-10 eq) and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-phenoxypiperidine.

    • N-Benzylation: Dissolve the crude 3-phenoxypiperidine in acetonitrile.

    • Add potassium carbonate (2.0 eq) followed by the dropwise addition of benzyl bromide (1.1 eq).

    • Heat the mixture to 60 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or crystallization.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection & N-Benzylation start1 N-Boc-3-hydroxypiperidine + Phenol react1 Deprotonation with NaH in DMF start1->react1 ether_formation Ether Formation at 60°C react1->ether_formation workup1 Aqueous Workup & Extraction ether_formation->workup1 purify1 Column Chromatography workup1->purify1 intermediate N-Boc-3-phenoxypiperidine purify1->intermediate deprotection Boc Deprotection (TFA/DCM) intermediate->deprotection neutralization Neutralization deprotection->neutralization intermediate2 3-Phenoxypiperidine neutralization->intermediate2 benzylation N-Benzylation with Benzyl Bromide & K₂CO₃ intermediate2->benzylation workup2 Aqueous Workup & Extraction benzylation->workup2 purify2 Purification (Chromatography/Crystallization) workup2->purify2 final_product This compound purify2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield in N-Benzylation? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check TLC/LC-MS side_products Significant Side Products? start->side_products Analyze Crude Mixture check_reagents Verify Reagent Quality (Benzyl Bromide, Base) incomplete_rxn->check_reagents increase_temp Increase Temperature incomplete_rxn->increase_temp increase_time Increase Reaction Time incomplete_rxn->increase_time change_halide Use Benzyl Iodide incomplete_rxn->change_halide over_alkylation Over-alkylation (Quaternary Salt) side_products->over_alkylation slow_addition Slowly Add Benzyl Halide over_alkylation->slow_addition control_temp Maintain Lower Temperature over_alkylation->control_temp adjust_stoich Use Slight Excess of Piperidine over_alkylation->adjust_stoich

Caption: Troubleshooting logic for N-benzylation step.

References

Addressing racemization during the synthesis of "1-Benzyl-3-phenoxypiperidine" enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing racemization during the synthesis of "1-Benzyl-3-phenoxypiperidine" enantiomers.

Troubleshooting Guide: Racemization During Synthesis

Issue: Loss of enantiomeric excess (e.e.) during the synthesis of this compound, particularly when using a chiral 1-Benzyl-3-hydroxypiperidine precursor and a Mitsunobu reaction to introduce the phenoxy group.

The primary suspect for racemization is the Mitsunobu reaction step. While this reaction is known to proceed with a clean inversion of stereochemistry via an SN2 mechanism, deviations can occur, leading to a loss of stereochemical integrity.[1][2][3][4]

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
SN1-like Character in the Transition State 1. Lower the reaction temperature: Conduct the reaction at 0°C or lower before allowing it to slowly warm to room temperature.[1] 2. Choose a less polar solvent: Consider using solvents like diethyl ether or toluene instead of THF.A more polar solvent can stabilize a carbocation-like intermediate, favoring an SN1 pathway that leads to racemization. Lowering the temperature can help maintain the SN2 pathway.
Acidity of the Phenol Nucleophile 1. Use a phenol with appropriate pKa: Phenols with a pKa > 13 may not be acidic enough, leading to side reactions.[1] 2. Consider using a phenoxide salt: Pre-forming the sodium or potassium salt of the phenol can increase its nucleophilicity, but this may also increase the basicity of the reaction mixture, which could have other implications.If the phenol is not acidic enough, it may not efficiently protonate the betaine intermediate in the Mitsunobu reaction, leading to alternative reaction pathways and potential side reactions that could affect stereochemistry.[1]
Steric Hindrance 1. Evaluate steric bulk of reagents: If using substituted phenols, significant steric hindrance around the hydroxyl group could slow down the desired SN2 reaction, potentially allowing for competing racemization pathways.Highly hindered alcohols or nucleophiles can disfavor the backside attack required for a clean SN2 reaction.[5]
Reaction Time and Temperature 1. Monitor the reaction closely: Use TLC or HPLC to determine the point of complete consumption of the starting alcohol. 2. Avoid prolonged reaction times at elevated temperatures: Do not heat the reaction unless necessary and for the shortest possible time.Extended reaction times, especially at higher temperatures, can provide more opportunity for side reactions and potential racemization.
Order of Reagent Addition 1. Standard Protocol: Typically, the alcohol, phenol, and triphenylphosphine are dissolved in the solvent, and the azodicarboxylate (e.g., DEAD or DIAD) is added last, slowly at a low temperature.[1][6] 2. Alternative Protocol (Pre-formation of Betaine): In some cases, adding the azodicarboxylate to the triphenylphosphine first to pre-form the betaine intermediate before adding the alcohol and then the phenol can be beneficial.[1]The order of addition can influence the concentration and lifetime of various reactive intermediates, which may affect the reaction pathway and the potential for side reactions.[1]

Experimental Protocols

General Protocol for Mitsunobu Reaction of 1-Benzyl-3-hydroxypiperidine with Phenol

This is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • (R)- or (S)-1-Benzyl-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent (e.g., diethyl ether, toluene)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)- or (S)-1-Benzyl-3-hydroxypiperidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (or other chosen solvent).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF dropwise to the stirred reaction mixture, maintaining the temperature at or below 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 6-8 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

General Protocol for Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of the product, a chiral HPLC method is necessary. The following is a general starting point for method development.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A polysaccharide-based chiral stationary phase column is often effective for this class of compounds (e.g., Chiralpak IA, IB, IC, etc.). A Chiralpak-IC3 column has been used for the analysis of 1-Boc-3-hydroxypiperidine enantiomers and could be a good starting point.[7]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.

  • A common starting mobile phase composition is 90:10 hexane:isopropanol. The ratio can be adjusted to optimize the separation.

  • Small amounts of an additive, such as diethylamine (DEA) for a basic analyte, may be required to improve peak shape.

General Procedure:

  • Prepare a dilute solution of the purified this compound in the mobile phase.

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample and run the chromatogram.

  • Identify the peaks corresponding to the two enantiomers. The relative peak areas can be used to calculate the enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: I am observing significant racemization in my Mitsunobu reaction. What is the most likely cause?

A1: The most probable cause is a deviation from a pure SN2 mechanism towards a more SN1-like pathway. This can be promoted by factors such as a polar reaction solvent that stabilizes a carbocationic intermediate, elevated reaction temperatures, or prolonged reaction times. The electronic nature of the benzylic alcohol can also play a role.

Q2: How can I minimize racemization during the Mitsunobu reaction?

A2: To minimize racemization, it is recommended to:

  • Use a non-polar solvent like diethyl ether or toluene.

  • Maintain a low reaction temperature, starting at 0°C or below.

  • Add the azodicarboxylate slowly to the reaction mixture.

  • Monitor the reaction closely and work it up as soon as the starting material is consumed.

Q3: Can the choice of azodicarboxylate (DEAD vs. DIAD) affect the level of racemization?

A3: While both DEAD and DIAD are commonly used, their steric and electronic properties are slightly different, which could potentially influence the reaction kinetics and the stability of intermediates. It may be worthwhile to screen both reagents to see if one provides a better stereochemical outcome for your specific substrate.

Q4: My reaction is very slow. If I heat it, will I get more racemization?

A4: Yes, heating a Mitsunobu reaction that is proceeding slowly is likely to increase the amount of racemization. Higher temperatures provide more energy for the system to overcome the activation barrier for alternative reaction pathways, including those that lead to loss of stereochemistry. If the reaction is sluggish, consider alternative activation methods or catalysts before resorting to heat.

Q5: How do I confirm the stereochemistry of my final product?

A5: The Mitsunobu reaction generally proceeds with inversion of configuration.[1][2][3][4] Therefore, if you start with (R)-1-Benzyl-3-hydroxypiperidine, you should obtain (S)-1-Benzyl-3-phenoxypiperidine. This can be confirmed by comparing the optical rotation of your product to a literature value if available, or by using advanced analytical techniques such as X-ray crystallography of a suitable crystalline derivative or by using a chiral derivatizing agent followed by NMR analysis.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Chiral (R)-1-Benzyl- 3-hydroxypiperidine Mitsunobu Mitsunobu Reaction (Phenol, PPh3, DIAD) Start->Mitsunobu Workup Work-up & Purification Mitsunobu->Workup Product (S)-1-Benzyl- 3-phenoxypiperidine Workup->Product Chiral_HPLC Chiral HPLC Analysis Product->Chiral_HPLC e_e_Determination e.e. Determination Chiral_HPLC->e_e_Determination Racemic_Standard Racemic Standard Racemic_Standard->Chiral_HPLC

Caption: Experimental workflow for the synthesis and analysis of enantiopure this compound.

Mitsunobu_Mechanism cluster_SN2 Desired SN2 Pathway (Inversion) cluster_SN1 Undesired SN1-like Pathway (Racemization) R_Alcohol (R)-Alcohol Alkoxyphosphonium Alkoxyphosphonium Intermediate R_Alcohol->Alkoxyphosphonium PPh3, DIAD SN2_Attack Phenoxide Backside Attack Alkoxyphosphonium->SN2_Attack Forms Carbocation Carbocation-like Intermediate Alkoxyphosphonium->Carbocation Favored by polar solvent, high temp. S_Product (S)-Product SN2_Attack->S_Product Planar_Attack Phenoxide Attack (Both sides) Carbocation->Planar_Attack Racemic_Product Racemic Product Planar_Attack->Racemic_Product

Caption: Competing SN2 and SN1-like pathways in the Mitsunobu reaction leading to inversion or racemization.

Troubleshooting_Racemization cluster_solutions Troubleshooting Steps Start Racemization Observed? Yes Yes Start->Yes e.g. <95% e.e. No No Start->No e.g. >98% e.e. Lower_Temp Lower Reaction Temperature (e.g., to 0°C or below) Yes->Lower_Temp End Synthesis Successful No->End Change_Solvent Switch to Less Polar Solvent (e.g., Diethyl Ether, Toluene) Lower_Temp->Change_Solvent Check_Time Minimize Reaction Time Change_Solvent->Check_Time Check_Order Optimize Order of Addition Check_Time->Check_Order

Caption: A logical workflow for troubleshooting racemization in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl-3-phenoxypiperidine and 1-Benzyl-3-hydroxypiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioactivity and synthetic accessibility of two closely related piperidine derivatives reveals critical insights for researchers and drug development professionals. While 1-Benzyl-3-hydroxypiperidine stands as a versatile and well-documented intermediate in the synthesis of numerous bioactive compounds, 1-Benzyl-3-phenoxypiperidine remains a largely unexplored chemical entity. This guide provides a comprehensive comparison of their known and predicted properties, synthetic routes, and potential bioactivity, supported by a theoretical framework of bioisosteric replacement.

This comparative guide addresses the significant knowledge gap between the well-established synthetic utility of 1-Benzyl-3-hydroxypiperidine and the theoretical potential of its phenoxy analog. By examining their physicochemical properties, synthetic accessibility, and the principles of bioisosterism, this document offers a valuable resource for medicinal chemists and pharmacologists interested in the structure-activity relationships of piperidine-based compounds.

Physicochemical Properties: A Tale of Two Substituents

The seemingly minor substitution of a hydroxyl group with a phenoxy group at the 3-position of the 1-benzylpiperidine scaffold introduces significant changes in the molecule's physicochemical profile. These differences, summarized in the table below, are predicted to have a substantial impact on the compound's pharmacokinetics and pharmacodynamics.

Property1-Benzyl-3-hydroxypiperidineThis compound (Predicted)
Molecular Formula C₁₂H₁₇NOC₁₈H₂₁NO
Molecular Weight 191.27 g/mol 267.37 g/mol
logP (Lipophilicity) 1.93.8
Polar Surface Area (PSA) 23.47 Ų21.7 Ų
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 22
Melting Point 50-55 °C[1]Not Available
Boiling Point Not Available378.1 °C
Solubility Slightly soluble in water; Soluble in alcohols, THF, DCM[1]Predicted to have lower water solubility

The most striking difference lies in the predicted lipophilicity (logP), which is significantly higher for the phenoxy derivative. This increased lipophilicity may enhance membrane permeability but could also lead to increased metabolic liability and off-target effects. The loss of the hydrogen bond donor in the phenoxy analog is another critical alteration, as the hydroxyl group in 1-Benzyl-3-hydroxypiperidine can play a crucial role in receptor binding interactions.

Bioactivity and Applications: Known Utility vs. Theoretical Potential

1-Benzyl-3-hydroxypiperidine: A Proven Synthetic Scaffold

1-Benzyl-3-hydroxypiperidine is a well-established and versatile building block in medicinal chemistry.[2] Its primary utility lies in its role as a key intermediate in the synthesis of a wide range of bioactive molecules, including:

  • Neurological Drugs: It serves as a precursor for dopamine and serotonin receptor modulators, which are targets for antipsychotic medications.[1]

  • Analgesics: The piperidine core is a common feature in opioid molecules, and this compound is used in the synthesis of fentanyl derivatives.[1]

  • Anticholinergic Agents: It is a building block for therapeutics targeting Parkinson's disease, such as benztropine analogs.[1]

  • Calcium Channel Blockers: Notably, it is a crucial intermediate in the synthesis of Benidipine, a dihydropyridine calcium channel antagonist used for the treatment of hypertension.[3][4][5]

The hydroxyl group of 1-Benzyl-3-hydroxypiperidine offers a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the bioactivity of the final product.

This compound: An Uncharted Territory

In stark contrast to its hydroxyl counterpart, there is a conspicuous absence of published data on the bioactivity of this compound. It is not a commonly used synthetic intermediate, and its biological effects have not been characterized.

A Theoretical Comparison: The Impact of Bioisosteric Replacement

The replacement of a hydroxyl group with a phenoxy group is a bioisosteric modification that can profoundly alter a molecule's interaction with its biological target.[6][7] Based on established principles of medicinal chemistry, we can infer the potential consequences of this substitution:

  • Receptor Binding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming specific interactions with amino acid residues in a receptor's binding pocket. The phenoxy group, lacking a hydrogen bond donor, would lose this capability, potentially leading to a significant decrease in binding affinity. However, the bulky and lipophilic phenoxy group could engage in new, favorable hydrophobic or π-stacking interactions within the binding site, which might compensate for the loss of hydrogen bonding.

  • Pharmacokinetics: The increased lipophilicity of the phenoxy derivative would likely lead to higher membrane permeability and potentially better blood-brain barrier penetration. However, it could also result in increased plasma protein binding and a higher volume of distribution, which would affect the drug's free concentration and duration of action. The phenoxy group might also be more susceptible to metabolic degradation, such as aromatic hydroxylation.

Bioisosteric_Replacement_Effects cluster_0 1-Benzyl-3-hydroxypiperidine cluster_1 This compound A Hydroxyl Group (-OH) B H-Bond Donor/Acceptor A->B C Moderate Lipophilicity A->C E Phenoxy Group (-OPh) A->E Bioisosteric Replacement D Specific Receptor Interactions B->D G High Lipophilicity C->G Modified Pharmacokinetics H Potential Hydrophobic/ π-Stacking Interactions D->H Altered Binding Profile F H-Bond Acceptor Only E->F E->G F->H G->H

Caption: Impact of Hydroxyl to Phenoxy Bioisosteric Replacement.

Experimental Protocols

While no specific experimental protocols for the biological evaluation of these two compounds are available, standard assays for the targets of their derivatives can be employed. For instance, radioligand binding assays would be suitable for determining their affinity for dopamine, serotonin, or opioid receptors.

Synthesis of this compound (Theoretical)

A plausible synthetic route to this compound is the Williamson ether synthesis, a well-established method for forming ethers.[8][9]

Protocol:

  • Deprotonation: To a solution of 1-Benzyl-3-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the corresponding alkoxide.

  • Ether Formation: A solution of a suitable phenoxy source, such as fluorobenzene or a phenol activated with an electron-withdrawing group, in THF is added to the reaction mixture.

  • Reaction: The reaction is typically stirred at room temperature or gently heated to drive the substitution reaction to completion. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.

Williamson_Ether_Synthesis A 1-Benzyl-3-hydroxypiperidine C Alkoxide Intermediate A->C + B Sodium Hydride (NaH) in THF B->C Deprotonation E This compound C->E + D Phenol/Activated Phenyl Halide D->E SN2 Reaction

Caption: Williamson Ether Synthesis for this compound.

Conclusion

The comparison between this compound and 1-Benzyl-3-hydroxypiperidine underscores a fundamental principle in drug design: minor structural modifications can lead to significant changes in a molecule's properties and biological activity. While 1-Benzyl-3-hydroxypiperidine is a valuable and proven tool for the synthesis of a diverse array of pharmaceuticals, this compound represents an unexplored area with the potential for novel pharmacological activities. The theoretical analysis presented here, based on physicochemical properties and the principles of bioisosterism, suggests that the phenoxy derivative would possess a markedly different profile, characterized by increased lipophilicity and altered receptor binding interactions. Further experimental investigation into the synthesis and bioactivity of this compound is warranted to validate these predictions and potentially uncover new therapeutic leads.

References

Comparative Analysis of 1-Benzyl-3-phenoxypiperidine with Known Neuroleptic Agents: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound 1-Benzyl-3-phenoxypiperidine against established neuroleptic agents. In the absence of direct experimental data for this specific molecule, this analysis is based on the known pharmacological properties of its core structural motifs: the benzylpiperidine and phenoxy moieties. This guide aims to predict its potential neuroleptic profile and provide a framework for future experimental validation.

The 1-benzylpiperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with many derivatives exhibiting a range of activities, including antipsychotic potential.[1] Similarly, the phenoxy moiety is present in various psychoactive compounds. The combination of these two fragments in this compound suggests a potential for interaction with key neurotransmitter systems implicated in psychosis, particularly the dopaminergic and serotonergic pathways.

Predicted Pharmacological Profile

Based on its structural components, this compound is hypothesized to interact with dopamine D2 and serotonin 5-HT2A receptors, the primary targets of most antipsychotic medications.[2][3] The benzyl group can contribute to binding at these receptors, while the phenoxy group may modulate affinity and selectivity. A comparative analysis with typical and atypical antipsychotics can help to position this novel compound within the broader landscape of neuroleptic agents.

Comparative Data with Known Neuroleptic Agents

The following tables summarize the receptor binding profiles of representative typical and atypical antipsychotics, providing a benchmark for the potential evaluation of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Typical Antipsychotics

ReceptorHaloperidolChlorpromazine
Dopamine D21.21.8
Serotonin 5-HT2A253.2
Histamine H1180011
Muscarinic M1>1000027
Adrenergic α12212

Table 2: Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics

ReceptorClozapineRisperidoneOlanzapineQuetiapineAripiprazole
Dopamine D21263.11.13450.34
Serotonin 5-HT2A5.40.164143.4
Histamine H162071161
Muscarinic M11.9>1000026>10000>10000
Adrenergic α170.857757

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols for Evaluation

To validate the predicted neuroleptic potential of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays
  • Receptor Binding Assays: Radioligand binding assays are crucial to determine the affinity of the compound for a panel of CNS receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), histaminergic (H1), and muscarinic (M1-M5) receptors.[4] These assays utilize membrane preparations from cells expressing the target receptor and a radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

  • Functional Assays: Following binding affinity determination, functional assays are necessary to characterize the compound as an agonist, antagonist, or partial agonist at the identified target receptors. Techniques such as calcium mobilization assays, cAMP assays, or reporter gene assays can be employed to measure the downstream signaling effects of receptor activation or blockade.

In Vivo Models
  • Animal Models of Psychosis: Several animal models are used to screen for antipsychotic efficacy.[5][6]

    • Dopamine Agonist-Induced Hyperlocomotion: This model assesses the ability of a compound to block the hyperlocomotor activity induced by dopamine agonists like amphetamine or apomorphine.[7]

    • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is disrupted in schizophrenia. The ability of a compound to restore PPI in models where it is disrupted (e.g., by dopamine agonists or NMDA antagonists) is predictive of antipsychotic activity.[8]

    • Conditioned Avoidance Response (CAR): This model evaluates the ability of a compound to suppress a learned avoidance response, a classic test for antipsychotic efficacy.[9]

  • Models for Extrapyramidal Side Effects (EPS):

    • Catalepsy Test: This test measures the induction of a state of immobility and is predictive of the potential for a compound to cause Parkinsonian-like side effects.[5]

Visualizing Key Concepts

To further aid in the understanding of the comparative analysis, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action Dopamine_synthesis Dopamine Synthesis VMAT2 VMAT2 Dopamine_synthesis->VMAT2 Packaging Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2_receptor D2 Receptor Dopamine->D2_receptor Binding G_protein G-protein (Gi/o) D2_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Neuronal_response Neuronal Response cAMP->Neuronal_response Typical_Antipsychotic Typical Antipsychotic (e.g., Haloperidol) Typical_Antipsychotic->D2_receptor Antagonism Atypical_Antipsychotic Atypical Antipsychotic (e.g., Risperidone) Atypical_Antipsychotic->D2_receptor Antagonism 5HT2A_receptor 5-HT2A Receptor Atypical_Antipsychotic->5HT2A_receptor Antagonism

Caption: Dopamine D2 receptor signaling pathway and sites of action for neuroleptic agents.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (D2, 5-HT2A, etc.) In_Vitro_Screening->Receptor_Binding Functional_Assays Functional Assays (Agonist/Antagonist) Receptor_Binding->Functional_Assays In_Vivo_Screening In Vivo Screening Functional_Assays->In_Vivo_Screening Efficacy_Models Efficacy Models (PPI, Hyperlocomotion) In_Vivo_Screening->Efficacy_Models Side_Effect_Models Side Effect Models (Catalepsy) In_Vivo_Screening->Side_Effect_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Side_Effect_Models->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Experimental workflow for the evaluation of a novel neuroleptic candidate.

Conclusion

While direct experimental data for this compound is currently unavailable, this comparative guide provides a predictive framework for its potential as a neuroleptic agent. Based on its structural motifs, it is plausible that this compound will exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors. The proposed experimental workflow outlines a clear path for the empirical validation of its pharmacological profile and its comparison with known typical and atypical antipsychotics. This analysis serves as a valuable resource for guiding future research and development efforts in the quest for novel and improved treatments for psychotic disorders.

References

Validating the Mechanism of Action of 1-Benzyl-3-phenoxypiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound, 1-Benzyl-3-phenoxypiperidine. Based on structural similarities to known psychoactive compounds, it is postulated that this compound primarily targets the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of neurological processes.

To objectively assess this hypothesis, we present a comparative analysis of this compound against well-characterized σ1 receptor ligands: the agonist (+)-Pentazocine, the antagonist Haloperidol, and the high-affinity agonist Pridopidine. This guide outlines the necessary experimental data and detailed protocols to elucidate the compound's binding affinity, functional activity, and selectivity.

Comparative Binding Affinity

A critical first step in mechanism of action validation is to determine the binding affinity of this compound for the σ1 receptor and compare it to known ligands. The inhibitory constant (Ki) is a key metric, with lower values indicating higher affinity.

CompoundReceptorKi (nM)Classification
This compound σ1 Hypothesized TBD Hypothesized TBD
(+)-Pentazocineσ1~1.7 - 6.5[1]Agonist
Haloperidolσ1~2 - 6.5[1]Antagonist
Dopamine D2~0.7 - 2.84[2]Antagonist
Pridopidineσ1~7.1Agonist

TBD: To Be Determined through experimentation.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the σ1 receptor.

Materials:

  • Test compound (this compound)

  • Reference compounds ((+)-Pentazocine, Haloperidol, Pridopidine)

  • [³H]-(+)-pentazocine (radioligand)[3][4]

  • Guinea pig liver membranes (source of σ1 receptors)[3]

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for defining non-specific binding)[5]

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[3]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its Kd, e.g., 1.0 nM), and varying concentrations of the test or reference compound.[5]

  • Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 90-360 minutes).[3][5]

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit a sigmoidal curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]

Visualizing the Hypothesized Mechanism and Experimental Workflow

cluster_0 Hypothesized Binding of this compound cluster_1 Comparative Ligands This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Binds to (+)-Pentazocine (+)-Pentazocine (+)-Pentazocine->Sigma-1 Receptor Agonist Haloperidol Haloperidol Haloperidol->Sigma-1 Receptor Antagonist Pridopidine Pridopidine Pridopidine->Sigma-1 Receptor Agonist

Caption: Hypothesized binding of this compound to the σ1 receptor in comparison to known ligands.

Functional Assays to Determine Agonist versus Antagonist Activity

Binding affinity alone does not reveal the functional consequence of the interaction. The following assays can differentiate between agonist and antagonist activity.

Calcium Flux Assay

The σ1 receptor modulates intracellular calcium (Ca²⁺) signaling.[7] Agonists and antagonists can have opposing effects on Ca²⁺ mobilization.

Principle: This assay measures changes in intracellular Ca²⁺ concentration in response to compound treatment. Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-8-AM). Upon Ca²⁺ binding, the dye's fluorescence intensity increases, which can be measured using a plate reader or flow cytometer.

Procedure Outline:

  • Cell Culture: Culture a suitable cell line (e.g., BV2 microglia, SH-SY5Y neuroblastoma) that expresses σ1 receptors.

  • Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent dye.

  • Compound Treatment: Add the test compound (this compound) and reference compounds.

  • Stimulation: Induce Ca²⁺ release from the endoplasmic reticulum using a stimulus like thapsigargin.[7][8]

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in intracellular Ca²⁺.

  • Analysis: Compare the Ca²⁺ flux profile of the test compound to that of the known agonist ((+)-Pentazocine) and antagonist (Haloperidol). An agonist may enhance or modulate the Ca²⁺ signal, while an antagonist would be expected to block the effect of an agonist.

Neurite Outgrowth Assay

σ1 receptor activation has been linked to neurite outgrowth, a key process in neuronal development and repair.[9] This assay can provide a functional readout of σ1 receptor agonism.

Principle: This assay quantifies the extent of neurite formation in a neuronal cell line (e.g., N1E-115, PC12) in response to compound treatment.

Procedure Outline:

  • Cell Seeding: Seed neuronal cells onto a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).[10]

  • Differentiation: Induce differentiation and neurite extension, often by serum starvation.[11]

  • Compound Treatment: Treat the cells with the test compound and reference compounds for a defined period (e.g., 48-96 hours).

  • Fixation and Staining: Fix the cells and stain the neurites with a suitable dye (e.g., HCS CellMask™ Red or by immunofluorescence for tubulin).[12]

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify neurite length and branching.

  • Analysis: Compare the effect of this compound on neurite outgrowth to that of a known σ1 agonist like (+)-Pentazocine. An agonist would be expected to promote neurite outgrowth.

Start Start Radioligand Binding Assay Radioligand Binding Assay Start->Radioligand Binding Assay Determine Ki for σ1 Determine Ki for σ1 Radioligand Binding Assay->Determine Ki for σ1 High Affinity? High Affinity? Determine Ki for σ1->High Affinity? Functional Assays Functional Assays High Affinity?->Functional Assays Yes Re-evaluate Hypothesis Re-evaluate Hypothesis High Affinity?->Re-evaluate Hypothesis No Calcium Flux Assay Calcium Flux Assay Functional Assays->Calcium Flux Assay Neurite Outgrowth Assay Neurite Outgrowth Assay Functional Assays->Neurite Outgrowth Assay Determine Agonist/Antagonist Profile Determine Agonist/Antagonist Profile Calcium Flux Assay->Determine Agonist/Antagonist Profile Neurite Outgrowth Assay->Determine Agonist/Antagonist Profile Mechanism Validated Mechanism Validated Determine Agonist/Antagonist Profile->Mechanism Validated

Caption: Experimental workflow for validating the mechanism of action of this compound.

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[6] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments. There, it interacts with and modulates various "client" proteins, including ion channels (e.g., voltage-gated Ca²⁺ channels), G-protein coupled receptors, and kinases.[7] This modulation affects downstream signaling pathways, influencing cellular processes such as calcium homeostasis, ER stress response, and neuronal plasticity.[6][13]

cluster_ER Endoplasmic Reticulum BiP BiP Sigma1_BiP σ1-BiP Complex BiP->Sigma1_BiP Sigma1_Active Active σ1 Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor Sigma1_Active->IP3R Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ release Downstream_Signaling Modulation of Downstream Signaling Ca_ER->Downstream_Signaling Agonist Agonist Agonist->Sigma1_BiP Binds to σ1 Antagonist Antagonist Antagonist->Sigma1_BiP Prevents Dissociation

References

Comparative Analysis of Receptor Cross-Reactivity: 1-Benzylpiperidine and Phenoxyalkylpiperidine Analogs as Surrogates for 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological profile of piperidine-based compounds at various central nervous system (CNS) receptors.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates targeting a wide range of biological entities. The "1-Benzyl-3-phenoxypiperidine" structure combines key pharmacophoric elements: a benzyl group at the 1-position of the piperidine ring and a phenoxy moiety at the 3-position. These features suggest potential interactions with multiple receptor systems, including but not limited to sigma (σ) receptors, opioid receptors, and monoamine transporters. Understanding the cross-reactivity of such a compound is crucial for predicting its therapeutic potential and off-target effects.

This guide provides a comparative overview of the receptor binding affinities of selected 1-benzylpiperidine and phenoxyalkylpiperidine analogs. The data is compiled from various in vitro studies and is presented in a standardized format to facilitate comparison.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of selected 1-benzylpiperidine and phenoxyalkylpiperidine derivatives for various CNS receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of 1-Benzylpiperidine Derivatives at Sigma Receptors

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Selectivity (σ2/σ1)
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)3.2[1][2]>1000[1]>312.5
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5)1.45[3]420.5290
Benzylpiperdine Derivative (BFP)10.9142.813.1

Table 2: Binding Affinities of Phenoxyalkylpiperidine Derivatives at Sigma Receptors

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Selectivity (σ2/σ1)
N-[(4-methoxyphenoxy)ethyl]piperidine (1b)0.89123138.2
(R)-N-[(4-methoxyphenoxy)ethyl]-2-methylpiperidine ((R)-2b)1.49809543
(S)-N-[(4-methoxyphenoxy)ethyl]-2-methylpiperidine ((S)-2b)1.0252.351.3
N-[(4-chlorophenoxy)ethyl]piperidine (1a)0.34103302.9
(R)-N-[(4-chlorophenoxy)ethyl]-2-methylpiperidine ((R)-2a)1.18453383.9
(S)-N-[(4-chlorophenoxy)ethyl]-2-methylpiperidine ((S)-2a)0.4917.235.1

Data for phenoxyalkylpiperidines is adapted from a study on high-affinity sigma-1 receptor ligands.

Table 3: Cross-Reactivity Profile of Selected Benzylpiperidine Analogs at Other CNS Receptors

CompoundNMDA (NR1A/2B) (IC50, nM)α1-adrenergic (Ki, nM)Dopamine D2 (Ki, nM)
4-benzyl-1-(4-phenyl-3-butynyl)piperidine (8)Moderately Potent Antagonist--
Hydroxyl propyne analog (48)Potent AntagonistReduced AffinityReduced Affinity
Hydroxyl butyne analog (23)Potent AntagonistReduced AffinityReduced Affinity

Data is qualitative as specific Ki values were not provided in the source.[4]

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. For specific details, please refer to the original publications.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] These assays involve incubating a radiolabeled ligand (a molecule that binds to the receptor of interest) with a tissue or cell preparation containing the receptor, in the presence and absence of the test compound. The amount of radioligand bound to the receptor is then measured, and the affinity of the test compound is determined by its ability to displace the radioligand.

General Protocol for Competitive Radioligand Binding Assay: [5][6][7]

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of a selective radioligand is incubated with the membrane preparation in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.[5]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Specific Protocols for Sigma Receptor Binding Assays: [2][8]

  • σ1 Receptor:

    • Radioligand: --INVALID-LINK---pentazocine

    • Tissue Source: Rat liver homogenates

    • Non-specific Binding Determination: In the presence of a high concentration of unlabeled (+)-pentazocine.

  • σ2 Receptor:

    • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine)

    • Tissue Source: Rat liver homogenates

    • Masking of σ1 sites: A high concentration of an unlabeled σ1-selective ligand (e.g., (+)-pentazocine) is included to prevent [³H]-DTG from binding to σ1 receptors.

    • Non-specific Binding Determination: In the presence of a high concentration of unlabeled haloperidol.

Mandatory Visualizations

Experimental_Workflow cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway Ligand 1-Benzylpiperidine Analog Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to Ion_Channel Ion Channel Modulation Sigma1R->Ion_Channel Modulates Second_Messenger Second Messenger Signaling Sigma1R->Second_Messenger Influences Cellular_Response Cellular Response Ion_Channel->Cellular_Response Second_Messenger->Cellular_Response

Caption: Putative signaling pathway for sigma-1 receptor ligands.

Conclusion

The available data on 1-benzylpiperidine and phenoxyalkylpiperidine analogs suggest that compounds with the "this compound" scaffold are likely to exhibit high affinity for sigma-1 receptors. The degree of selectivity over sigma-2 receptors may vary depending on the specific substitutions on the phenyl and piperidine rings. Furthermore, there is a potential for cross-reactivity with other CNS receptors, such as NMDA receptors, which warrants further investigation.

The provided experimental protocols offer a starting point for researchers wishing to evaluate the receptor binding profile of "this compound" or other novel compounds. It is imperative that direct experimental evaluation be conducted to confirm the pharmacological profile of the specific compound of interest. This comparative guide serves as a valuable resource for hypothesis generation and the design of future experiments in the pursuit of novel CNS-active agents.

References

Head-to-head comparison of different synthetic routes to "1-Benzyl-3-phenoxypiperidine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. This guide provides a detailed comparative analysis of two prominent synthetic pathways to 1-Benzyl-3-phenoxypiperidine, a scaffold of interest in medicinal chemistry. The comparison focuses on key performance indicators, supported by experimental data and detailed protocols.

The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available starting materials. The initial step involves the formation of the key intermediate, 1-Benzyl-3-hydroxypiperidine. Subsequently, this intermediate undergoes an etherification reaction with phenol to yield the final product. This guide will explore two distinct and widely applicable methods for this etherification: the Williamson ether synthesis and the Mitsunobu reaction.

Synthetic Pathways Overview

The two primary routes for the synthesis of this compound from 1-Benzyl-3-hydroxypiperidine are depicted below. Both pathways offer distinct advantages and disadvantages in terms of reaction conditions, reagent toxicity, and overall efficiency.

G cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Mitsunobu Reaction A1 1-Benzyl-3-hydroxypiperidine B1 Sodium Hydride (NaH) in THF A1->B1 Deprotonation C1 Phenol B1->C1 Nucleophilic Attack D1 This compound C1->D1 A2 1-Benzyl-3-hydroxypiperidine B2 Triphenylphosphine (PPh3) Diethyl azodicarboxylate (DEAD) A2->B2 Activation of Hydroxyl C2 Phenol B2->C2 Nucleophilic Substitution D2 This compound C2->D2 Williamson_Workflow start Start deprotonation Deprotonate 1-Benzyl-3-hydroxypiperidine with NaH in THF at 0 °C start->deprotonation addition Add Phenol and stir at RT deprotonation->addition heating Heat to 60 °C for 12-24h addition->heating workup Aqueous Workup (Water Quench) heating->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product This compound purification->product Mitsunobu_Workflow start Start mixing Dissolve 1-Benzyl-3-hydroxypiperidine, Phenol, and PPh3 in THF start->mixing cooling Cool to 0 °C mixing->cooling addition Add DEAD/DIAD dropwise cooling->addition reaction Stir at RT for 4-12h addition->reaction concentration Concentrate in vacuo reaction->concentration purification Column Chromatography concentration->purification product This compound purification->product

1-Benzyl-3-phenoxypiperidine: A Comparative Guide for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the purity and characterization of reference standards are paramount for accurate quantification and qualification of active pharmaceutical ingredients (APIs) and their related impurities. 1-Benzyl-3-phenoxypiperidine is a piperidine derivative that can serve as a crucial reference material in the development and quality control of various therapeutic agents. This guide provides a comprehensive comparison of this compound with alternative reference standards, supported by representative experimental data and detailed analytical protocols.

Overview of this compound and Alternatives

This compound belongs to a class of piperidine-based compounds that are integral scaffolds in numerous pharmaceuticals. Its utility as a reference standard stems from its stable structure and distinct chromatographic and spectroscopic properties. For a comprehensive evaluation, this guide compares it with two common alternatives: the structurally related 1-Benzylpiperidine and the parent heterocycle, Piperidine .

Table 1: Physicochemical Properties of Reference Standards

PropertyThis compound1-BenzylpiperidinePiperidine
CAS Number 136421-63-1[1]2905-56-8[2]110-89-4[3]
Molecular Formula C₁₈H₂₁NO[1]C₁₂H₁₇N[2]C₅H₁₁N[3]
Molecular Weight 267.37 g/mol [1]175.28 g/mol [2]85.15 g/mol [3]
Appearance Not specified; likely a solid or oilColorless to slightly yellow clear liquid[2]Liquid[4]
Purity (Typical) ≥97%[1]≥98% (GC)[2]≥98.0% (GC)[3]
Solubility Soluble in common organic solventsSoluble in common organic solventsMiscible with water and organic solvents

Comparative Analytical Performance

The selection of a reference standard is often dictated by its performance in various analytical techniques. The following tables summarize typical performance data for the analysis of these compounds by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Representative HPLC Performance Data

ParameterThis compound (Expected)1-BenzylpiperidinePiperidine (as derivatized tosyl chloride)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18C18 (250 x 4.6 mm)[5]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% TFA[6]Acetonitrile/0.1% Phosphoric Acid in Water (68:32 v/v)[5]
Detection UV at 254 nmUV at 210, 254, 280 nm[6]UV
Linearity Range 1 - 100 µg/mL1 - 50 ng/mL (LC-MS)0.44 - 53.33 µg/mL[7]
Correlation Coefficient (r²) > 0.999> 0.990.9996[5]
Limit of Detection (LOD) ~0.1 µg/mLNot specified0.15 µg/mL[5]
Limit of Quantification (LOQ) ~0.3 µg/mLNot specified0.44 µg/mL[5]

Table 3: Representative GC-MS Performance Data

ParameterThis compound (Expected)1-BenzylpiperidinePiperidine
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm)[7]Capillary column (e.g., SE-54)
Carrier Gas Helium at 1 mL/minHelium at 1 mL/min[7]Helium
Injector Temperature 280 °C250 °C[7]250 °C
Oven Program 100°C (2 min), ramp to 290°C at 15°C/min, hold 10 min100°C (1 min), ramp to 180°C at 12°C/min, hold 2 min[7]Isothermal or ramped program
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Range (m/z) 45 - 55050 - 55035 - 300

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. The following are representative methods for the analysis of piperidine-based compounds.

Stability-Indicating HPLC Method

This method is designed to separate the main component from potential degradation products and process-related impurities.

A. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample containing the analyte at a similar concentration to the standard solution.

B. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

GC-MS Analysis for Identification and Quantification

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.

A. Sample Preparation:

  • Standard/Sample Solution: Prepare a 1 mg/mL solution of the reference standard or sample in a suitable solvent such as methanol or dichloromethane.

B. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness[4].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4].

  • Injector: Split/splitless, operated in splitless mode at 280 °C[4].

  • Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes; ramp at 15 °C/min to 290 °C, hold for 10 minutes[4].

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 45-550.

Visualized Workflows and Relationships

Diagrams can clarify complex processes and relationships. The following are Graphviz representations of a typical analytical workflow and a comparison of the reference standards.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve dilute Serial Dilution dissolve->dilute hplc HPLC Analysis dilute->hplc gcms GC-MS Analysis dilute->gcms integration Peak Integration hplc->integration gcms->integration identification Spectral Library Search gcms->identification calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Analytical Report quantification->report identification->report

Caption: A generalized workflow for the analysis of a pharmaceutical compound using a reference standard.

comparison_diagram cluster_props Key Comparative Features main This compound alt1 1-Benzylpiperidine main->alt1 Structural Similarity (Shared Benzylpiperidine Core) alt2 Piperidine main->alt2 Parent Heterocycle purity Purity ≥97-98% main->purity hplc HPLC-UV Amenable main->hplc gcms GC-MS Amenable main->gcms alt1->alt2 Parent Compound alt1->purity alt1->hplc alt1->gcms alt2->purity alt2->hplc Requires Derivatization alt2->gcms

Caption: A logical comparison of this compound with its alternatives.

Conclusion

This compound serves as a viable and effective reference standard for the analytical testing of piperidine-containing pharmaceutical compounds. Its performance characteristics are comparable to those of other commonly used standards like 1-Benzylpiperidine. The choice between these standards will depend on the specific structural similarity to the analyte of interest and the analytical technique being employed. The provided experimental protocols offer a robust starting point for method development and validation, ensuring accurate and reliable analytical outcomes. For compounds lacking a strong chromophore, such as Piperidine, derivatization is a necessary step for UV-based detection in HPLC.

References

Comparative Analysis of 1-Benzyl-3-phenoxypiperidine Analogs: A Guide to Structure-Activity Relationships for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-benzyl-3-phenoxypiperidine analogs, focusing on their activity as monoamine transporter inhibitors. Due to the absence of a single comprehensive study on this specific scaffold, this guide synthesizes findings from various studies on structurally related N-benzylpiperidine and 3-aryloxypiperidine derivatives to elucidate the key structural determinants for binding affinity and selectivity at the dopamine transporter (DAT) and serotonin transporter (SERT).

Structure-Activity Relationship (SAR) Insights

The this compound scaffold can be dissected into three key regions for SAR analysis: the N-benzyl group , the piperidine ring , and the 3-phenoxy group . Modifications in each of these regions significantly influence the potency and selectivity of the analogs for monoamine transporters.

N-Benzyl Group Modifications

The N-benzyl moiety plays a crucial role in the interaction with the monoamine transporters. The nature and position of substituents on the phenyl ring of the benzyl group can modulate both affinity and selectivity.

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups at the 4-position of the N-benzyl ring has been shown to be beneficial for dopamine transporter (DAT) affinity. For instance, analogs with a 4-cyano group have demonstrated high potency and selectivity for DAT[1].

  • Bulky substituents: Replacing the phenyl ring with bulkier aromatic systems, such as a naphthyl group, can also lead to high-affinity ligands for the DAT[1].

Piperidine Ring Modifications

The piperidine ring serves as the central scaffold, and its conformation and substitution pattern are critical for proper orientation within the transporter's binding pocket. While direct SAR data for substitutions on the 3-phenoxypiperidine ring is limited, studies on related 4-substituted piperidines provide valuable insights. The distance and orientation of the substituent relative to the nitrogen atom are key determinants of activity.

3-Phenoxy Group Modifications

The 3-phenoxy group is a significant contributor to the binding affinity, likely through hydrophobic and aromatic interactions within the transporter. Systematic exploration of substituents on this phenoxy ring is anticipated to have a profound impact on both potency and selectivity. Based on general SAR principles for monoamine transporter inhibitors, the following trends can be hypothesized:

  • Lipophilic substituents: Introduction of lipophilic groups on the phenoxy ring may enhance binding affinity due to increased hydrophobic interactions.

  • Hydrogen bond acceptors/donors: The addition of groups capable of forming hydrogen bonds could lead to specific interactions with amino acid residues in the binding site, potentially increasing affinity and selectivity.

Comparative Biological Data

The following table summarizes the binding affinities of representative N-benzylpiperidine analogs for the dopamine and serotonin transporters. It is important to note that these are not direct analogs of this compound but represent the closest available data for illustrating the SAR of the N-benzylpiperidine core.

Compound IDN-Benzyl Substituent4-Position SubstituentDAT IC50 (nM)SERT IC50 (nM)DAT/SERT SelectivityReference
1a Unsubstituted-H9a495.4[2]
5d 4-Cyano-H3.72275615[1]
21a Unsubstituted-NH(diphenylmethyl)19.71377.0[1]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the biological activity of these compounds are provided below.

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Rat striatal membranes (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Unlabeled test compounds

  • Cocaine or GBR 12909 (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding)

    • 50 µL of a high concentration of unlabeled cocaine or GBR 12909 (for non-specific binding)

    • 50 µL of various concentrations of the test compound

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM)

    • 100 µL of the membrane preparation

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol measures the ability of test compounds to inhibit the uptake of serotonin into synaptosomes.

Materials:

  • Rat brain synaptosomes (source of SERT)

  • [³H]Serotonin (substrate)

  • Unlabeled test compounds

  • Fluoxetine or paroxetine (as a positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation. Resuspend the final synaptosomal pellet in KRH buffer.

  • Assay Setup: In microcentrifuge tubes, pre-incubate the synaptosomal suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to a final concentration of ~10-20 nM.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]Serotonin uptake for each concentration of the test compound. Calculate the IC50 value by non-linear regression analysis.

Visualizations

Monoamine Reuptake Inhibition Workflow

G Workflow for Monoamine Reuptake Inhibition Assays cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay prep_membranes Prepare Transporter-Containing Membranes incubate_binding Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate_binding filter_binding Separate Bound and Free Radioligand incubate_binding->filter_binding count_binding Quantify Radioactivity filter_binding->count_binding analyze_binding Calculate Ki count_binding->analyze_binding end_binding End analyze_binding->end_binding Binding Affinity prep_synaptosomes Isolate Synaptosomes preincubate_uptake Pre-incubate Synaptosomes with Test Compound prep_synaptosomes->preincubate_uptake initiate_uptake Initiate Uptake with Radiolabeled Substrate preincubate_uptake->initiate_uptake terminate_uptake Terminate Uptake and Separate Synaptosomes initiate_uptake->terminate_uptake count_uptake Quantify Radioactivity terminate_uptake->count_uptake analyze_uptake Calculate IC50 count_uptake->analyze_uptake end_uptake End analyze_uptake->end_uptake Functional Potency start Start start->prep_membranes start->prep_synaptosomes

Caption: Experimental workflow for determining the binding affinity and functional potency of compounds at monoamine transporters.

Dopaminergic Synapse Signaling Pathway

G Inhibition of Dopamine Reuptake at the Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptor Signal Transduction Signal Transduction DA_receptor->Signal Transduction DA_synapse->DAT Reuptake DA_synapse->DA_receptor Binding analog This compound Analog analog->DAT Inhibition

Caption: Mechanism of action of this compound analogs as dopamine reuptake inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the in silico evaluation of 1-Benzyl-3-phenoxypiperidine and its analogs against key neurological targets. This report summarizes available quantitative data, outlines detailed experimental protocols for molecular docking, and visualizes relevant signaling pathways.

Introduction

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. This guide focuses on the comparative molecular docking studies of this compound and its related analogs. Due to a lack of direct comparative studies on this compound, this report synthesizes data from various sources on structurally similar compounds to provide insights into its potential biological targets and binding interactions. The primary targets identified for this class of compounds are Acetylcholinesterase (AChE) and the Serotonin Transporter (SERT), both of which are significant in the context of neurodegenerative diseases and psychiatric disorders.

Quantitative Data Summary

The following tables present a summary of docking scores and binding affinities for 1-benzylpiperidine derivatives and related compounds against AChE and SERT. It is important to note that direct experimental or in silico data for this compound is limited in the public domain. Therefore, data for structurally related compounds are included to provide a comparative context.

Table 1: Comparative Docking Data of 1-Benzylpiperidine Analogs against Acetylcholinesterase (AChE)

Compound/AnalogDocking Score (kcal/mol)Key Interacting ResiduesReference CompoundPDB ID
1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (Donepezil Analog)Not explicitly stated, but predicted to span the binding cavityTrp84, Phe330, Asp72, Tyr70, Trp279[1]Donepezil1B41[2]
Benzylamino derivatives with phthalimide, benzoyl, or indanone moietyNot explicitly stated, but benzyl group interacts with Trp84 and other aromatic ring with Trp279Trp84, Trp279, Tyr121[3]Not SpecifiedNot Specified
1-Benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-aminesNot explicitly stated, but preliminary docking was performed.Not SpecifiedNot Specified4ey7

Table 2: Comparative Binding Affinity of 3-Substituted Piperidine Analogs against Serotonin Transporter (SERT)

Compound/AnalogKi (nM)Assay TypeReference CompoundPDB ID
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives2 - 400[3H]-Paroxetine DisplacementFluoxetineNot Specified[4]
1-Benzylpiperidine derivativesGenerally low micromolar range[3H]-Paroxetine DisplacementParoxetine6AWN[2]
Phenyl piperidine derivativesNot explicitly stated, but QSAR and docking studies were performed.Not SpecifiedNot SpecifiedNot Specified[5]

Note: The Ki values are for a series of 3-substituted piperidine derivatives, which are structurally analogous to this compound.

Experimental Protocols

The following sections detail generalized methodologies for molecular docking studies based on the reviewed literature. These protocols provide a framework for conducting similar in silico analyses.

Molecular Docking Protocol for Acetylcholinesterase (AChE)

A generalized workflow for performing molecular docking studies with AChE is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of human AChE is obtained from the Protein Data Bank (PDB entry: 1B41)[2].

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is optimized using a force field such as OPLS3e.

    • The protein is then prepared for docking by assigning charges and atom types.

  • Ligand Preparation:

    • The 3D structures of this compound and its analogs are built using molecular modeling software.

    • The ligands are optimized to their lowest energy conformation.

    • Different possible conformers for each ligand are generated.

  • Docking Simulation:

    • A grid box is defined around the active site of AChE, typically encompassing key residues like Trp84, Phe330, and Trp279[1][3].

    • Molecular docking is performed using software such as AutoDock, Glide, or DOCK[3].

    • The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their docking scores or binding energies.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-ranked poses.

    • The binding mode is compared with that of known AChE inhibitors like donepezil.

Molecular Docking Protocol for Serotonin Transporter (SERT)

A generalized workflow for performing molecular docking studies with SERT is as follows:

  • Protein Preparation:

    • The X-ray crystal structure of human SERT is retrieved from the Protein Data Bank (PDB entry: 6AWN)[2].

    • The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.

    • Hydrogens are added, and the structure is optimized using a suitable force field.

  • Ligand Preparation:

    • The 3D structures of this compound and its analogs are generated and optimized.

    • Multiple conformers are generated for each ligand to account for its flexibility.

  • Docking Simulation:

    • The binding site is defined based on the location of known SERT inhibitors like paroxetine.

    • Docking is performed using a validated docking program. The search parameters are set to allow for a thorough exploration of the conformational space.

  • Analysis of Results:

    • The docking poses are scored and ranked.

    • The interactions with key residues in the SERT binding pocket are analyzed. For SERT, interactions with residues like Asp98 and Phe335 are often crucial.

    • The predicted binding affinities can be correlated with experimental data (e.g., Ki values from radioligand binding assays) if available.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow for the docking studies.

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh_release Presynaptic->ACh_release Action Potential Postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_cleft ACh in Synaptic Cleft ACh_release->ACh_cleft AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_uptake Choline Uptake AChE->Choline_uptake Choline + Acetate Choline_uptake->Presynaptic Inhibitor This compound Inhibitor->AChE Inhibition Serotonin_Transporter_Signaling_Pathway cluster_synapse Serotonergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron Serotonin_release Presynaptic->Serotonin_release Action Potential Postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicles Serotonin_cleft 5-HT in Synaptic Cleft Serotonin_release->Serotonin_cleft Serotonin_receptor 5-HT Receptor Serotonin_cleft->Serotonin_receptor Binding SERT Serotonin Transporter (SERT) Serotonin_cleft->SERT Reuptake Serotonin_receptor->Postsynaptic Signal Transduction SERT->Presynaptic Inhibitor This compound Inhibitor->SERT Inhibition Experimental_Workflow start Start: Define Research Question protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (3D Structure Generation) start->ligand_prep docking Molecular Docking (e.g., AutoDock, Glide) protein_prep->docking ligand_prep->docking analysis Analysis of Docking Results (Scoring and Interaction Analysis) docking->analysis comparison Comparative Analysis (with Analogs and Known Inhibitors) analysis->comparison conclusion Conclusion and Future Directions comparison->conclusion

References

Assessing the Selectivity of 1-Benzyl-3-phenoxypiperidine for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of 1-Benzyl-3-phenoxypiperidine for its primary biological targets, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Through a detailed comparison with alternative sigma receptor ligands, supported by experimental data and protocols, this document aims to offer an objective assessment of its potential in drug discovery and development.

Introduction

This compound belongs to a class of compounds known for their interaction with sigma receptors. These receptors, primarily located in the endoplasmic reticulum, are implicated in a wide range of cellular functions and are considered promising therapeutic targets for various neurological disorders and cancer. The selectivity of a ligand for its primary target over other receptors is a critical factor in determining its therapeutic efficacy and safety profile. This guide evaluates the binding affinity and selectivity of this compound and its analogs.

Comparative Analysis of Binding Affinity and Selectivity

For comparison, well-characterized sigma receptor ligands with varying selectivity profiles are included:

  • PRE-084: A highly selective sigma-1 receptor agonist.

  • Haloperidol: A non-selective ligand with high affinity for both sigma-1, sigma-2, and dopamine D₂ receptors.

  • CM398: A selective sigma-2 receptor ligand.

CompoundPrimary Target(s)Kᵢ (nM) for σ₁Kᵢ (nM) for σ₂Selectivity (Kᵢ σ₂ / Kᵢ σ₁)
Phenoxyalkylpiperidine Analogs σ₁/σ₂ Receptors Subnanomolar to low nanomolar Moderate to low affinity Variable, generally favors σ₁
1-(2-(4-chlorophenoxy)ethyl)-4-methylpiperidineσ₁ Receptor0.3494.5278
1-(2-(4-methoxyphenoxy)ethyl)-4-methylpiperidineσ₁ Receptor0.89170191
PRE-084 σ₁ Receptor 2.2 >10,000 >4500
Haloperidol σ₁, σ₂, D₂ Receptors 3.0 54.0 18
CM398 σ₂ Receptor >10,000 1.5 <0.00015

Note: Data for phenoxyalkylpiperidine analogs are from studies on closely related compounds and are intended to be representative[1][2][3][4].

The data suggests that phenoxyalkylpiperidines, and by extension this compound, are likely to exhibit a preference for the sigma-1 receptor over the sigma-2 receptor. The degree of selectivity can be influenced by substitutions on the phenoxy and piperidine rings.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of binding affinity data. The following are standard protocols for radioligand binding assays for sigma-1 and sigma-2 receptors.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig brain membranes or cells expressing human sigma-1 receptors.

  • Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 agonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or other ligands of interest.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the receptor preparation, [³H]-(+)-pentazocine (at a concentration close to its Kₔ), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at 37°C for 120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the sigma-2 receptor.

Materials:

  • Receptor Source: Rat liver membranes or cells expressing human sigma-2 receptors (TMEM97).

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (a non-selective sigma ligand).

  • Masking Ligand: (+)-Pentazocine (to block binding to sigma-1 receptors).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound or other ligands of interest.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the receptor preparation, [³H]-DTG, (+)-pentazocine, and either the test compound, buffer, or haloperidol.

  • Incubate the plate at room temperature for 120 minutes.

  • Terminate the reaction and measure radioactivity as described in the sigma-1 assay protocol.

  • Calculate specific binding, IC₅₀, and Kᵢ values as outlined previously.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptors Receptor Source (e.g., Brain Membranes) incubation Incubation receptors->incubation radioligand Radioligand ([3H]-(+)-Pentazocine or [3H]-DTG) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow for Radioligand Binding Assay.

sigma1_signaling cluster_er Endoplasmic Reticulum s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Association ip3r IP3 Receptor s1r->ip3r Modulates bip->s1r Dissociation ca_release Ca2+ Release ip3r->ca_release ligand Agonist Ligand (e.g., this compound) ligand->s1r Binds downstream Downstream Signaling (Neuronal excitability, Gene expression) ca_release->downstream

Caption: Sigma-1 Receptor Signaling Pathway.

sigma2_signaling cluster_er_s2 Endoplasmic Reticulum s2r Sigma-2 Receptor (TMEM97) pgrmc1 PGRMC1 s2r->pgrmc1 Interaction cholesterol Cholesterol Homeostasis s2r->cholesterol Regulates cell_proliferation Cell Proliferation & Survival s2r->cell_proliferation Influences ligand_s2 Ligand ligand_s2->s2r Binds

Caption: Sigma-2 Receptor Signaling Pathway.

Conclusion

Based on the analysis of structurally related phenoxyalkylpiperidines, this compound is predicted to be a high-affinity ligand for the sigma-1 receptor with a notable degree of selectivity over the sigma-2 receptor. This profile suggests its potential as a valuable research tool for investigating sigma-1 receptor function and as a lead compound for the development of selective therapeutics. Further experimental validation of the precise binding affinities of this compound is warranted to confirm these predictions and to fully elucidate its pharmacological profile. The provided experimental protocols and pathway diagrams offer a framework for such future investigations.

References

Reproducibility Guide: Synthesis and Biological Evaluation of 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis and potential biological activity of 1-benzyl-3-phenoxypiperidine. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its expected performance based on data from structurally related compounds. Due to the limited publicly available data on this compound itself, this guide draws upon established synthetic methodologies and biological data from closely related analogues to provide a predictive comparison.

Synthesis of this compound

A reproducible, multi-step synthesis for this compound can be proposed based on established chemical transformations for similar molecules. The most plausible route involves the N-benzylation of a 3-phenoxypiperidine precursor. An alternative, and likely more accessible, pathway starts from the commercially available 1-benzyl-3-hydroxypiperidine and proceeds through an etherification reaction.

Proposed Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol outlines the synthesis of this compound from 1-benzyl-3-hydroxypiperidine and phenol.

Materials:

  • 1-Benzyl-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-3-hydroxypiperidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add triphenylphosphine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Mitsunobu Reaction: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. The reaction is often exothermic and may develop a reddish-orange color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Data Comparison

The following table summarizes the binding affinities (Ki values) of several related compounds for σ1 and σ2 receptors. This data provides a basis for predicting the potential biological profile of this compound.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference Compound
Predicted: this compound < 20Moderate to LowHigh-
Benzylpiperidine Derivative (BFP)10.9 ± 3.44~14313.1No
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile1.45 ± 0.43--No
N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89170191Yes
N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine0.86239278Yes
Haloperidol (Reference Ligand)---Yes

Note: The values for this compound are predictive based on the structure-activity relationships observed in the analogues.

Visualizing Synthesis and Biological Context

To better understand the processes involved, the following diagrams illustrate the synthetic workflow, a relevant biological pathway, and the experimental procedure for assessing biological activity.

Synthesis_Workflow A 1-Benzyl-3-hydroxypiperidine D Reaction Mixture in THF A->D B Phenol B->D C Mitsunobu Reagents (PPh3, DIAD/DEAD) C->D E This compound (Crude Product) D->E Reaction F Purification (Column Chromatography) E->F Workup G Pure this compound F->G Isolation

Caption: Proposed synthesis workflow for this compound.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Regulates Ligand This compound (Ligand) Ligand->Sigma1 Binds Neuronal_Activity Modulation of Neuronal Activity Ca_release->Neuronal_Activity

Caption: Simplified Sigma-1 receptor signaling pathway.

Radioligand_Binding_Assay cluster_prep Sample Preparation A Tissue Homogenate (with Sigma Receptors) Incubation Incubation A->Incubation B Radioligand ([3H]-pentazocine) B->Incubation C Test Compound (this compound) C->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Scintillation Counting (Measures Radioactivity) Filtration->Measurement Analysis Data Analysis (Determine Ki) Measurement->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Objective Comparison and Conclusion

Based on the available data for structurally related compounds, this compound is predicted to be a potent ligand for the sigma-1 receptor, with likely high selectivity over the sigma-2 receptor. Its benzylpiperidine moiety is a common feature in high-affinity sigma-1 ligands. The phenoxy group, while less common in this exact position, is present in other potent sigma receptor modulators, suggesting it is compatible with binding.

Compared to the reference compounds, this compound is expected to exhibit a binding affinity in the nanomolar range, similar to the benzylpiperidine derivative BFP. It may not achieve the sub-nanomolar potency of some of the more complex phenoxyalkylpiperidines, but its simpler structure could offer advantages in terms of synthetic accessibility and metabolic stability.

  • Synthesis: The synthesis of this compound is feasible through established methods such as the Mitsunobu reaction, making it a reproducible target for synthesis.

  • Biological Activity: It is predicted to be a selective sigma-1 receptor ligand. Experimental validation through radioligand binding assays is necessary to confirm its precise affinity and selectivity profile.

  • Potential Applications: As a putative sigma-1 receptor ligand, this compound could be a valuable tool for research into CNS disorders and a starting point for the development of novel therapeutics.

Further experimental work is required to definitively characterize the synthesis and biological profile of this compound. This guide provides a robust framework for initiating such an investigation.

A Comparative Efficacy Analysis: 1-Benzyl-3-phenoxypiperidine Versus First-Generation Piperidine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutics targeting the central nervous system (CNS) and other systems.[1] This guide provides a comparative overview of the hypothesized efficacy of 1-Benzyl-3-phenoxypiperidine against established first-generation piperidine drugs. Due to a lack of publicly available, direct experimental data on this compound, this comparison is based on the pharmacological profiles of structurally related compounds and the known properties of first-generation agents. This document is intended to guide future research by outlining the necessary experimental comparisons.

Section 1: Compound Profiles and Mechanisms of Action

First-generation piperidine drugs are a broad class of compounds with diverse therapeutic applications, including antipsychotic, antihistaminic, and analgesic effects. Their mechanisms of action are generally well-characterized. In contrast, this compound is a less-studied molecule. However, based on the known pharmacology of 1-benzylpiperidine derivatives, its primary mode of action is likely centered on CNS receptors. Many N-benzylpiperidine derivatives have been investigated for their affinity for dopamine, serotonin, and sigma receptors, as well as for their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease.[2][3][4]

Hypothesized Target for this compound:

Based on the structure-activity relationships of similar compounds, this compound is hypothesized to interact with dopamine D2 receptors and/or sigma-1 receptors, suggesting potential applications in psychiatric and neurological disorders.[5]

First-Generation Piperidine Drugs for Comparison:

For this guide, we will focus on two major classes of first-generation piperidine drugs:

  • Antipsychotics: Represented by Haloperidol , a butyrophenone derivative containing a piperidine ring. It is a potent antagonist of the dopamine D2 receptor.[6][7]

  • Antihistamines: Represented by Diphenylpyraline , a first-generation antihistamine that acts as an antagonist of the histamine H1 receptor and also exhibits dopamine reuptake inhibition.[8][9]

Section 2: Comparative Efficacy Data

The following tables summarize the available quantitative data for the selected first-generation piperidine drugs. No direct efficacy data for this compound is currently available in the public domain.

Table 1: In Vitro Receptor Binding Affinities

CompoundTarget ReceptorRadioligandPreparationKi (nM)Reference
HaloperidolDopamine D2[3H]HaloperidolRat Striatum Membranes7.42 ± 1.03[10]
HaloperidolDopamine D2--0.89[7]
DiphenylpyralineHistamine H1--Data not specified[8][9]
This compound---Data not available-

Table 2: In Vivo Efficacy Models (Illustrative)

CompoundAnimal ModelAssayEffectReference
HaloperidolRodent models of psychosisAmphetamine-induced hyperlocomotionReduction of hyperlocomotion-
DiphenylpyralineRodent models of allergyHistamine-induced bronchoconstrictionInhibition of bronchoconstriction-
This compound--Data not available-

Section 3: Experimental Protocols

To empirically compare the efficacy of this compound with first-generation piperidine drugs, the following experimental protocols are recommended.

3.1 In Vitro Dopamine D2 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the dopamine D2 receptor.

  • Principle: A competitive radioligand binding assay is used to measure the ability of a test compound to displace a radiolabeled ligand from the dopamine D2 receptor.[11]

  • Materials:

    • Membrane Preparation: Membranes from cells (e.g., HEK293) expressing the human dopamine D2 receptor.

    • Radioligand: [3H]Spiperone.[12]

    • Test Compounds: this compound, Haloperidol.

    • Non-specific Binding Control: 10 µM (+)-Butaclamol.[12]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[12]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the membrane preparation, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of (+)-Butaclamol.

    • Incubate to reach equilibrium (e.g., 60-90 minutes at room temperature).[13]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

3.2 In Vitro Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the histamine H1 receptor.

  • Principle: A competitive radioligand binding assay measures the displacement of a radiolabeled ligand from the histamine H1 receptor by a test compound.[14]

  • Materials:

    • Membrane Preparation: Membranes from cells (e.g., HEK293T) expressing the human histamine H1 receptor.[15]

    • Radioligand: [3H]Mepyramine.[14]

    • Test Compounds: this compound, Diphenylpyraline.

    • Non-specific Binding Control: 10 µM Mianserin.[14]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Incubate the membrane preparation, [3H]Mepyramine, and varying concentrations of the test compound.

    • Incubate to equilibrium (e.g., 60 minutes at 25°C).[14]

    • Terminate the reaction by filtration and wash the filters.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding and plot a competition curve.

    • Determine the IC50 and calculate the Ki value.

3.3 In Vivo Behavioral Models

To assess the potential antidepressant-like or antipsychotic-like effects in vivo, the following rodent behavioral models are suggested.

3.3.1 Tail Suspension Test (TST)

  • Principle: This test is used to screen for potential antidepressant drugs by measuring the immobility of mice when suspended by their tails, a posture that induces a state of behavioral despair.[16][17][18]

  • Procedure:

    • Mice are individually suspended by their tails from a ledge, high enough to prevent them from escaping.[19]

    • The duration of immobility is recorded over a 6-minute period.[19]

    • Test compounds are administered prior to the test at various doses.

  • Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

3.3.2 Forced Swim Test (FST)

  • Principle: The FST is another common test for assessing antidepressant efficacy. It is based on the observation that rodents will become immobile after initial escape-oriented behaviors when placed in an inescapable cylinder of water.[20][21][22]

  • Procedure:

    • Mice are placed in a cylinder filled with water (24-25°C) from which they cannot escape.[20][23]

    • The test duration is typically 6 minutes, and the duration of immobility is scored during the last 4 minutes.[21]

    • Compounds are administered prior to the test.

  • Endpoint: A reduction in immobility time suggests antidepressant-like activity.

Section 4: Visualizations

4.1 Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparison.

G cluster_0 Dopamine D2 Receptor Signaling (Gi-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to G cluster_1 Histamine H1 Receptor Signaling (Gq-coupled) Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Diphenylpyraline Diphenylpyraline (Antagonist) Diphenylpyraline->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates CellularResponse Allergic & Inflammatory Response PKC->CellularResponse Leads to G cluster_2 In Vitro Receptor Binding Assay Workflow A Prepare Serial Dilutions of Test Compound B Incubate Membranes, Radioligand & Test Compound A->B C Filter to Separate Bound & Unbound Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: IC₅₀ & Kᵢ Determination D->E

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-3-phenoxypiperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 1-Benzyl-3-phenoxypiperidine, minimizing risks to personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from structurally similar compounds, such as (S)-1-Benzyl-3-hydroxypiperidine, this compound should be handled with caution.

Personal Protective Equipment (PPE)

All handling and disposal steps must be performed in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

Equipment Specification
Eye Protection Chemical safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Protection A NIOSH-approved respirator may be required if ventilation is inadequate or if there is a risk of aerosol generation.
Hazard Identification

The anticipated hazards of this compound, extrapolated from its analogs, are summarized below.

Hazard Category GHS Classification (Inferred)
Acute Oral Toxicity Potentially toxic if swallowed
Skin Corrosion/Irritation May cause skin irritation
Serious Eye Damage/Irritation May cause serious eye irritation
Specific Target Organ Toxicity May cause respiratory irritation

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and regulatory compliance.

Step 1: Waste Segregation Isolate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous materials or other chemical waste unless explicitly approved by your EHS department.

Step 2: Waste Containment Collect all this compound waste, including contaminated materials like pipette tips and absorbent pads, in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

Step 3: Labeling Clearly label the waste container with the following information:

  • "Hazardous Waste"

  • Chemical Name: "this compound"

  • CAS Number: 136421-63-1

  • Associated Hazards (e.g., "Toxic," "Irritant")

  • Accumulation Start Date

Step 4: Temporary Storage Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area must be well-ventilated and away from sources of ignition and incompatible materials.

Step 5: Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste. Provide a complete inventory of the waste container's contents. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (of analogs): If available, refer to the SDS for similar compounds for specific spill cleanup information.

  • Cleanup (if trained): Only personnel trained in hazardous material spill response should perform the cleanup. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all decontamination materials as hazardous waste.

Environmental Considerations

While specific environmental fate data for this compound is lacking, its structural components—a piperidine ring and a phenoxy group—suggest that it may be mobile in soil and potentially harmful to aquatic organisms. Therefore, preventing its release into the environment is a primary concern.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Start: Generation of Waste B Wear Full PPE A->B C Segregate Waste into Compatible Container B->C D Label Container Correctly C->D H Spill Occurs C->H E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Licensed Disposal Contractor E->F G End: Proper Disposal F->G H->E No I Execute Spill Cleanup Protocol H->I Yes I->C

Caption: A logical workflow for the safe disposal of this compound.

Personal protective equipment for handling 1-Benzyl-3-phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling of 1-Benzyl-3-phenoxypiperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from safety data for structurally related piperidine derivatives and general principles of laboratory safety. These procedures are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the utmost care, ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE): A Mandate for Safety

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. Based on the hazard profile of analogous compounds, which indicates risks of skin, eye, and respiratory irritation, the following PPE is mandatory.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times when handling the compound. A face shield is required in addition to goggles when there is a significant risk of splashing or aerosol generation.[1]
Skin Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Given the aromatic nature of the compound, breakthrough times for nitrile gloves may be less than one hour.[2][3] For prolonged contact, consider using thicker gloves or double-gloving. Always inspect gloves for degradation or punctures before use and change them frequently.
Protective ClothingA fully buttoned, long-sleeved laboratory coat is required to prevent skin exposure.
Respiratory NIOSH/MSHA Approved RespiratorUnder conditions of adequate ventilation, such as within a certified chemical fume hood, respiratory protection may not be necessary.[1] However, if ventilation is insufficient, or during large-scale operations or spill clean-up, a respirator with an organic vapor cartridge is required.

Operational Plan: Procedural Guidance for Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

Handling
  • Engineering Controls : All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Personal Hygiene : Avoid all personal contact with the compound.[4] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Ignition Sources : Keep the compound away from heat, sparks, and open flames. Use non-sparking tools when handling the material.[4][5]

Storage
  • Container : Store the compound in a tightly sealed, properly labeled container.

  • Location : Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[5]

  • Security : Store in a locked cabinet or a secure, designated area to restrict access to authorized personnel only.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handling_weigh Weigh Compound in Fume Hood prep_spill_kit->handling_weigh handling_transfer Transfer Compound to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment in Fume Hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_doff_ppe Doff PPE in Designated Area cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

A flowchart depicting the safe handling workflow for this compound.

Disposal Plan: Environmental Responsibility and Compliance

Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Characterization : All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Waste Segregation : Keep chemical waste separate from other laboratory waste streams. Store in a properly labeled, sealed, and compatible container in a designated hazardous waste accumulation area.

  • Disposal Method : All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Spill Management : In the event of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7] Collect the absorbed material into a sealed container for disposal as hazardous waste.[5] Ventilate the area and wash the spill site after material pickup is complete.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-phenoxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-phenoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.